4,6-Dihydroxy-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVOAMPEBWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979659 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-38-1 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-Dihydroxy-5-methylpyrimidine (CAS No. 63447-38-1), a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry. This document elucidates the fundamental physicochemical properties, spectroscopic characteristics, and safety protocols associated with this pyrimidine derivative. Furthermore, it delves into established synthetic methodologies, explores its diverse applications as a versatile building block, and discusses its emerging role in proteomics and drug discovery. The content is structured to equip researchers and drug development professionals with the critical knowledge required for the effective handling, utilization, and innovative application of this compound.
Core Compound Identification and Properties
This compound, a key member of the pyrimidine family, is distinguished by its dihydroxy-substituted heterocyclic ring with a methyl group at the 5-position. This structural arrangement imparts specific reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
Chemical Identity
-
Systematic Name: 5-Methylpyrimidine-4,6(1H,5H)-dione[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its application and handling. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | >300 °C (lit.) | [2] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Mechanistic Insights
A plausible synthetic pathway for this compound would involve the condensation of methylmalonamide with an appropriate cyclizing agent. Alternatively, the reaction of a substituted malonic ester with formamidine could yield the desired pyrimidine core.
A patented method for a related compound, 4,6-dihydroxy-2-methylpyrimidine, involves reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.[5] This process includes a reaction at 18-25 °C, followed by crystallization at 0 °C after pH adjustment.[5] Such methodologies highlight the importance of controlling reaction conditions to favor cyclization and minimize side reactions.
Caption: Plausible synthetic route to this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and has potential applications in various research fields.[1][2]
Heterocyclic Synthesis
As a functionalized pyrimidine, it is a key starting material for the synthesis of more complex heterocyclic systems. The hydroxyl groups can be readily converted to other functional groups, such as chloro or amino groups, enabling the construction of diverse molecular scaffolds. This is particularly relevant in the development of novel pharmaceutical agents, where the pyrimidine core is a common feature in bioactive molecules.
Proteomics Research
The compound is noted for its utility in proteomics research.[4] While the specific mechanisms of its application are not detailed, it can be inferred that it may be used as a chemical probe or as a fragment in the design of molecules that interact with proteins. Its ability to form hydrogen bonds and participate in other non-covalent interactions makes it a candidate for binding to protein active sites.
Drug Discovery and Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including antiviral and anticancer agents. The structural motifs present in this compound make it an attractive starting point for the synthesis of nucleoside analogs and other compounds designed to interfere with biological pathways. The methyl group at the 5-position can influence the binding affinity and metabolic stability of derivative compounds.
Caption: Key application areas of this compound.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a hazardous substance.
-
Hazard Statement: H318 - Causes serious eye damage.[3]
-
Signal Word: DANGER[3]
-
GHS Pictogram: GHS05 (Corrosion)[3]
Precautionary Measures and First Aid
Due to the risk of serious eye damage, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER/doctor.[3]
In case of skin contact, wash off immediately with soap and plenty of water.[6] If inhaled, move the person to fresh air.[6] If ingested, clean the mouth with water and seek medical attention.[6]
Storage and Stability
Store in a dry, cool, and well-ventilated place in a tightly closed container.[6] Keep away from strong oxidizing agents.[6]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a valuable building block for the creation of novel molecules with potential therapeutic applications. Adherence to strict safety protocols is paramount in its handling to mitigate the associated risks. This guide serves as a foundational resource for researchers, providing the necessary technical information to facilitate its safe and effective use in the laboratory.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. scbt.com [scbt.com]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of 4,6-Dihydroxy-5-methylpyrimidine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this molecule serves as a valuable building block, its structural nuances, particularly its tautomerism, are critical for understanding its reactivity and potential biological applications. This document synthesizes available chemical data, provides theoretical insights, and outlines detailed experimental protocols for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pyrimidine derivative.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] The inherent electronic properties and the capacity for substitution at multiple positions make the pyrimidine core a privileged structure in medicinal chemistry.[2] Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4]
This compound (also known as 5-methylpyrimidine-4,6-diol or 5-methyl-4,6(1H,5H)-pyrimidinedione) is a member of this vital class of compounds.[5][6] Its structural features, namely the two hydroxyl groups and the methyl substituent on the pyrimidine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[5] A thorough understanding of its molecular structure is paramount for rationally designing novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Basic Molecular Information
| Property | Value | Source(s) |
| IUPAC Name | 5-methylpyrimidine-4,6-diol | [5] |
| Synonyms | This compound, 5-Methyl-4,6(1H,5H)-pyrimidinedione | [5][6] |
| CAS Number | 63447-38-1 | [5] |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| Appearance | White solid | [6] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in DMSO, Methanol | [7] |
The Critical Role of Tautomerism
A defining characteristic of dihydroxypyrimidines is their existence in multiple tautomeric forms. These are structural isomers that readily interconvert, differing in the location of protons and double bonds. For this compound, three primary tautomeric forms are in equilibrium: the dihydroxy form, the keto-enol form, and the diketo form.[8][9] The relative stability of these tautomers is influenced by factors such as the physical state (solid or in solution) and the polarity of the solvent.
Spectroscopic studies on related dihydroxypyrimidines suggest that in the solid state and in solution, the keto-enol and diketo forms often predominate over the aromatic dihydroxy form.[8] This is a critical consideration for synthetic chemists, as the reactivity of the molecule will be dictated by the dominant tautomer under specific reaction conditions. For instance, the presence of a carbonyl group in the keto forms introduces electrophilic sites, while the hydroxyl groups of the enol and dihydroxy forms can act as nucleophiles or undergo O-alkylation.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization (Inferred)
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see signals for the methyl protons, the C2 proton of the pyrimidine ring, and exchangeable protons from the N-H and O-H groups. The chemical shift of the C2 proton would be indicative of the electron density of the pyrimidine ring. The presence of multiple, broad signals for the N-H and O-H protons would be consistent with the existence of tautomeric equilibria.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon framework. The chemical shifts of the carbonyl carbons (in the diketo or keto-enol forms) would be expected in the downfield region (typically >160 ppm). The signals for the other ring carbons and the methyl carbon would appear at higher fields. The number of signals could also provide clues as to the dominant tautomer in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the predominant tautomeric form. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate O-H stretching, while N-H stretching bands would also be expected in a similar region.[11] Strong absorption bands in the 1600–1680 cm⁻¹ range would be characteristic of C=O stretching vibrations, providing strong evidence for the presence of the keto forms.[11] The C=N and C=C stretching vibrations of the pyrimidine ring would typically appear in the 1450–1600 cm⁻¹ region.[11]
Synthesis and Reactivity
Synthetic Route
The most common and efficient method for the synthesis of the 4,6-dihydroxypyrimidine core is the condensation of a malonic ester derivative with an amidine.[12] For this compound, this involves the reaction of diethyl methylmalonate with formamidine in the presence of a strong base like sodium ethoxide or sodium methoxide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of analogous dihydroxypyrimidines.
Materials:
-
Diethyl methylmalonate
-
Formamidine acetate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1 equivalent). Then, add diethyl methylmalonate (1 equivalent) dropwise with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification and Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 while cooling in an ice bath. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Self-Validation: The identity and purity of the synthesized product should be confirmed by determining its melting point, which is expected to be above 300 °C, and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), comparing the data with expected values for the structure.
Applications in Drug Development and Research
The 4,6-dihydroxypyrimidine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. While specific studies on the biological activity of this compound itself are limited, its derivatives are of significant interest in medicinal chemistry.
-
Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs. The hydroxyl groups at the 4 and 6 positions can be converted to other functional groups, such as chloro or amino groups, to generate libraries of compounds for screening against various cancer cell lines.[4][13]
-
Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to the natural nucleobases makes them attractive candidates for the development of antiviral and antimicrobial agents that can interfere with nucleic acid synthesis or other vital cellular processes in pathogens.[3][14]
-
Enzyme Inhibitors: The substituted pyrimidine scaffold can be elaborated to design specific inhibitors of enzymes such as kinases and dihydrofolate reductase (DHFR), which are important targets in various diseases.[15]
Conclusion
This compound is a fundamentally important heterocyclic compound whose true value lies in its potential as a versatile synthetic intermediate. Its molecular structure is dominated by the phenomenon of tautomerism, which dictates its chemical reactivity and must be a primary consideration in its application in synthetic chemistry. While a detailed experimental characterization of this specific molecule is not widely documented, its properties can be reliably inferred from its close analogs. The synthetic protocol outlined in this guide provides a robust method for its preparation, opening the door for further research into its chemical transformations and the biological activities of its derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such fundamental building blocks will remain a cornerstone of drug discovery and development.
References
- 1. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives [mdpi.com]
- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 5. This compound | 63447-38-1 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 8. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted pyrrolo[2,3-d]pyrimidines as Cryptosporidium hominis thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Dihydroxy-5-methylpyrimidine physical and chemical properties
An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidine family. While not as universally recognized as its isomers, such as the nucleobase thymine (5-methyluracil), its unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of two hydroxyl groups and a methyl group on the pyrimidine ring imparts a distinct reactivity profile, rendering it a crucial building block for a range of target molecules in medicinal chemistry and agrochemical development.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications for researchers and development professionals.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. This compound is known by several synonyms, which can vary across chemical suppliers and literature.
| Identifier | Value |
| IUPAC Name | 5-Methylpyrimidine-4,6-diol |
| CAS Number | 63447-38-1[2][4][5] |
| Molecular Formula | C₅H₆N₂O₂[2][4][5] |
| Molecular Weight | 126.11 g/mol [4][5] |
| Common Synonyms | 5-Methyl-4,6-pyrimidinediol, 5-Methylpyrimidine-4,6(1H,5H)-dione[2][4] |
Molecular Structure
The structural arrangement of atoms dictates the compound's properties. The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. In this molecule, hydroxyl groups are attached at positions 4 and 6, with a methyl group at position 5.
References
An In-depth Technical Guide to the Tautomerism of 4,6-Dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-5-methylpyrimidine, a substituted pyrimidine, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases. A critical aspect of its chemical behavior, which profoundly influences its biological activity, is its existence in multiple tautomeric forms. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, delving into the structural nuances of its predominant tautomers, the analytical methodologies for their characterization, and the influential factors governing their equilibrium. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for researchers engaged in the study and application of pyrimidine-based compounds.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry. In the realm of heterocyclic compounds, particularly those related to the building blocks of life, tautomerism plays a pivotal role in dictating molecular recognition, reactivity, and, consequently, biological function. Pyrimidine derivatives, such as this compound, are classic examples where tautomeric equilibria are finely balanced and susceptible to environmental cues.
The ability of these molecules to exist as different tautomers, primarily keto-enol and lactam-lactim forms, as well as zwitterionic species, has profound implications for their hydrogen bonding capabilities, solubility, and interaction with biological targets like enzymes and receptors.[1] A thorough understanding of the tautomeric preferences of this compound is therefore not merely an academic exercise but a prerequisite for the rational design of novel therapeutics. This guide will illuminate the key tautomeric forms, their relative stabilities, and the experimental and computational approaches employed to unravel this intricate chemical behavior.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the dihydroxy (enol-like) form and various diketo (keto-like) and intermediate keto-enol forms. Furthermore, the presence of ring nitrogens allows for the existence of zwitterionic or betaine forms. Based on studies of the parent compound, 4,6-dihydroxypyrimidine, and its alkyl derivatives, the predominant tautomers in solution and the solid state are the oxo-hydroxy and dioxo forms.[1]
The principal tautomeric forms are:
-
This compound (Di-enol form): The fully aromatic di-hydroxyl tautomer.
-
6-Hydroxy-5-methyl-3H-pyrimidin-4-one (Keto-enol form): One hydroxyl group has tautomerized to a keto group.
-
6-Hydroxy-5-methyl-1H-pyrimidin-4-one (Keto-enol form): An alternative keto-enol tautomer.
-
5-Methyl-1H,5H-pyrimidine-4,6-dione (Diketo form): Both hydroxyl groups have tautomerized to keto groups.
-
Zwitterionic forms: Intramolecular proton transfer from a hydroxyl group to a ring nitrogen can lead to the formation of zwitterionic species, which can be significant in polar solvents.[1]
The equilibrium between these forms is dynamic and influenced by factors such as the solvent, temperature, and pH.
References
An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine and its Derivatives: Synthesis, Properties, and Applications
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among these, 4,6-dihydroxy-5-methylpyrimidine serves as a fundamental core, offering a unique combination of chemical reactivity, structural versatility, and tautomeric complexity. This guide provides an in-depth technical overview of this key molecule and its derivatives. We will explore its structural chemistry, elucidate robust synthesis and derivatization strategies, detail its applications in drug discovery, and provide field-proven experimental protocols for its preparation and modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.
Part 1: The Core Moiety: this compound
The title compound is a deceptively simple yet chemically rich heterocyclic system. Its strategic placement of hydroxyl and methyl groups on the pyrimidine ring dictates its physical properties, reactivity, and, most importantly, its existence as an equilibrium of tautomeric forms.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Its high melting point is indicative of strong intermolecular forces, likely hydrogen bonding, facilitated by the hydroxyl and ring nitrogen atoms in the solid state.
| Property | Value | Source(s) |
| CAS Number | 63447-38-1 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Sparingly soluble in water, soluble in aqueous base | General Knowledge |
Structural Chemistry & Prototropic Tautomerism
A critical feature of hydroxypyrimidines is their capacity for prototropic tautomerism, a phenomenon where isomers exist in dynamic equilibrium through the migration of a proton. This compound can theoretically exist in several forms, primarily the di-hydroxy (enol), the keto-enol, and the di-keto forms.
The equilibrium between these tautomers is influenced by the physical state (solid vs. solution) and the solvent's polarity and proticity.[2][3] In the solid state and in many solutions, the more stable keto-containing forms (pyrimidinone structures) tend to predominate due to the greater strength of the C=O double bond compared to the C=N bond and favorable amide resonance. Understanding this tautomeric equilibrium is paramount, as the reactivity of the molecule is dictated by the form present under specific reaction conditions. For instance, the hydroxyl (enol) form is required for reactions like chlorination, while the ring nitrogens in the keto forms are sites for alkylation.
Caption: Tautomeric forms of this compound.
Part 2: Synthesis and Derivatization Strategies
The utility of this compound is derived not only from its intrinsic properties but also from its role as a versatile precursor for a multitude of more complex derivatives.
Core Synthesis: The Malonic Ester Condensation
The most robust and widely adopted method for constructing the 4,6-dihydroxypyrimidine core is the condensation of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N fragment.[4] For this compound, the logical and field-proven precursors are a diethyl methylmalonate and a formamide-equivalent like formamidine .
The causality of this reaction is rooted in classical carbonyl chemistry. A strong base, typically sodium methoxide or ethoxide, serves a dual purpose: it generates the reactive nucleophilic enolate from diethyl methylmalonate and deprotonates the formamidine to facilitate its nucleophilic attack. The subsequent intramolecular condensation and dehydration steps forge the stable pyrimidine ring.
Caption: Generalized workflow for the synthesis of the core molecule.
Key Derivatization: Chlorination to a Versatile Intermediate
The hydroxyl groups of this compound, particularly in their enol tautomeric form, can be readily converted into excellent leaving groups. The most significant transformation in this class is the conversion to 4,6-dichloro-5-methylpyrimidine . This reaction unlocks the synthetic potential of the core molecule, transforming the relatively inert C-O bonds into highly reactive C-Cl bonds that are susceptible to nucleophilic aromatic substitution (SNAr).
This chlorination is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-dimethylaniline or pyridine.[5][6] The base acts as a catalyst and acid scavenger. The resulting 4,6-dichloro-5-methylpyrimidine is a critical platform chemical, allowing for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols) to build libraries of compounds for screening.[7]
Caption: Derivatization of the core to a key dichloro-intermediate.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 5-methylpyrimidine framework is a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms are excellent hydrogen bond acceptors, while substituents at the 2, 4, and 6 positions can be tailored to interact with specific biological targets.
Scaffold for Kinase Inhibitors
A primary application of 4,6-disubstituted pyrimidine derivatives is in the development of protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. Derivatives of 4,6-dichloro-5-methylpyrimidine are ideal precursors for synthesizing libraries of potential inhibitors by reacting them with various amines. For example, many inhibitors of the PI3K/mTOR pathway, crucial in cancer cell growth, feature a 2,4-diaminopyrimidine or related scaffold.[9]
Broad-Spectrum Biological Activity
Beyond oncology, pyrimidine derivatives have demonstrated a wide range of therapeutic activities. The strategic functionalization of the core allows for the fine-tuning of its pharmacological profile.
| Derivative Class | Biological Activity | Example Target/Application | Source(s) |
| Aminopyrimidines | Anticancer, Anti-inflammatory | PI3K, mTOR, EGFR Kinases | [7][8][9] |
| Trifluoromethyl Pyrimidines | Antiviral, Antifungal | Tobacco Mosaic Virus (TMV) | [10] |
| Thiazolo[4,5-d]pyrimidines | Antiproliferative (Anticancer) | Various human cancer cell lines | [11] |
| General Pyrimidines | Antibacterial, Antitubercular | Dihydrofolate Reductase (DHFR) | [12][13] |
| Uracil Analogs (5-substituted) | Antiviral | HIV, Herpes family viruses | [14] |
The non-methylated parent, 4,6-dihydroxypyrimidine, is a known precursor to the widely used fungicide azoxystrobin and the sulfa drug sulfonamoxine, highlighting the industrial-scale importance of this structural class in both agriculture and medicine.[15][16]
Part 4: Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes the underlying scientific rationale, enabling researchers to troubleshoot and adapt the procedures as necessary.
Protocol: Synthesis of this compound
This protocol is adapted from the well-established condensation chemistry for related pyrimidines.[17]
-
Objective: To synthesize the core molecule via base-catalyzed condensation.
-
Methodology:
-
Reaction Setup (Inert Atmosphere): To a 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous methanol (250 mL).
-
Causality: Anhydrous conditions are critical to prevent the quenching of the sodium methoxide base and hydrolysis of the ester starting material.
-
-
Base Preparation: Carefully add sodium metal (1.2 eq) in small portions to the stirring methanol. Allow the sodium to react completely to form sodium methoxide.
-
Causality: In-situ preparation of sodium methoxide ensures it is fresh and anhydrous. This is a highly exothermic reaction and must be done with caution and cooling.
-
-
Addition of Reagents: To the sodium methoxide solution, add diethyl methylmalonate (1.0 eq) followed by formamidine hydrochloride or acetate (1.1 eq).
-
Causality: Formamidine provides the N-C-N backbone. Diethyl methylmalonate provides the C-C(CH₃)-C fragment. An excess of the amidine can help drive the reaction to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Causality: Thermal energy is required to overcome the activation energy for the condensation and cyclization steps.
-
-
Solvent Removal & Isolation: After cooling to room temperature, remove the methanol under reduced pressure. To the resulting solid residue, add water to dissolve the sodium salt of the product.
-
Causality: The product is formed as its sodium salt, which is typically water-soluble. Removing the organic solvent simplifies the subsequent precipitation.
-
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or glacial acetic acid with vigorous stirring until the pH is ~5-6. A white precipitate will form.
-
Causality: Protonation of the sodium salt renders the product neutral and significantly less water-soluble, causing it to precipitate. Acidification must be done slowly and with cooling to control the exotherm.
-
-
Purification: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the white solid under vacuum.
-
Causality: Washing with cold water removes inorganic salts, and a cold ethanol wash removes organic, non-polar impurities.
-
-
Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine
This protocol is a standard method for the chlorination of hydroxypyrimidines.[6][18]
-
Objective: To convert the dihydroxy compound into the highly reactive dichloro intermediate.
-
Methodology:
-
Reaction Setup (Moisture-Sensitive): In a flask equipped with a reflux condenser and gas outlet connected to a scrubber (e.g., NaOH solution), place this compound (1.0 eq).
-
Causality: This reaction evolves HCl gas, which must be neutralized. All glassware must be scrupulously dry as POCl₃ reacts violently with water.
-
-
Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the starting material. Then, add N,N-dimethylaniline (0.1-0.2 eq) dropwise.
-
Causality: POCl₃ is both the reagent and the solvent in many procedures. A large excess ensures the reaction goes to completion. N,N-dimethylaniline catalyzes the reaction.
-
-
Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solid starting material should dissolve as the reaction progresses.
-
Causality: The reaction requires significant thermal energy to proceed.
-
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure (use a trap cooled with dry ice/acetone).
-
Causality: Removing the volatile and highly reactive POCl₃ before workup is a critical safety and purification step.
-
-
Workup (Quenching): EXTREME CAUTION. Slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.
-
Causality: This step quenches any remaining POCl₃, which reacts exothermically with water to form phosphoric acid and HCl. The use of a large volume of ice is essential to control the temperature.
-
-
Extraction: Once the ice has melted, neutralize the acidic solution with a base (e.g., solid Na₂CO₃ or aqueous NaOH) until pH > 7. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Causality: The product is an organic molecule that is more soluble in organic solvents than in the aqueous salt solution. Neutralization is required as the product may be protonated and water-soluble under acidic conditions.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation/recrystallization.
-
Causality: Standard purification steps to isolate the final product from residual starting material and reaction byproducts.
-
-
Part 5: Conclusion and Future Outlook
This compound is a foundational building block whose simple structure belies its profound utility. Its rich tautomeric chemistry and straightforward conversion into the highly reactive 4,6-dichloro intermediate make it an invaluable platform for generating chemical diversity. The demonstrated success of the broader pyrimidine class in targeting critical disease pathways, particularly in oncology, ensures that derivatives of this core will remain a focus of intense research. Future efforts will likely concentrate on developing more stereoselective and regioselective functionalization methods, exploring novel bioisosteric replacements for the core, and applying these scaffolds to new and emerging biological targets.
References
- 1. scbt.com [scbt.com]
- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Hazards of 4,6-Dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. 4,6-Dihydroxy-5-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₆N₂O₂ and a molar mass of 126.11 g/mol .[3][4] It typically appears as a white to light-colored crystalline powder and has a high melting point, exceeding 300°C.[1][2]
| Property | Value | Source(s) |
| CAS Number | 63447-38-1 | [3] |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molar Mass | 126.11 g/mol | [3] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | >300 °C | [1][2] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Hazard Identification and GHS Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.
GHS Hazard Pictogram:
Signal Word: DANGER[5]
Hazard Statements:
-
H318: Causes serious eye damage. [5]
Precautionary Statements:
A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER/doctor.[5]
Toxicological Profile: Acknowledging the Data Gaps
A significant challenge in assessing the full toxicological risk of this compound is the lack of comprehensive, publicly available data. Many safety data sheets for this compound and its close analogs state that the toxicological properties have not been fully investigated.[8][9] This necessitates a cautious approach, treating the compound with a high degree of care until more definitive data becomes available.
Acute Toxicity:
-
No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes are available for this compound.[8] For the structurally similar compound 2,4-Dihydroxy-6-methylpyrimidine, an oral LD50 of 64500 mg/kg in rats has been reported, suggesting low acute oral toxicity for this particular analog.[2] However, this data should not be directly extrapolated to this compound.
Skin and Eye Irritation:
-
The GHS classification consistently indicates that this compound is a skin irritant and can cause serious eye damage or irritation.[5][6][7] This is the most well-documented hazard.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no available data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8] However, the absence of data does not equate to the absence of effect. Standard laboratory practice dictates handling compounds with unknown long-term effects with the assumption that they could be hazardous.
Experimental Workflow: Assessing Mutagenicity Given the data gap, a logical first step in a comprehensive toxicological evaluation would be to assess the mutagenic potential of this compound. The bacterial reverse mutation assay, or Ames test, is a well-established and widely used method for this purpose.[10]
Caption: Workflow for assessing mutagenicity using the Ames Test.
Reactivity and Chemical Incompatibility
This compound is generally stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents.[8][11] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Hazardous Decomposition Products:
Upon thermal decomposition, such as in a fire, this compound may produce irritating and toxic gases and fumes, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)[8]
Safe Handling and Storage Procedures
Adherence to strict safety protocols is paramount when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.
-
Ensure that eyewash stations and safety showers are readily accessible.[12]
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[12]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[12]
-
Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[11][13]
-
Some suppliers recommend storage at -20°C in a freezer for long-term stability.[4]
Caption: Step-by-step safe handling workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[13]
-
Following Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Following Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towels, and place these in the hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[5]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]
-
Disposal Method: The primary and recommended method for disposal is through a licensed environmental waste management company.[13] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable compound in chemical synthesis but presents definite safety hazards, primarily as a skin and severe eye irritant. The significant lack of comprehensive toxicological data necessitates a highly cautious approach to its handling and use. Researchers, scientists, and drug development professionals must adhere to the highest standards of laboratory safety, including the consistent use of appropriate engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment. Further toxicological studies are highly recommended to fill the existing data gaps and allow for a more complete risk assessment.
References
- 1. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Salvage of circulating pyrimidine nucleosides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. mdpi.com [mdpi.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Enduring Scaffold: An In-depth Technical Guide to Pyrimidine Derivative Chemistry for Drug Discovery
Introduction: The Pyrimidine Core - Nature's Blueprint for Bioactivity
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows pyrimidine derivatives to bind to a wide array of biological targets with high affinity and specificity.[3] Consequently, pyrimidine-based compounds have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the core chemistry of pyrimidine derivatives, from their synthesis and reactivity to their application in modern drug discovery, intended for researchers, scientists, and drug development professionals.
I. Fundamentals of Pyrimidine Chemistry: Structure, Reactivity, and Physicochemical Properties
The pyrimidine ring is a π-deficient aromatic system, a characteristic that profoundly influences its reactivity. The two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which reduces the electron density of the ring carbons. This electronic feature makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while electrophilic substitution is generally more challenging and tends to occur at the 5-position, which is comparatively less electron-deficient. The lone pair of electrons on the nitrogen atoms also imparts basic properties to the pyrimidine ring, allowing for protonation and the formation of salts, which can be crucial for modulating the solubility and pharmacokinetic properties of drug candidates.
II. Key Synthetic Methodologies: Building the Pyrimidine Core
The construction of the pyrimidine ring can be achieved through a variety of synthetic strategies, ranging from classical multicomponent reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.
A. The Biginelli Reaction: A Time-Honored One-Pot Synthesis
First reported by Pietro Biginelli in 1891, this three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly efficient and atom-economical method for the synthesis of dihydropyrimidinones (DHPMs).[4][5] The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]
Mechanism of the Biginelli Reaction:
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions.[4][6] A widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][7] This is often the rate-determining step. The β-ketoester then adds to this electrophilic intermediate, and subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[4][6]
Caption: Mechanism of the Biginelli Reaction.
Experimental Protocol: A Representative Biginelli Synthesis of Monastrol
Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is a well-known example of a biologically active molecule synthesized via the Biginelli reaction.[8]
-
Materials: 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of benzyltriethylammonium chloride.
-
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol).
-
Add benzyltriethylammonium chloride (0.1 mmol) as the catalyst.
-
Heat the mixture at 100°C under solvent-free conditions for 30-45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mass and stir until a slurry is formed.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford monastrol.[8]
-
B. Modern Synthetic Approaches: The Power of Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of substituted pyrimidines. These methods allow for the direct formation of C-C bonds between a halogenated pyrimidine and a boronic acid derivative, offering a high degree of functional group tolerance and enabling the synthesis of complex biaryl structures.[9]
The Suzuki-Miyaura Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in Suzuki couplings.
-
Materials: 2,4-dichloropyrimidine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, and a 1,4-dioxane/water solvent mixture.
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Reactivity and Functionalization: Tailoring the Pyrimidine Scaffold
The ability to selectively functionalize the pyrimidine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The inherent electronic properties of the pyrimidine ring dictate its reactivity towards various reagents.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr reactions, especially at the 2-, 4-, and 6-positions when a suitable leaving group (e.g., a halogen) is present. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
B. Electrophilic Aromatic Substitution
As mentioned earlier, electrophilic substitution on the pyrimidine ring is less favorable than on electron-rich aromatic systems. However, under forcing conditions or with activated substrates, electrophiles can be introduced at the 5-position. Common examples include nitration, halogenation, and Friedel-Crafts reactions.
C. C-H Functionalization
Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, as this avoids the need for pre-functionalization of the substrate, leading to more atom-economical and efficient syntheses. For pyrimidines, radical-mediated reactions, such as the Minisci reaction, and transition-metal-catalyzed C-H activation have emerged as powerful tools for introducing alkyl and aryl groups directly onto the pyrimidine core.
Caption: General Workflow for Pyrimidine Functionalization.
IV. Applications in Drug Discovery: Pyrimidines as Therapeutic Agents
The versatility of the pyrimidine scaffold has led to its incorporation into a wide range of clinically approved drugs and investigational candidates.
A. Pyrimidines in Oncology: Targeting Kinases
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core is an excellent mimic of the adenine ring of ATP, the natural substrate for kinases. This allows pyrimidine derivatives to act as competitive inhibitors, blocking the kinase's activity and disrupting cancer cell proliferation and survival.[10] A notable example is Imatinib , a pyrimidine-containing drug that targets the BCR-Abl kinase in chronic myeloid leukemia.
Caption: Simplified Signaling Pathway of Kinase Inhibition.
Table 1: Representative Pyrimidine-Based Kinase Inhibitors in Oncology
| Compound Name | Target Kinase(s) | Cancer Indication(s) | Representative IC₅₀ Values |
| Gefitinib | EGFR | Non-small cell lung cancer | EGFR: 0.02-0.08 µM[11] |
| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | EGFR: 2 nM[11] |
| Lapatinib | EGFR, HER2 | Breast cancer | EGFR: 10.8 nM, HER2: 9.8 nM |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, Soft tissue sarcoma | VEGFR1: 10 nM, VEGFR2: 30 nM, VEGFR3: 47 nM[11] |
| Ibrutinib | BTK | B-cell malignancies (e.g., CLL, MCL) | BTK: 0.5 nM[10] |
IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
B. Pyrimidines as Antimicrobial and Antiviral Agents
The importance of pyrimidines in nucleic acid synthesis also makes them attractive targets for antimicrobial and antiviral drug development. By interfering with the synthesis or function of pyrimidines in pathogens, these drugs can selectively inhibit their growth and replication. A classic example is 5-Fluorouracil (5-FU) , which, in addition to its anticancer properties, has been a cornerstone of antiviral and antifungal therapy. Other examples include Zidovudine (AZT) , a pyrimidine nucleoside analog used to treat HIV infection.
V. Conclusion and Future Outlook
The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its fundamental role in biological systems, coupled with its synthetic tractability, ensures its enduring importance in the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives through the use of advanced synthetic methodologies, such as C-H functionalization and biocatalysis. Furthermore, the integration of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles. The rich chemistry of pyrimidine derivatives, as outlined in this guide, provides a powerful toolkit for scientists and researchers dedicated to addressing unmet medical needs.
VI. References
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Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. --INVALID-LINK--
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-614. --INVALID-LINK--
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665. --INVALID-LINK--
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews, 3(6), 1348-1355. --INVALID-LINK--
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. (2019). ResearchGate. --INVALID-LINK--
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. --INVALID-LINK--
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5036. --INVALID-LINK--
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2010). Journal of the American Chemical Society, 132(34), 11957–11967. --INVALID-LINK--
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(11), 3237. --INVALID-LINK--
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Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. --INVALID-LINK--
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. --INVALID-LINK--
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12). --INVALID-LINK--
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(19), 6653. --INVALID-LINK--
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 421-451. --INVALID-LINK--
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. --INVALID-LINK--
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2496-2515. --INVALID-LINK--
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2011). The Journal of Organic Chemistry, 76(8), 2612-2634. --INVALID-LINK--
-
A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). Benchchem. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(18), 4236. --INVALID-LINK--
-
The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2007). Tetrahedron, 63(35), 8430-8438. --INVALID-LINK--
-
Drawing Reaction Mechanisms: Key Techniques. (2023). StudySmarter. --INVALID-LINK--
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MEXPLORER 1.0.0-rc.0 – A mechanism explorer for analysis and visualization of chemical reaction pathways based on graph theory. (2023). Geoscientific Model Development Discussions. --INVALID-LINK--
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Reaction Mechanism Graph Questions. (2020, April 29). [Video]. YouTube. --INVALID-LINK--
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How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? (2017). Chemistry Stack Exchange. --INVALID-LINK--
-
Software for drawing chemical reactions/mechanisms? (2016). Reddit. --INVALID-LINK--
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). ARKIVOC, 2005(11), 209-215. --INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
An In-depth Technical Guide to the Discovery and History of 4,6-Dihydroxy-5-methylpyrimidine
Abstract
This technical guide provides a comprehensive exploration of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The narrative traces the historical arc of pyrimidine chemistry, from its foundational discoveries to the development of synthetic methodologies that enable the creation of substituted derivatives like the title compound. While a definitive first synthesis of this compound is not prominently documented in seminal literature, this guide elucidates the logical evolution of its synthesis based on established principles. A detailed examination of its chemical properties, tautomeric nature, and a robust, contemporary laboratory-scale synthesis protocol are presented. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this important chemical entity.
Historical Perspective: The Dawn of Pyrimidine Chemistry
The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a cornerstone of biochemistry, forming the scaffold for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] The systematic study of pyrimidines began in the late 19th century, a period of fervent discovery in organic chemistry.
One of the earliest pioneers in this field was Adolf Pinner , who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This reaction, now known as the Pinner pyrimidine synthesis , was a landmark achievement, providing a rational and versatile route to this class of compounds. Pinner's work laid the essential groundwork for future explorations into the synthesis of more complex and functionally diverse pyrimidine derivatives.
Another pivotal moment in early pyrimidine chemistry was the first laboratory synthesis of barbituric acid in 1879 by Émile Grimaux . He achieved this by reacting urea with malonic acid in the presence of phosphorus oxychloride.[1] This discovery was significant not only for the synthesis of a new pyrimidine derivative but also because barbituric acid and its derivatives would later become a major class of sedative-hypnotic drugs.
These foundational discoveries set the stage for the exploration of a vast chemical space of pyrimidine-based molecules. The introduction of substituents at various positions on the pyrimidine ring became a key focus for chemists, as it allowed for the fine-tuning of the molecule's physical, chemical, and biological properties. The synthesis of 5-substituted pyrimidines, in particular, gained importance due to the prevalence of this substitution pattern in biologically active molecules, most notably thymine (5-methyluracil).
While the exact first synthesis of this compound is not clearly documented in readily available historical records, its conceptualization and eventual synthesis are a direct consequence of the pioneering work of Pinner and others. The fundamental reaction principle—the condensation of a β-dicarbonyl compound with an amidine or urea derivative—remains the most common and logical approach to constructing the 4,6-dihydroxypyrimidine core. The introduction of the 5-methyl group would have been a logical extension of this chemistry, utilizing a methyl-substituted malonic acid derivative as a starting material.
Chemical Properties and Structural Elucidation
This compound, also known as 5-methylpyrimidine-4,6-dione, is a white to off-white solid with a high melting point, reflecting its stable heterocyclic structure and potential for strong intermolecular interactions.[3] Its chemical behavior is dictated by the interplay of the electron-withdrawing nitrogen atoms in the pyrimidine ring and the electron-donating hydroxyl and methyl groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 63447-38-1 | [4][5] |
| Molecular Formula | C₅H₆N₂O₂ | [4][5] |
| Molecular Weight | 126.11 g/mol | [4][5] |
| Melting Point | >300 °C | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO and methanol | [3] |
Tautomerism: A Duality of Structure
A critical aspect of the chemistry of 4,6-dihydroxypyrimidines is their existence in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the predominant tautomeric forms are the dihydroxy form and the keto-enol (hydroxypyrimidinone) and diketo (pyrimidinedione) forms.[6][7]
The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. In the solid state and in many solutions, the diketo form (5-methylpyrimidine-4,6(1H,5H)-dione) is often the most stable.[6] This tautomerism is crucial as it affects the molecule's reactivity, hydrogen bonding capabilities, and its ability to interact with biological targets.
Caption: Tautomeric forms of this compound.
Modern Synthetic Protocol: A Step-by-Step Guide
The synthesis of this compound is most reliably achieved through the condensation of a C-methylated malonic ester derivative with a suitable amidine or urea source. The following protocol details a well-established and efficient method for its laboratory-scale preparation.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Methodology
Materials:
-
Diethyl methylmalonate
-
Formamidine acetate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine acetate with stirring.
-
Addition of Diethyl Methylmalonate: Slowly add diethyl methylmalonate to the reaction mixture via the dropping funnel. An exothermic reaction will occur, and the temperature of the mixture may rise. Maintain the temperature within a controlled range (e.g., by using an ice bath if necessary).
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for several hours to ensure the completion of the condensation reaction.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Slowly and carefully add the mixture to a beaker containing ice and water.
-
Acidification: While stirring vigorously, acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Self-Validating System: The success of this protocol relies on several key factors. The use of anhydrous ethanol and freshly prepared sodium ethoxide is crucial to prevent side reactions. The slow addition of diethyl methylmalonate helps to control the exothermicity of the reaction. The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Conclusion
This compound, a molecule with a rich chemical character, is a product of the logical progression of pyrimidine chemistry that began in the 19th century. While the specific moment of its discovery is not prominently recorded, its synthesis is a clear application of the foundational principles established by early pioneers. Its tautomeric nature and the availability of robust synthetic protocols make it a valuable building block for the development of new chemical entities with potential applications in pharmaceuticals and other areas of chemical science. This guide provides a solid technical foundation for researchers and scientists working with this important pyrimidine derivative.
References
An In-depth Technical Guide to the Spectroscopic Properties of 4,6-Dihydroxy-5-methylpyrimidine
Preamble: Understanding the Spectroscopic Signature of a Versatile Pyrimidine Core
For the discerning researcher in drug discovery and medicinal chemistry, 4,6-Dihydroxy-5-methylpyrimidine is more than a mere chemical entity; it is a foundational scaffold brimming with therapeutic potential. Its structural nuances, particularly the tautomeric equilibrium between its keto and enol forms, govern its reactivity and biological interactions. A thorough characterization of its spectroscopic properties is, therefore, not just an academic exercise but a critical step in unlocking its full potential. This guide provides a comprehensive exploration of the spectroscopic signature of this compound, grounded in established analytical principles and supported by empirical data from analogous structures. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Structural Context: Tautomerism and its Spectroscopic Implications
A pivotal aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between the dihydroxy (enol) and dioxo (keto) forms, as well as a mixed keto-enol form, profoundly influences its spectroscopic characteristics.[1] This phenomenon is a key consideration in the interpretation of all spectroscopic data.
Diagram 1: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful tool for studying the electronic structure and protonation states of pyrimidine derivatives.[1][2] The position and intensity of absorption maxima are highly sensitive to the prevailing tautomeric form and the pH of the medium.
Theoretical Underpinnings and Experimental Rationale
The π-systems of the pyrimidine ring give rise to characteristic π → π* and n → π* electronic transitions. The enol forms, with their extended conjugation, typically exhibit absorption maxima at longer wavelengths compared to the less conjugated keto forms. By systematically varying the acidity of the solvent, we can probe the different protonated and deprotonated species, each with a unique UV-Vis spectrum. This approach allows for the determination of pKa values and provides insights into the molecule's behavior in different physiological environments.[1][2]
Experimental Protocol: pH-Dependent UV-Vis Analysis
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in methanol.
-
Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 2 to 12.
-
Sample Preparation: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mM.
-
Spectroscopic Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm using a double-beam spectrophotometer, with the respective buffer as a reference.
-
Data Analysis: Plot absorbance versus wavelength for each pH and identify the isosbestic points, which indicate equilibrium between two species.
Anticipated Spectral Data
Based on studies of similar 4,6-dihydroxypyrimidine derivatives, we can anticipate the following UV-Vis spectral characteristics.[1]
| Condition | Anticipated λmax (nm) | Interpretation |
| Acidic (pH < 2) | ~250-255 nm | Predominantly the protonated keto-enol or dioxo form. |
| Neutral (pH ~7) | ~260-270 nm | Equilibrium mixture of neutral tautomers. |
| Basic (pH > 10) | ~275-285 nm | Deprotonated species (anion) with extended conjugation. |
Infrared (IR) Spectroscopy: Elucidating Functional Groups and Bonding
Infrared spectroscopy provides invaluable information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, the IR spectrum is particularly useful for distinguishing between the keto and enol tautomers.
Causality in Spectral Interpretation
The presence of strong absorption bands in the carbonyl (C=O) region (around 1650-1720 cm⁻¹) is a clear indicator of the keto tautomer. Conversely, the presence of broad O-H stretching bands (around 3200-3600 cm⁻¹) and the absence of strong carbonyl peaks would suggest a predominance of the enol form. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the pyrimidine ring vibrations.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Diagram 2: Experimental Workflow for FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Anticipated IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound, considering its tautomeric forms.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3200-3600 (broad) | O-H stretch | Indicates the presence of the enol form and/or intermolecular hydrogen bonding. |
| 3000-3100 | C-H stretch (aromatic) | Corresponds to the C-H bond on the pyrimidine ring. |
| 2850-2960 | C-H stretch (aliphatic) | Arises from the methyl group. |
| 1650-1720 | C=O stretch (amide/ketone) | Strong indicator of the keto tautomer. |
| 1550-1620 | C=N and C=C ring stretches | Characteristic of the pyrimidine ring. |
| 1400-1450 | C-H bend (methyl) | Bending vibration of the methyl group. |
| 1200-1300 | C-O stretch (enol) | Suggests the presence of the enol tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in this compound.
The Logic of NMR Analysis
The chemical shifts of the protons and carbons in the pyrimidine ring are highly dependent on the electron density, which is influenced by the tautomeric form and the nature of the substituents. In ¹H NMR, the presence of exchangeable protons (OH and NH) can be confirmed by D₂O exchange experiments. ¹³C NMR provides a direct count of the number of unique carbon atoms and their hybridization states.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon.
Anticipated NMR Spectral Data
The following tables provide predicted chemical shifts for the dominant tautomeric form in a non-polar solvent.
¹H NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0-13.0 | Broad singlet | 2H | OH/NH | Exchangeable with D₂O. The broadness is due to hydrogen bonding and exchange. |
| ~5.0-5.5 | Singlet | 1H | H2 | Chemical shift is sensitive to the tautomeric form. |
| ~2.0-2.5 | Singlet | 3H | -CH₃ |
¹³C NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160-170 | C4, C6 | In the keto form, these would be in the carbonyl region. |
| ~150-155 | C2 | |
| ~90-100 | C5 | |
| ~10-15 | -CH₃ | The chemical shift of the methyl carbon is a good indicator of substitution. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Principles of Fragmentation
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation through various pathways. Common fragmentation mechanisms for such heterocyclic systems include the loss of small neutral molecules (e.g., CO, HCN) and ring cleavage reactions. The stability of the resulting fragment ions dictates the observed fragmentation pattern.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent system (e.g., methanol/water).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A C18 column is often suitable for separating pyrimidine derivatives.[1]
-
Mass Spectrometric Detection: Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.
-
Tandem MS (MS/MS): To obtain detailed fragmentation information, perform tandem mass spectrometry on the parent ion.
Diagram 3: Logical Flow of LC-MS/MS Analysis
Caption: A typical workflow for LC-MS/MS analysis.
Anticipated Mass Spectral Data
For this compound (C₅H₆N₂O₂), the expected molecular weight is approximately 126.11 g/mol .
| m/z | Interpretation |
| 127.xxxx | [M+H]⁺ (Protonated molecule in positive ion mode) |
| 125.xxxx | [M-H]⁻ (Deprotonated molecule in negative ion mode) |
| Fragment Ions (Positive Mode) | |
| [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation for keto-enols. |
| [M+H - HNCO]⁺ | Loss of isocyanic acid, characteristic of pyrimidine ring fragmentation. |
Conclusion: A Holistic Spectroscopic Portrait
The spectroscopic characterization of this compound is a multi-faceted endeavor that requires a synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and a comprehensive understanding can only be achieved by integrating the data from all of them. The pronounced tautomerism of this molecule is a central theme that runs through the interpretation of all its spectroscopic properties. The protocols and anticipated data presented in this guide serve as a robust framework for researchers and drug development professionals to confidently characterize this important heterocyclic compound and its derivatives, thereby accelerating the journey from molecular understanding to therapeutic innovation.
References
An In-depth Technical Guide to 4,6-Dihydroxy-5-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into its chemical identity, including its IUPAC name and synonyms, and explores its physicochemical properties. A detailed examination of its synthesis, tautomeric nature, and reactivity is presented, with a focus on its application as a versatile precursor in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this pyrimidine derivative in their work.
Chemical Identity and Nomenclature
This compound is a substituted pyrimidine with the chemical formula C₅H₆N₂O₂ and a molar mass of 126.11 g/mol .[1] Accurate identification is crucial for scientific communication and procurement.
IUPAC Name: 5-methylpyrimidine-4,6-diol[2]
CAS Number: 63447-38-1[1]
Synonyms:
-
5-Methyl-4,6-pyrimidinediol[2]
-
4,6-Dihydroxy-5-methyl-1,3-diazine[2]
-
5-Methyl-4,6(1H,5H)-pyrimidinedione[2]
-
6-Hydroxy-5-methyl-4(1H)-pyrimidinone[2]
The varied nomenclature reflects the tautomeric nature of the molecule, which will be discussed in detail in a later section.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Melting Point | >300 °C | --INVALID-LINK-- |
| pKa (predicted) | 9.41 ± 0.40 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Methanol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
Synthesis of this compound
The primary synthetic route to this compound is through the condensation of a C3-dicarbonyl equivalent with a source of the N-C-N fragment. The most common and industrially relevant method involves the reaction of diethyl methylmalonate with formamidine acetate.
Reaction Principle
This synthesis is a variation of the classical pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl carbons of the ester, followed by cyclization and elimination of ethanol to form the stable pyrimidine ring. The use of a strong base, such as sodium methoxide or sodium ethoxide, is crucial to deprotonate the active methylene group of the diethyl methylmalonate, facilitating the initial condensation step.
Experimental Protocol: A Probable Method
Materials:
-
Diethyl methylmalonate
-
Formamidine acetate[4]
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid (for workup)
-
Water
Step-by-Step Procedure:
-
Preparation of the Alkoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the stirred alkoxide solution, add formamidine acetate. Subsequently, add diethyl methylmalonate dropwise to the reaction mixture. The order of addition can be critical to control the exothermicity of the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent (methanol) is typically removed under reduced pressure. The resulting solid residue is then dissolved in water.
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2. This protonates the pyrimidine ring and causes the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and then with a small amount of cold ethanol or methanol to remove any remaining impurities. The product can be further purified by recrystallization, if necessary. Dry the final product under vacuum.
Caption: A probable workflow for the synthesis of this compound.
Tautomerism and Reactivity
A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. This has profound implications for its spectroscopic characterization and chemical reactivity.
Tautomeric Forms
The "dihydroxy" nomenclature represents only one of the possible tautomers. In reality, the molecule exists in an equilibrium between the diol, the keto-enol, and the dione forms. Spectroscopic studies on related 4,6-dihydroxypyrimidines suggest that in the solid state and in solution, the keto-enol and diketo forms are often predominant.[5] The presence of the methyl group at the 5-position is not expected to drastically alter this equilibrium.
Caption: Tautomeric equilibrium of this compound.
The protonation of 4,6-dihydroxypyrimidine derivatives has been studied, revealing that the first protonation likely occurs on a nitrogen atom of the zwitterionic form.[5] The basicity of the pyrimidine ring is influenced by substituents; alkyl groups tend to increase basicity.[5]
Key Reactions and Synthetic Utility
The hydroxyl groups of this compound are the primary sites of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Chlorination: The most significant reaction of 4,6-dihydroxypyrimidines in drug discovery is their conversion to the corresponding 4,6-dichloropyrimidines. This is typically achieved using reagents like phosphorus oxychloride (POCl₃). The resulting dichlorinated pyrimidine is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functional groups at the 4 and 6 positions. This strategy is a cornerstone in the synthesis of many kinase inhibitors and other targeted therapies.
Caption: Chlorination of this compound to a versatile synthetic intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of nucleobases and numerous approved drugs.[6] 4,6-Disubstituted pyrimidines, accessible from this compound, are of particular interest.
As a Pharmaceutical Intermediate: The primary role of this compound is as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its conversion to the dichloro derivative opens up a vast chemical space for the development of compounds with potential therapeutic activities, including:
-
Anticancer agents: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the ATP-binding pocket of kinases.
-
Antiviral agents: Pyrimidine derivatives are integral to many antiviral nucleoside analogs that interfere with viral replication.
-
Antibacterial and Anti-inflammatory agents: The pyrimidine nucleus is also found in various compounds with antibacterial and anti-inflammatory properties.[7]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the C5-methyl protons would likely appear around 2.0-2.5 ppm. The C2-proton would give a singlet further downfield, likely in the region of 7.5-8.5 ppm. The N-H and O-H protons would exhibit broad signals whose chemical shifts are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for the five carbon atoms. The methyl carbon would be the most upfield signal. The C2, C4, C5, and C6 carbons of the pyrimidine ring would appear in the aromatic/olefinic region, with the carbons attached to oxygen (C4 and C6) being the most downfield.
-
IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption in the 3200-2500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations of the tautomeric forms. A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the C=O stretching of the dione or keto-enol tautomers.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.11 g/mol ).
Conclusion
This compound is a fundamentally important heterocyclic compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, rich tautomeric chemistry, and the reactivity of its hydroxyl groups make it a versatile starting material for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity, as outlined in this guide, is paramount for its effective utilization in the development of novel therapeutics and other advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 4,6-Dihydroxy-5-methylpyrimidine from Diethyl Malonate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
4,6-Dihydroxy-5-methylpyrimidine, a key heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a variety of specialized chemicals and active pharmaceutical ingredients (APIs). The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleoside analogues and kinase inhibitors. The strategic placement of a methyl group at the C-5 position and hydroxyl groups at the C-4 and C-6 positions offers a versatile platform for further chemical modifications, making this compound a valuable building block in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the readily available starting material, diethyl 2-methylmalonate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization and quality control of the final product.
Reaction Principle: The Prinzbach Synthesis
The synthesis of the 4,6-dihydroxypyrimidine core from a 1,3-dicarbonyl compound and a suitable N-C-N synthon is a classic and widely utilized method in heterocyclic chemistry, often referred to as the Prinzbach pyrimidine synthesis. In this specific application, diethyl 2-methylmalonate serves as the three-carbon (C-C-C) fragment, while formamidine provides the nitrogen-carbon-nitrogen (N-C-N) component to construct the pyrimidine ring.
The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, which serves a dual purpose. Firstly, it deprotonates the formamidine to generate the free base, a more potent nucleophile. Secondly, it facilitates the condensation and subsequent cyclization by promoting the necessary enolate formation and intramolecular reactions. The methyl group at the 2-position of the diethyl malonate is retained at the 5-position of the resulting pyrimidine ring.
Mechanistic Insights
The reaction proceeds through a series of nucleophilic addition and condensation steps. The following diagram illustrates the logical progression of the synthesis:
Figure 1: Simplified workflow of the synthesis of this compound.
The key steps involve the formation of the malonate enolate by the base, followed by nucleophilic attack of the formamidine on one of the ester carbonyls. An intramolecular condensation then occurs, leading to the formation of the six-membered ring. Subsequent elimination of ethanol and tautomerization yield the stable aromatic 4,6-dihydroxypyrimidine structure.
Detailed Experimental Protocol
This protocol is based on established principles of pyrimidine synthesis and is optimized for the preparation of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Diethyl 2-methylmalonate | C₈H₁₄O₄ | 174.19 | 1.0 |
| Formamidine acetate | C₂H₆N₂O₂ | 104.09 | 1.1 |
| Sodium metal | Na | 22.99 | 2.2 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | As solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For washing |
| Hydrochloric acid (conc.) | HCl | 36.46 | For acidification |
| Deionized water | H₂O | 18.02 | For workup |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filtration flask
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and an inlet for inert gas, place anhydrous ethanol. Carefully add sodium metal in small portions under a continuous stream of nitrogen or argon. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine acetate and stir until it is fully dissolved.
-
Addition of Diethyl 2-methylmalonate: Attach a dropping funnel to the flask and add diethyl 2-methylmalonate to it. Add the diethyl 2-methylmalonate dropwise to the reaction mixture over a period of 30-60 minutes while maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in an ice bath as the neutralization is exothermic.
-
A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | >300 °C[1] |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol [1] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methyl protons (C₅-CH₃) and a singlet for the proton at the C-2 position of the pyrimidine ring. The protons of the hydroxyl groups will likely appear as broad singlets.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbons of the pyrimidine ring (C-4, C-5, and C-6), and the carbon at the C-2 position.
-
FT-IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (broad band), N-H stretching, C=O stretching (due to keto-enol tautomerism), and C=C/C=N stretching of the pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
-
Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate PPE.
-
Diethyl 2-methylmalonate and Formamidine acetate: May cause irritation. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric acid: Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
All steps of this synthesis should be performed in a well-ventilated fume hood by trained personnel.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure complete dissolution of sodium and formamidine acetate. Extend reflux time if necessary. |
| Loss of product during work-up | Ensure the pH is accurately adjusted for complete precipitation. Use minimal amounts of cold solvents for washing. | |
| Impure Product | Incomplete reaction or side reactions | Monitor the reaction by TLC. Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol). |
| Inadequate washing | Wash the product thoroughly with cold water and diethyl ether. |
Conclusion
The synthesis of this compound from diethyl 2-methylmalonate via the Prinzbach reaction is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions and adhering to the outlined protocol, researchers can reliably obtain a high-purity product suitable for a wide range of applications in pharmaceutical and chemical research. The provided mechanistic insights and analytical guidelines will further aid in the successful execution and validation of this important synthetic transformation.
References
Application Notes for 4,6-Dihydroxy-5-methylpyrimidine: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Central Role of Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in the very blueprint of life—nucleic acids—and in a multitude of therapeutically active agents.[1] The inherent ability of the pyrimidine ring to engage in critical biological interactions, combined with its synthetic tractability, has made its derivatives a major focus for the development of novel drugs. These compounds have found broad applications as antiviral, anticancer, antibacterial, and anti-inflammatory agents.
Within this vital class of heterocycles, 4,6-Dihydroxy-5-methylpyrimidine serves as a fundamental building block. While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its role as a key starting material. The strategic placement of its hydroxyl and methyl groups allows for a sequence of chemical transformations that give rise to complex molecules with tailored pharmacological activities. The primary synthetic utility of this compound is realized upon its conversion to the highly reactive 4,6-dichloro-5-methylpyrimidine intermediate, which is a versatile precursor for creating libraries of compounds for drug discovery, particularly in the fields of oncology and virology.[1]
This guide provides an in-depth look at the properties, synthesis, and applications of this compound, offering detailed protocols for its preparation and subsequent functionalization, tailored for researchers and scientists in drug development.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety hazards of a starting material is a prerequisite for its effective and safe use in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63447-38-1 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 126.11 g/mol | [1][2][3] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in DMSO, Methanol | [1] |
| Synonyms | 5-Methylpyrimidine-4,6-diol, 5-Methyl-4,6(1H,5H)-pyrimidinedione | [1][4] |
Safety and Handling
This compound is classified as an irritant and can cause serious eye damage.[2] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to minimize inhalation. Avoid generating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[6]
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration.[6]
-
Core Synthetic Workflow & Applications
The primary utility of this compound is not in its direct use but in its function as a stable precursor to a more reactive intermediate: 4,6-dichloro-5-methylpyrimidine . The hydroxyl groups, which exist in tautomeric equilibrium with their keto forms, are poor leaving groups. Conversion to chloro groups via reagents like phosphorus oxychloride (POCl₃) transforms the 4 and 6 positions into highly reactive sites for nucleophilic aromatic substitution (SNAr).
This activation is the causal linchpin of its application. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the addition-elimination mechanism of SNAr, allowing for the sequential and controlled introduction of various nucleophiles (amines, thiols, alkoxides). This strategy is extensively used to build libraries of molecules for screening against biological targets, most notably protein kinases, where the pyrimidine core acts as a scaffold that mimics the hinge-binding region of ATP.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from starting materials to a functionalized pharmaceutical scaffold.
Experimental Protocols
The following protocols are presented as a self-validating system. Each step includes justifications for the choice of reagents and conditions, along with checkpoints for quality control.
Protocol 1: Synthesis of this compound
This procedure is based on the classical Pinner synthesis, which involves the base-catalyzed condensation of an ester with an amidine. Here, diethyl methylmalonate is cyclized with formamidine.
Materials:
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Diethyl methylmalonate
-
Formamidine acetate
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in portions to anhydrous methanol (sufficient volume to dissolve) in a flask equipped with a reflux condenser and magnetic stirrer. Causality: Sodium methoxide is the strong base required to deprotonate the α-carbon of the malonic ester, initiating the condensation. It is prepared in situ to ensure it is anhydrous.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add formamidine acetate (1.0 eq) and diethyl methylmalonate (1.0 eq) to the sodium methoxide solution.
-
Condensation: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in Dichloromethane mobile phase).
-
Work-up and Isolation: a. After cooling to room temperature, remove the methanol under reduced pressure. b. Dissolve the resulting solid residue in a minimum amount of cold deionized water. c. Slowly acidify the aqueous solution with concentrated HCl with vigorous stirring in an ice bath. The target compound is poorly soluble in acidic water. d. The product will precipitate as a white solid as the pH drops below ~5. Continue adding acid to a pH of 2-3 to ensure complete precipitation.
-
Purification: a. Collect the white precipitate by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities. b. Dry the solid under vacuum at 60-70°C to a constant weight.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (>300°C).
Protocol 2: Chlorination to 4,6-Dichloro-5-methylpyrimidine
This protocol activates the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst, optional)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a fume hood, carefully charge a flask equipped with a reflux condenser and gas trap (to neutralize HCl fumes) with this compound (1.0 eq) and phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction mixture will become a clearer, brownish solution. Monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: a. CRITICAL STEP: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas. Perform in an efficient fume hood. b. The product will precipitate or form an oily layer. Extract the aqueous mixture with a suitable organic solvent (e.g., Toluene or Dichloromethane) multiple times. c. Combine the organic layers and carefully wash with cold water, then with saturated NaHCO₃ solution until effervescence ceases, and finally with brine. Causality: The bicarbonate wash neutralizes any remaining acidic POCl₃ byproducts.
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. b. The crude 4,6-dichloro-5-methylpyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Characterization: Confirm structure via NMR and Mass Spectrometry.
Protocol 3: Representative SNAr Reaction for Scaffold Synthesis
This protocol demonstrates the use of the activated dichloro-intermediate to synthesize a substituted pyrimidine, a common core for kinase inhibitors. N-methylpiperazine is used as a representative amine nucleophile.
Diagram 2: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring.
Materials:
-
4,6-Dichloro-5-methylpyrimidine
-
N-methylpiperazine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve 4,6-dichloro-5-methylpyrimidine (1.0 eq) in ACN. Add the amine nucleophile, N-methylpiperazine (1.1 eq), followed by a non-nucleophilic base such as TEA (1.5 eq). Causality: The base is required to scavenge the HCl generated during the substitution, driving the reaction to completion.
-
Substitution: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) for 2-8 hours. The two chlorine atoms have different reactivities, and substitution at the 4-position is often favored. Reaction conditions can be tuned to achieve mono- or di-substitution. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation: a. Remove the solvent under reduced pressure. b. Partition the residue between ethyl acetate and water. c. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. b. Purify the resulting product by column chromatography on silica gel to isolate the mono-substituted product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This product can then serve as an intermediate for substitution at the second chlorine position or other modifications.
Conclusion
This compound is a highly valuable, yet often overlooked, pharmaceutical intermediate. Its stable, solid nature makes it an excellent starting point for a reliable and scalable synthetic sequence. The true synthetic power of this molecule is unlocked through its activation to the corresponding dichloro- derivative, which opens a gateway to a vast chemical space of potential drug candidates via nucleophilic aromatic substitution. The protocols outlined herein provide a robust framework for researchers to leverage this versatile building block in the rational design and synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4,6-Dihydroxy-5-methylpyrimidine for the Synthesis of Advanced Anticancer Agents
Introduction: The Pyrimidine Scaffold in Modern Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold for designing molecules that can interact with biological systems.[3] In oncology, pyrimidine analogues have a rich history, primarily as antimetabolites that interfere with DNA and RNA synthesis.[4][5][6] However, the versatility of the pyrimidine core extends far beyond this initial application. Today, substituted pyrimidines are at the forefront of targeted cancer therapy, serving as the central scaffold for a new generation of potent and selective kinase inhibitors.[7][8][9]
This guide focuses on 4,6-Dihydroxy-5-methylpyrimidine , a highly functionalized and versatile starting material. Its unique electronic properties and multiple reaction sites make it an ideal precursor for constructing complex heterocyclic systems, particularly those designed to target the ATP-binding pocket of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of cell proliferation in many cancers.[10][11][12] We will explore its chemical properties, detail robust synthetic protocols, and explain the mechanistic rationale behind its use in developing next-generation anticancer drugs.
Physicochemical Properties and Reactivity of this compound
Understanding the inherent properties of the starting material is fundamental to designing a successful synthetic strategy. The reactivity of this compound is governed by its tautomeric nature and the electronic character of the pyrimidine ring.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 63447-38-1 | [13][14][15] |
| Molecular Formula | C₅H₆N₂O₂ | [14][15] |
| Molar Mass | 126.11 g/mol | [14][15] |
| Melting Point | >300 °C | [13] |
| Appearance | Off-white to light yellow crystalline powder | |
| Tautomerism | Exists in equilibrium between dihydroxy, hydroxy-oxo, and dioxo forms.[16][17] |
Causality Behind Reactivity: The hydroxyl groups of this compound exhibit keto-enol tautomerism, predominantly existing in the more stable 6-hydroxy-5-methylpyrimidin-4(3H)-one form in aqueous solution.[16][17] This tautomerism is critical. For synthetic purposes, the enol (dihydroxy) form is less reactive. The key to unlocking its potential is to convert the hydroxyl groups into better leaving groups, typically chlorides. This transformation dramatically increases the electrophilicity of the C4 and C6 positions, making them highly susceptible to nucleophilic aromatic substitution (SNAr), the cornerstone reaction for building kinase inhibitors.
Core Application: Synthesis of Pyrimidine-Based Kinase Inhibitors
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[12][18] Pyrimidine-based molecules are exceptionally well-suited to function as ATP-competitive kinase inhibitors.[19][20] The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor within the highly conserved hinge region of the kinase ATP-binding site. The substituents installed at the C4, C6, and C5 positions then project into different pockets of the active site, dictating the compound's potency and selectivity.
The synthesis of these inhibitors from this compound follows a logical and highly adaptable workflow.
Experimental Workflow: From Precursor to Kinase Inhibitor Core
Caption: General synthetic workflow for kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the synthesis. Each step must be monitored by an appropriate analytical method (e.g., TLC, LC-MS), and the structure and purity of the products must be confirmed by spectroscopic analysis (e.g., NMR, HRMS).
Protocol 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine (Activation Step)
Rationale: This critical first step converts the unreactive hydroxyl groups into highly reactive chloro leaving groups using phosphoryl chloride (POCl₃). This "activation" renders the C4 and C6 positions electrophilic and ready for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound (1.0 eq)
-
Phosphoryl chloride (POCl₃) (5.0 - 10.0 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq) (Optional)
-
Toluene (as solvent, if needed)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add this compound (1.0 eq) to phosphoryl chloride (10.0 eq). The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Extreme caution is advised as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4,6-dichloro-5-methylpyrimidine can be purified by column chromatography on silica gel or by recrystallization to afford a solid product.
-
Protocol 2: Sequential Synthesis of N⁴-Aryl-N⁶-Alkyl-5-methylpyrimidine-4,6-diamine Core
Rationale: The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, which allows for a controlled, stepwise substitution. The C4 position is generally more reactive towards nucleophilic attack than the C6 position. This protocol leverages this difference by first introducing the aryl amine at a lower temperature, followed by the addition of the second amine at an elevated temperature.
-
Materials:
-
4,6-Dichloro-5-methylpyrimidine (1.0 eq)
-
Substituted Aniline (R¹-NH₂) (1.0 - 1.1 eq)
-
Second Amine (R²-NH₂) (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base
-
Solvent: 2-Propanol, Ethanol, or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
First Substitution (C4 Position): a. Dissolve 4,6-dichloro-5-methylpyrimidine (1.0 eq) in 2-propanol. b. Add the substituted aniline (1.0 eq) and a base such as DIPEA (1.2 eq). c. Stir the mixture at room temperature to 60 °C for 2-4 hours. Monitor the formation of the mono-substituted intermediate (N⁴-Aryl-6-chloro-5-methylpyrimidin-4-amine) by LC-MS.
-
Second Substitution (C6 Position): a. To the same reaction vessel containing the intermediate, add the second amine (1.2 eq). b. Heat the reaction mixture to reflux (approx. 80-120 °C, solvent-dependent) and stir for 12-24 hours, or until the reaction is complete as indicated by LC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. b. If no precipitate forms, concentrate the solvent under reduced pressure. c. Dissolve the residue in EtOAc and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. e. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired diamine core.
-
Mechanism of Action: Competitive ATP Inhibition
The synthesized pyrimidine derivatives are designed to function as Type I kinase inhibitors, competing directly with endogenous ATP for binding to the kinase active site. The pyrimidine core forms critical hydrogen bonds with the "hinge" region of the kinase, while the side chains at the C4 and C6 positions occupy adjacent hydrophobic pockets, conferring potency and selectivity. By blocking the binding of ATP, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby halting the signal transduction cascade that drives aberrant cell growth and proliferation.[11][18]
Diagram: Kinase Inhibition by a Pyrimidine Derivative
Caption: Mechanism of ATP-competitive kinase inhibition.
Structure-Activity Relationship (SAR) Data
The synthetic route described allows for the rapid generation of an analogue library to explore the structure-activity relationship (SAR). By varying the R¹ and R² groups, researchers can optimize potency against the target kinase and improve pharmaceutical properties.
Table 2: Representative SAR Data for Synthesized CDK4/6 Inhibitors
| Compound ID | R¹ Group (at C4) | R² Group (at C6) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
| REF-01 | Phenyl | Isopropylamino | 580 | 650 |
| EXP-01 | 4-Fluorophenyl | Isopropylamino | 350 | 410 |
| EXP-02 | Phenyl | Cyclopentylamino | 15 | 25 |
| EXP-03 | 4-Fluorophenyl | Cyclopentylamino | 8 | 12 |
| EXP-04 | Pyridin-2-yl | Cyclopentylamino | 5 | 9 |
Data are hypothetical and for illustrative purposes. This table demonstrates that small changes, such as adding a fluorine atom (EXP-01 vs. REF-01) or increasing the size of the alkyl group at C6 (EXP-02 vs. REF-01), can lead to significant improvements in inhibitory activity. The transition to a pyridyl group (EXP-04) often enhances potency by forming an additional hydrogen bond in the active site.
Conclusion
This compound is a powerful and cost-effective precursor for the synthesis of sophisticated anticancer agents. Its straightforward activation to a dichloro-intermediate opens the door to a wealth of chemical diversity through sequential nucleophilic aromatic substitution. The protocols and strategies outlined in this guide provide a robust foundation for researchers in drug discovery to construct libraries of pyrimidine-based kinase inhibitors, facilitating the development of more effective and targeted therapies for cancer treatment.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 12. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. scbt.com [scbt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to the N-Methylation of Pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of therapeutic design. Its presence in the natural nucleobases—cytosine, thymine, and uracil—underscores its profound biological relevance.[1] The strategic addition of a methyl group to a nitrogen atom (N-methylation) on the pyrimidine ring is a powerful, albeit challenging, modification used to modulate a molecule's pharmacological profile. This modification can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity to biological targets.[2]
This guide provides an in-depth exploration of the protocols for N-methylation of pyrimidine derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind methodological choices, address the critical challenge of regioselectivity, and compare classical and modern synthetic strategies to empower researchers to select and execute the optimal protocol for their specific needs.
The Core Challenge: Regioselectivity in Pyrimidine Methylation
The pyrimidine ring contains two endocyclic (ring) nitrogen atoms (N1 and N3) and may possess exocyclic (outside the ring) amino groups. All are potential sites for methylation. The outcome of a methylation reaction is a delicate interplay of electronic and steric factors, as well as the nature of the reagents and conditions employed.
-
Electronic Effects : The acidity (pKa) of the N-H protons plays a crucial role. Deprotonation by a base generates a nucleophilic anion, and the most acidic proton is typically removed first. However, the resulting anion's stability and nucleophilicity at different nitrogen atoms dictate the reaction pathway.
-
Steric Hindrance : Bulky substituents near a nitrogen atom can impede the approach of the methylating agent, favoring reaction at a less sterically hindered site.
-
Hard and Soft Acids and Bases (HSAB) Theory : The choice of methylating agent is critical. "Hard" electrophiles (like dimethyl sulfate) tend to react with "hard" nucleophiles (like an oxygen atom in a tautomeric amide form), while "softer" electrophiles (like methyl iodide) prefer "softer" nucleophiles (like a nitrogen atom). This can sometimes lead to undesired O-methylation instead of the target N-methylation.[3][4]
Controlling which nitrogen atom is methylated is often the primary obstacle in the synthesis of pyrimidine-based drug candidates. A lack of control can lead to a mixture of isomers that are difficult to separate, reducing the overall yield and increasing downstream processing costs.[4]
Caption: The challenge of regioselectivity in pyrimidine methylation.
Classical N-Methylation Protocols
These methods are well-established and often serve as the first approach due to the accessibility of reagents. However, they frequently suffer from drawbacks related to toxicity and lack of selectivity.
This is a standard SN2 reaction where a deprotonated pyrimidine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of an agent like methyl iodide (MeI) or dimethyl sulfate (DMS).
Causality Behind Choices:
-
Base : A non-nucleophilic base is required to deprotonate the pyrimidine N-H without competing in the methylation reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for complete deprotonation, while potassium carbonate (K₂CO₃) is a milder, safer alternative often sufficient for more acidic pyrimidines.
-
Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the cation of the base (e.g., Na⁺) while leaving the pyrimidine anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
-
Temperature : Reactions are often started at 0 °C to control the initial exothermic deprotonation step with NaH, then allowed to warm to room temperature to drive the methylation to completion.
Detailed Step-by-Step Methodology (Example: N-methylation of Uracil)
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add uracil (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvation : Add anhydrous DMF (to make a ~0.5 M solution) and stir until the uracil is fully dissolved or a fine suspension is formed.
-
Deprotonation : Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.
-
Activation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clearer as the sodium salt of uracil forms.
-
Methylation : Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe. Caution: MeI is a toxic and volatile suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction : Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Work-up : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel to separate N1-methyl, N3-methyl, and N1,N3-dimethylated products.
| Methylating Agent | Common Base | Solvent | Typical Outcome | Drawbacks |
| Methyl Iodide (MeI) | NaH, K₂CO₃ | DMF, Acetonitrile | Mixture of N1/N3 isomers, potential for di-methylation | Toxic, volatile, moderate selectivity |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | Acetone, Water | Often gives di-methylation, can favor O-methylation | Extremely toxic, poor selectivity |
| Trimethylsulfoxonium iodide | K₂CO₃ | DMSO | Can offer different selectivity profiles | Sulfur impurities can poison catalysts downstream[4] |
Modern Catalytic & Sustainable Strategies
Recent advances focus on improving selectivity, reducing toxicity, and employing more environmentally benign reagents.
This advanced strategy uses methanol as a "green" and atom-economical C1 source.[5] An iridium catalyst facilitates a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
Mechanistic Principle: The iridium catalyst temporarily "borrows" hydrogen from methanol to form a reactive iridium-hydride species and formaldehyde in situ. The pyrimidine's amine group condenses with the formaldehyde to form an iminium intermediate. The iridium-hydride then reduces the iminium ion to the N-methylated product, regenerating the catalyst. This process avoids the use of stoichiometric and toxic alkylating agents.[5]
Caption: Simplified catalytic cycle for Ir-catalyzed reductive methylation.
Detailed Step-by-Step Methodology (Conceptual)
-
Preparation : In a pressure-rated vial, combine the pyrimidine substrate (1.0 eq), the Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-5 mol%), and a ligand if required.
-
Reagents : Add a base (e.g., K₂CO₃, 1.5 eq) and the solvent, which is typically methanol itself or a co-solvent like 2,2,2-trifluoroethanol (TFE) to facilitate the methylation pathway.[5]
-
Reaction : Seal the vial and heat to the specified temperature (e.g., 80-120 °C) for 12-24 hours. The reaction is conducted under pressure generated by the heated solvent.
-
Work-up : After cooling to room temperature, filter the reaction mixture to remove the base and catalyst.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography.
For ultimate regioselectivity, nature provides the ideal catalysts: enzymes. S-adenosyl methionine (SAM)-dependent methyltransferases (MTs) are enzymes that transfer a methyl group from SAM to a specific nitrogen atom on a substrate with unparalleled precision.[6][7]
Mechanistic Principle: The enzyme's active site binds both the pyrimidine substrate and the SAM cofactor in a highly specific orientation, ensuring that the methyl transfer occurs at only one predetermined nitrogen atom. The challenge is often the high cost of SAM and the potential for product inhibition by the S-adenosyl-L-homocysteine (SAH) byproduct. Modern approaches use an enzymatic cascade where a second enzyme regenerates SAM from SAH using a simple methyl source like methyl iodide or methyl tosylate, making the process catalytic and more economical.[6][8]
Caption: Biocatalytic methylation with enzymatic SAM regeneration.
Conceptual Laboratory Workflow
-
Buffer Preparation : Prepare an aqueous buffer solution (e.g., Tris-HCl or phosphate buffer) at the optimal pH for both enzymes.
-
Reaction Setup : In a reaction vessel, combine the pyrimidine substrate, the specific methyltransferase, the SAM regeneration enzyme, a catalytic amount of SAH, and the simple methyl source (e.g., methyl tosylate).[8]
-
Incubation : Incubate the mixture at the optimal temperature (often room temperature to 37 °C) with gentle agitation for 24-48 hours.
-
Monitoring : Monitor product formation using High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Work-up : Terminate the reaction by protein precipitation (e.g., adding cold acetonitrile) or heat inactivation. Centrifuge to remove the precipitated enzymes.
-
Purification : Purify the product from the supernatant, often using preparative HPLC.
Method Comparison and Selection
| Method | Methylating Agent | Selectivity | Advantages | Disadvantages |
| Classical SN2 | MeI, DMS | Low to Moderate | Simple reagents, well-established | Toxic reagents, often poor regioselectivity, harsh conditions (strong base) |
| Catalytic Reductive | Methanol, Formaldehyde | High | "Green" C1 source, high atom economy, avoids toxic alkylators | Requires specific metal catalysts, higher temperatures/pressures may be needed |
| Biocatalytic | SAM (regenerated) | Excellent | Unparalleled regioselectivity, mild aqueous conditions, environmentally friendly | Requires specific enzymes, potential for substrate scope limitations, higher initial setup cost |
Choosing the right protocol depends on the project's specific goals:
-
For initial exploratory synthesis where regioselectivity is not critical or isomers can be easily separated, a classical MeI/K₂CO₃ protocol may suffice.
-
For scale-up and process development where sustainability and safety are paramount, an iridium-catalyzed reductive methylation using methanol is a superior choice.[5]
-
For synthesizing a specific, single regioisomer of a complex pyrimidine derivative, especially for a lead optimization campaign, the high upfront investment in developing a biocatalytic method can be invaluable.[6][7]
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Dihydroxy-5-methylpyrimidine in Agrochemical Synthesis
Introduction: The Central Role of Pyrimidine Scaffolds in Modern Agrochemicals
The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone in the development of a wide array of biologically active molecules.[1] In the realm of agrochemicals, pyrimidine derivatives have demonstrated remarkable efficacy as herbicides, fungicides, and insecticides.[2][3] Their mode of action often involves the targeted inhibition of essential enzymes in pests and weeds, leading to potent and selective crop protection.[4] Among the various pyrimidine-based building blocks, 4,6-Dihydroxy-5-methylpyrimidine (CAS 63447-38-1) emerges as a particularly valuable intermediate.[5][6] Its inherent reactivity and structural features provide a versatile platform for the synthesis of a new generation of agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals. We will delve into the key chemical transformations, provide detailed, field-proven protocols, and discuss the underlying principles that govern these synthetic strategies.
Core Synthetic Strategy: From Dihydroxypyrimidine to Key Agrochemical Intermediates
The primary utility of this compound in agrochemical synthesis lies in its conversion to the highly reactive intermediate, 4,6-dichloro-5-methylpyrimidine. The hydroxyl groups of the starting material can be readily substituted with chlorine atoms, creating reactive sites for subsequent nucleophilic substitution reactions. This dichlorinated intermediate serves as a linchpin for the introduction of various functional groups, ultimately leading to the desired agrochemical product.
A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).[7] This powerful chlorinating agent efficiently replaces the hydroxyl groups, paving the way for further synthetic modifications. The resulting 4,6-dichloro-5-methylpyrimidine can then be subjected to sequential nucleophilic substitution reactions, allowing for the controlled introduction of different substituents at the 4 and 6 positions of the pyrimidine ring. This stepwise approach is crucial for building the molecular complexity required for potent and selective biological activity.
Visualizing the Core Synthesis Pathway
The following diagram illustrates the pivotal conversion of this compound to the versatile 4,6-dichloro-5-methylpyrimidine intermediate, which is a gateway to a diverse range of agrochemical derivatives.
Caption: Core synthetic route from this compound.
Detailed Experimental Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine
This protocol outlines a reliable, laboratory-scale synthesis of 4,6-dichloro-5-methylpyrimidine from this compound. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| This compound | 63447-38-1 | 126.11 | ≥98% |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | ≥99% |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% |
| Ice | N/A | 18.02 | N/A |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | N/A |
| Brine (Saturated NaCl Solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% |
Protocol Steps:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (12.6 g, 0.1 mol).
-
Rationale: A three-necked flask allows for the simultaneous addition of reagents, temperature control, and reflux, ensuring a controlled reaction environment.
-
-
Addition of Phosphorus Oxychloride: To the flask, add phosphorus oxychloride (46.0 g, 0.3 mol, 27.8 mL).
-
Rationale: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction. A molar excess is used to drive the reaction to completion.
-
-
Addition of Catalyst: Slowly add N,N-dimethylaniline (1.2 g, 0.01 mol) to the reaction mixture through the dropping funnel over 10 minutes.
-
Rationale: N,N-dimethylaniline acts as a catalyst, accelerating the rate of chlorination. The slow addition helps to control the initial exotherm of the reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring complete conversion of the starting material. TLC is a crucial in-process control to determine the reaction endpoint.
-
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.
-
Rationale: This step quenches the excess phosphorus oxychloride, which reacts exothermically with water. The use of ice helps to dissipate the heat generated. Extreme caution is necessary due to the release of HCl fumes.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Rationale: The desired product, 4,6-dichloro-5-methylpyrimidine, is organic-soluble and will be extracted into the dichloromethane layer. Multiple extractions ensure maximum recovery of the product.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The sodium bicarbonate wash neutralizes any remaining acidic impurities, such as HCl. The brine wash removes any residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water from the organic phase. Rotary evaporation efficiently removes the volatile dichloromethane solvent to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4,6-dichloro-5-methylpyrimidine.
Application in the Synthesis of Pyrimidine-Based Fungicides
The 4,6-dichloro-5-methylpyrimidine intermediate is a valuable precursor for the synthesis of a variety of pyrimidine-based fungicides.[2][8] The two chlorine atoms are susceptible to nucleophilic substitution by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can modulate the biological activity and spectrum of the resulting fungicide.
For instance, the reaction of 4,6-dichloro-5-methylpyrimidine with a substituted aniline can lead to the formation of N-phenylpyrimidin-4-amine derivatives, a class of compounds known for their antifungal properties.[8] The reaction conditions, such as the choice of solvent and base, can be optimized to favor monosubstitution or disubstitution, providing control over the final product.
Illustrative Workflow for Fungicide Synthesis
The following diagram outlines a generalized workflow for the synthesis of pyrimidine-based fungicides starting from 4,6-dichloro-5-methylpyrimidine.
Caption: Generalized workflow for pyrimidine fungicide synthesis.
Conclusion and Future Perspectives
This compound is a versatile and economically important building block in the synthesis of modern agrochemicals. Its straightforward conversion to the highly reactive 4,6-dichloro-5-methylpyrimidine intermediate opens up a vast chemical space for the development of novel fungicides, herbicides, and insecticides. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to leverage the potential of this valuable synthon. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of new biological targets for pyrimidine-based agrochemicals.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. innospk.com [innospk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 4,6-Dihydroxy-5-methylpyrimidine
Introduction: Navigating the Structural Complexity of 4,6-Dihydroxy-5-methylpyrimidine
This compound is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules.[1] Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is not trivial, primarily due to the phenomenon of tautomerism. Dihydroxypyrimidines, such as the title compound, can exist in a dynamic equilibrium between several keto-enol and zwitterionic forms, which profoundly influences the observed NMR spectra.[1][2] This guide provides a comprehensive, field-proven protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound, with a focus on understanding the underlying chemical principles that dictate the experimental parameters.
Physicochemical Properties and Tautomerism
A foundational understanding of the molecule's properties is paramount for developing a robust NMR protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO; limited solubility in other common NMR solvents. | [2] |
The key to interpreting the NMR spectrum of this compound lies in appreciating its tautomeric nature. In solution, particularly in a polar aprotic solvent like DMSO, it is expected to exist predominantly in the diketo (pyrimidine-4,6-dione) or keto-enol forms. The presence of these tautomers in equilibrium can lead to broadened peaks or distinct sets of signals, depending on the rate of exchange on the NMR timescale.
Part 1: ¹H NMR Spectroscopy Protocol
Sample Preparation: The Foundation of a High-Quality Spectrum
The preparation of the NMR sample is a critical step that directly impacts the quality of the resulting spectrum. Given the compound's solubility profile, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial to dissolve the compound. Sonication for a few minutes may be necessary to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities caused by suspended solids.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Rationale for Experimental Choices:
-
Solvent Selection: DMSO-d₆ is an excellent solvent for many polar, heterocyclic compounds. Its high boiling point makes it suitable for variable temperature studies, which can be useful in analyzing tautomeric equilibria. The residual solvent peak of DMSO-d₆ at ~2.50 ppm in the ¹H NMR spectrum and ~39.52 ppm in the ¹³C NMR spectrum is well-defined and typically does not interfere with the signals of interest for this compound.[5]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good balance between obtaining a strong signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity or precipitation.
NMR Instrument Parameters: Optimizing Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16-64 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |
| Receiver Gain (RG) | Auto-adjust | To optimize the signal detection without causing receiver overload. |
| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons, leading to more accurate integration. |
| Spectral Width (SW) | 16 ppm | A wide spectral width is chosen to ensure all signals, including potentially broad NH/OH protons, are captured. |
| Temperature | 298 K (25 °C) | A standard starting temperature. Variable temperature studies can be conducted to investigate tautomerism. |
Data Processing:
-
Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase and baseline correct the spectrum carefully.
-
Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
Predicted ¹H NMR Spectrum and Interpretation
Based on the known spectrum of the parent compound, 4,6-dihydroxypyrimidine[6], and the expected influence of a methyl group, the following ¹H NMR spectrum is predicted for this compound in DMSO-d₆:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~11.0-12.0 | Broad Singlet | 2H | NH/OH | These are exchangeable protons and their chemical shift can be highly variable depending on concentration and water content. The signal is often broad due to quadrupole coupling with nitrogen and chemical exchange. |
| ~8.0 | Singlet | 1H | H2 | This proton is on the carbon between the two nitrogen atoms. In the parent compound, this signal appears at 8.03 ppm.[6] The methyl group at position 5 is not expected to significantly shift this proton. |
| ~1.8 | Singlet | 3H | -CH₃ | This is the signal for the methyl group at the 5-position. Its chemical shift is in the typical range for a methyl group attached to an sp² carbon in a heterocyclic ring. |
Workflow for ¹H NMR Data Acquisition and Analysis
Caption: Workflow for ¹H NMR analysis.
Part 2: ¹³C NMR Spectroscopy Protocol
Instrument Parameters for ¹³C NMR
Acquiring a ¹³C NMR spectrum requires a higher number of scans due to the low natural abundance of the ¹³C isotope.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled pulse sequence with a 30-degree pulse. |
| Number of Scans (NS) | 1024 or more | Necessary to achieve an adequate signal-to-noise ratio for all carbon signals, including quaternary carbons. |
| Receiver Gain (RG) | Auto-adjust | To optimize signal detection. |
| Acquisition Time (AQ) | ~1-2 seconds | A standard acquisition time for ¹³C NMR. |
| Relaxation Delay (D1) | 2 seconds | To ensure proper relaxation of the carbon nuclei. |
| Spectral Width (SW) | 220 ppm | A wide spectral width to encompass all possible carbon resonances. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[5]
Predicted ¹³C NMR Spectrum and Interpretation
Predicting the ¹³C NMR spectrum requires comparison with data for pyrimidine and its derivatives.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~165 | C4, C6 | These are the carbonyl carbons in the diketo tautomer, which are expected to be significantly downfield. |
| ~150 | C2 | The chemical shift of C2 in pyrimidine is around 157 ppm. The substituents at C4 and C6 will influence this. |
| ~100 | C5 | The carbon bearing the methyl group. The chemical shift of C5 in pyrimidine is around 122 ppm; the hydroxyl/keto groups and the methyl group will have a significant shielding/deshielding effect. |
| ~10 | -CH₃ | A typical chemical shift for a methyl group attached to an aromatic or heterocyclic ring. |
Workflow for ¹³C NMR Data Acquisition and Analysis
Caption: Workflow for ¹³C NMR analysis.
Part 3: Advanced NMR Experiments and Further Considerations
To unambiguously assign the ¹H and ¹³C signals and to further probe the tautomeric equilibrium, a suite of 2D NMR experiments can be employed:
-
COSY (Correlation Spectroscopy): While there are no expected proton-proton couplings in the dominant tautomer of this compound, a COSY experiment can be useful to confirm the absence of such couplings and to identify any minor tautomers that might exhibit them.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~1.8 ppm to the methyl carbon and the proton signal at ~8.0 ppm to the C2 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be invaluable for confirming the assignments of the quaternary carbons (C4, C5, and C6) by observing correlations from the methyl protons and the H2 proton.
-
Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures can provide insights into the dynamics of tautomeric exchange. If multiple tautomers are in slow exchange, their signals may coalesce as the temperature is raised.
Conclusion: A Robust Framework for Structural Verification
This application note provides a detailed and scientifically grounded protocol for the NMR spectroscopic analysis of this compound. By understanding the compound's inherent tautomerism and by employing a systematic approach to sample preparation, data acquisition, and interpretation, researchers can confidently obtain high-quality NMR data for structural verification and further investigation. The predicted spectral data herein serves as a reliable guide for initial analysis, which can be further solidified through the application of advanced 2D NMR techniques.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]
- 5. rsc.org [rsc.org]
- 6. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
Derivatization of 4,6-Dihydroxy-5-methylpyrimidine for biological assays
An Application Guide to the Chemical Derivatization of 4,6-Dihydroxy-5-methylpyrimidine for Biological Screening
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules.[1] this compound represents a versatile and readily available starting material for the synthesis of compound libraries aimed at drug discovery. Its structural features, particularly the reactive hydroxyl groups and the potential for tautomerization, offer multiple avenues for chemical modification. This guide provides a comprehensive overview of key derivatization strategies for this compound, including O-alkylation and palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols for these transformations and for subsequent biological evaluation in common assays, such as those for anticancer, kinase inhibition, and antimicrobial activities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific discovery pipelines.
Introduction: The Rationale for Derivatization
This compound is a heterocyclic compound that exists in a state of tautomeric equilibrium between its dihydroxy form and various keto-enol forms (pyrimidinone structures). This equilibrium is critical as it dictates the molecule's reactivity, influencing whether reactions occur at the oxygen or nitrogen atoms.[2][3] While the parent molecule may possess some inherent biological activity, its therapeutic potential is often limited by suboptimal physicochemical properties such as poor solubility, limited cell permeability, or a lack of specific interactions with a biological target.
Chemical derivatization is the strategic modification of a core molecule to generate analogues with improved pharmacological profiles. For this compound, the primary goals of derivatization are:
-
To Modulate Lipophilicity: Introducing alkyl or aryl groups can alter the molecule's solubility and ability to cross cellular membranes.
-
To Introduce Target-Binding Moieties: Appending specific functional groups can create new hydrogen bonds, ionic, or hydrophobic interactions with a target enzyme or receptor, thereby increasing potency and selectivity.
-
To Explore Structure-Activity Relationships (SAR): Synthesizing a library of related compounds allows researchers to systematically probe which structural features are essential for biological activity.
This document outlines two robust and versatile synthetic pathways to achieve these goals, followed by protocols for assessing the biological impact of the resulting modifications.
Synthetic Strategies and Workflow
The derivatization of this compound can be approached through several key transformations. The workflow below illustrates two powerful strategies: direct O-alkylation and a two-step conversion to a dihalide intermediate followed by Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl moieties.
Caption: Key synthetic pathways for derivatizing this compound.
Detailed Protocols: Chemical Synthesis
Trustworthiness: The following protocols are presented with detailed steps, including necessary precautions like the use of inert atmospheres for sensitive reagents. The choice of reagents and conditions is based on established chemical principles for pyrimidine synthesis.[4][5]
Protocol 3.1: O-Alkylation with Alkyl Halides
This protocol describes a general method for the O-alkylation of the hydroxyl groups. The use of a moderate base like potassium carbonate favors O-alkylation over N-alkylation for this scaffold.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Dichloromethane (DCM), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) and a magnetic stir bar.
-
Add anhydrous acetone or DMF to create a stirrable suspension (approx. 10 mL per 1 mmol of pyrimidine).
-
While stirring, add the alkyl halide (2.2 eq) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone, ~60°C) or at 80°C (for DMF). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4,6-dialkoxy-5-methylpyrimidine.
Protocol 3.2: Synthesis of 4,6-Dichloro-5-methylpyrimidine
This intermediate is crucial for subsequent cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxypyrimidines to chloropyrimidines.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Round-bottom flask, reflux condenser
-
Ice bath, rotary evaporator
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 3-5 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic step.
-
Stir until the ice has melted completely. A solid precipitate of the product should form.
-
Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-methylpyrimidine, which can often be used in the next step without further purification.
Protocol 3.3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction, ideal for creating biaryl structures. The electron-deficient nature of the pyrimidine ring makes the chloro-substituents excellent leaving groups for palladium-catalyzed coupling.[5][6]
Materials:
-
4,6-Dichloro-5-methylpyrimidine
-
Aryl- or heteroaryl-boronic acid (2.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Schlenk flask or microwave reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vessel, add 4,6-dichloro-5-methylpyrimidine (1.0 eq), the boronic acid (2.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture. For conventional heating, reflux at 90-100°C. For microwave-assisted synthesis, heat to 120-150°C for 15-30 minutes.[7] Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4,6-diaryl-5-methylpyrimidine derivative.
| Reaction | Key Reagents | Typical Conditions | Expected Yield Range |
| O-Alkylation | Alkyl Halide, K₂CO₃ | Acetone, Reflux, 4-16h | 60-90% |
| Chlorination | POCl₃ | Neat, Reflux, 3-5h | 70-95% |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 50-85% |
| Caption: Summary of typical reaction conditions and expected outcomes. |
Biological Evaluation: Connecting Synthesis to Function
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. Pyrimidine derivatives have shown broad activity as anticancer, kinase inhibitor, and antimicrobial agents.[1][8]
Caption: A typical workflow for screening newly synthesized pyrimidine derivatives.
Detailed Protocols: Biological Assays
Protocol 5.1: MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[9] A decrease in signal indicates reduced cell viability or cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized pyrimidine derivatives, dissolved in DMSO (e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on a plate shaker to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5.2: Generic Kinase Inhibition Assay (Colorimetric)
Many pyrimidine derivatives function by inhibiting protein kinases.[11] This protocol describes a generic, universal assay that measures the amount of ADP produced during the kinase reaction, which is a direct indicator of kinase activity.
Materials:
-
Kinase of interest, kinase buffer
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Test compounds in DMSO
Procedure:
-
Prepare the kinase reaction buffer containing the kinase and its specific substrate.
-
Add a small volume (e.g., 1 µL) of the test compound at various concentrations to the wells of the plate.
-
Add the kinase/substrate mixture (e.g., 12.5 µL) to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 12.5 µL). The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 25 µL). Incubate for 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 50 µL). This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
A lower signal indicates less ADP produced, and therefore, greater inhibition of the kinase. Calculate IC₅₀ values from the dose-response curves.
Protocol 5.3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Test compounds in DMSO
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., ciprofloxacin), negative (no drug) and sterility (no bacteria) controls.
Procedure:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 100 µL volume.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Read the plate visually. The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[14]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. apec.org [apec.org]
Application Notes & Protocols: A High-Yield, Scalable Synthesis of FOX-7 Utilizing 4,6-Dihydroxy-2-methylpyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7), a high-performance, insensitive high explosive. The protocol detailed herein focuses on the robust and optimized synthetic route starting from the commercially available precursor, 4,6-dihydroxy-2-methylpyrimidine. We will elucidate the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers in materials science, organic chemistry, and drug development professionals interested in the synthesis and application of energetic materials.
Introduction: The Significance of FOX-7
1,1-Diamino-2,2-dinitroethene, known as FOX-7 or DADNE, represents a significant advancement in the field of energetic materials.[1][2][3] First synthesized in 1998 by the Swedish Defence Research Agency (FOI), FOX-7 uniquely combines high explosive performance, comparable to legacy materials like RDX, with remarkably low sensitivity to impact, friction, and shock stimuli.[4][5][6] This favorable combination of power and insensitivity makes FOX-7 a prime candidate for developing Insensitive Munitions (IM), which are designed to minimize the risk of accidental detonation during storage, transport, and handling.[5]
The molecular structure of FOX-7 is key to its stability. It features a "push-pull" electronic configuration, where the electron-donating amino groups and electron-withdrawing nitro groups create a highly stabilized, delocalized system.[6] This intrinsic molecular stability, further enhanced by strong intermolecular hydrogen bonding in its crystalline state, contributes to its low sensitivity.[4]
While several synthetic pathways to FOX-7 have been explored, the route involving the nitration of 4,6-dihydroxy-2-methylpyrimidine has emerged as the most practical and scalable method, capable of producing high yields of pure product.[7][8][9]
A Note on the Starting Material: The user has specified 4,6-dihydroxy-5-methylpyrimidine. However, the established, high-yield synthesis of FOX-7 documented extensively in peer-reviewed literature utilizes 4,6-dihydroxy-2-methylpyrimidine .[7][10][11] This document will proceed with the scientifically validated precursor to ensure the protocol's accuracy and reproducibility.
The Chemical Rationale: Why 4,6-Dihydroxy-2-methylpyrimidine?
The selection of 4,6-dihydroxy-2-methylpyrimidine as the starting material is a deliberate choice rooted in its specific chemical reactivity. The synthesis hinges on a two-stage process: a comprehensive nitration followed by a ring-opening hydrolysis.
-
Nitration: The pyrimidine ring is strategically activated for electrophilic nitration. The two hydroxyl groups (in their tautomeric keto form as a pyrimidinedione) and the methyl group are the key reaction centers. The reaction proceeds in a mixed acid system (HNO₃/H₂SO₄), which generates the powerful electrophile, the nitronium ion (NO₂⁺). The nitration occurs at two distinct locations on the molecule:
-
Ring Nitration: The C5 position of the pyrimidine ring is activated and undergoes gem-dinitration (addition of two nitro groups) to form a 5,5-dinitro moiety.
-
Side-Chain Nitration: The α-carbon of the 2-methyl group is also susceptible to nitration, ultimately forming a dinitromethylene group. This exhaustive nitration transforms the starting material into the critical, albeit unstable, intermediate: 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione .[7][10]
-
-
Hydrolysis: The tetranitro-intermediate is then subjected to acid-catalyzed hydrolysis. The strain and high degree of nitration make the pyrimidine ring susceptible to cleavage. In the presence of water, the ring opens and rearranges, liberating carbon dioxide and forming the highly stable, bright yellow crystalline product, FOX-7.[9][10]
This elegant synthetic strategy leverages the inherent reactivity of a simple precursor to construct a complex, high-performance molecule.
Overall Synthetic Pathway
The transformation from the pyrimidine precursor to FOX-7 can be visualized as follows:
Caption: The two-stage synthesis of FOX-7 from its pyrimidine precursor.
Experimental Protocol: Synthesis of FOX-7
This protocol is based on the optimized procedures reported in the literature, which have been demonstrated to achieve yields greater than 90%.[7][8][9]
Critical Safety Precautions
-
Hazard Assessment: This synthesis involves highly corrosive and oxidizing acids and produces an energetic material. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a full-face shield are mandatory.
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood with a robust blast shield positioned between the operator and the apparatus. The reaction should be conducted on a scale appropriate for the laboratory's safety infrastructure.
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for reactive materials, if necessary) and a safety shower/eyewash station must be immediately accessible.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4,6-Dihydroxy-2-methylpyrimidine | ≥97% | Sigma-Aldrich, TCI |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Nitric Acid (HNO₃) | 99.5% (Fuming) | Acros Organics |
| Deionized Water (H₂O) | Type II | Millipore |
| Ethanol (EtOH) | Anhydrous | VWR |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | For recrystallization |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of FOX-7.
Step-by-Step Procedure
Step 1: Preparation of the Nitrating Mixture
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 100 mL of 98% sulfuric acid.
-
Place the flask in an ice/salt water bath and begin vigorous stirring.
-
Slowly, drop-wise, add 30 mL of 99.5% nitric acid via the addition funnel.
-
Causality: The mixing of concentrated acids is highly exothermic. Slow, drop-wise addition with efficient cooling is critical to prevent a runaway reaction and to maintain the integrity of the nitrating agent. The temperature of the mixture must be kept below 10 °C throughout the addition.
-
Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine
-
Once the nitrating mixture is prepared and cooled to ~5 °C, begin the portion-wise addition of 10 g of 4,6-dihydroxy-2-methylpyrimidine.
-
Add the solid slowly over a period of 1-2 hours, ensuring the reaction temperature does not exceed 20 °C.
-
Scientist's Note: The nitration is also highly exothermic. Maintaining a low temperature prevents thermal decomposition of the starting material and intermediates, which would lead to reduced yield and the formation of hazardous byproducts.
-
-
After the addition is complete, allow the reaction mixture to stir at 20-25 °C for an additional 4 hours to ensure the reaction goes to completion.
Step 3: Isolation of the Intermediate
-
Pour the reaction mixture slowly onto a stainless steel or fritted glass filter with fine porosity.
-
Most of the mixed acid will pass through. Wash the resulting solid cake with ~20 mL of cold, concentrated sulfuric acid to remove residual nitric acid and soluble impurities.
-
Causality: The tetranitro-intermediate is insoluble in concentrated sulfuric acid. This step effectively isolates the intermediate while it is still wet with acid, preparing it for the subsequent hydrolysis. This intermediate should not be allowed to dry and should be handled with extreme care as it is a sensitive energetic material.
-
Step 4: Hydrolysis to FOX-7
-
In a separate, larger beaker equipped with a high-torque mechanical stirrer, place 200 mL of deionized water and cool it in an ice bath.
-
Transfer the acid-wet intermediate from Step 3 in small portions into the vigorously stirred water.
-
The temperature of the water must be maintained below 20 °C during the addition. A bright yellow precipitate of FOX-7 will form immediately.
-
Scientist's Note: This hydrolysis step is also exothermic. Controlled addition into cold, well-stirred water is essential for dissipating heat and ensuring a uniform, fine particle size of the product, which facilitates purification.
-
Step 5: Isolation and Washing of Crude FOX-7
-
After the addition is complete, allow the suspension to stir at room temperature overnight to ensure complete hydrolysis.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes all residual acid.
-
Finally, wash the filter cake with a small amount of cold ethanol to displace the water and facilitate drying.
-
Dry the crude FOX-7 in a vacuum oven at 50-60 °C.
Step 6: Purification by Recrystallization
-
For high-purity FOX-7, recrystallization is necessary. N-Methyl-2-pyrrolidone (NMP) is a suitable solvent.
-
Dissolve the crude FOX-7 in a minimal amount of hot NMP (~100-120 °C).
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.
Expected Yield and Characterization
-
Yield: Following this optimized protocol, crude yields of >90% can be expected. Recrystallization will result in some loss of material, but typically yields a final product of >80%.
-
Appearance: Bright yellow crystalline powder.
-
Characterization:
-
Purity (HPLC): A newly developed HPLC method can be used to determine purity, which should be >99% after recrystallization.[7]
-
Structure (NMR): ¹H and ¹³C NMR in DMSO-d₆ can confirm the molecular structure.
-
Thermal Properties (DSC): Differential Scanning Calorimetry will show a sharp exothermic decomposition peak, typically above 230 °C, indicating high thermal stability.[12]
-
Process Optimization and Economic Considerations
A significant advantage of this synthetic route is its potential for economic optimization, particularly on a larger scale. Research has shown that the process can be run with a more stoichiometric amount of nitric acid than originally reported, drastically reducing acid waste.[7] Furthermore, a two-step process has been developed that allows for the separation of the intermediate from the spent acid, enabling the refortification and recycling of the acid mixture without a loss in product yield.[7][8] This not only improves the economic viability of FOX-7 production but also significantly reduces its environmental footprint.
Conclusion
The synthesis of FOX-7 via the nitration of 4,6-dihydroxy-2-methylpyrimidine is a robust, high-yield, and scalable process. By understanding the underlying chemical principles and adhering to strict safety and procedural controls, researchers can reliably produce this next-generation insensitive high explosive. The optimization potential for acid recycling further enhances the attractiveness of this method for both laboratory-scale research and future industrial-scale production.
References
- 1. FOX-7 - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. FOX-7 (1,1-Diamino-2,2-dinitroethene) | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Chlorination of Dihydroxypyrimidines
Introduction: The Synthetic Value of Chlorinated Pyrimidines
Chlorinated pyrimidines, particularly dichloropyrimidines, are high-value intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility stems from the reactivity of the chloro-substituents, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups (e.g., amines, ethers, thiols) onto the pyrimidine core, a scaffold present in numerous biologically active molecules, including antiviral and anticancer agents. The conversion of readily available dihydroxypyrimidines (which exist predominantly in their more stable diamide or keto forms, such as uracil and thymine) into their dichloro-analogs is a cornerstone transformation in heterocyclic chemistry. This guide provides an in-depth examination of the mechanism, safety considerations, and detailed experimental protocols for this critical reaction.
Reaction Mechanism: The Role of Phosphorus Oxychloride (POCl₃)
The most common and effective reagent for the chlorination of dihydroxypyrimidines is phosphorus oxychloride (POCl₃).[1] The reaction proceeds through the activation of the carbonyl oxygen atoms of the pyrimidine ring, which are part of a stable lactam-lactim tautomeric system.
Causality of the Mechanism: The dihydroxypyrimidine starting material exists predominantly in the dioxo (lactam) form. The lone pair of electrons on the carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial attack, often facilitated by a tertiary amine base, leads to the formation of a phosphate ester intermediate.[2][3] This esterification effectively converts the hydroxyl group (in the lactim tautomer) into a much better leaving group. Subsequently, a chloride ion, either from the POCl₃ itself or from the reaction byproducts, acts as a nucleophile and displaces the phosphate group to yield the chlorinated pyrimidine. In the case of dihydroxypyrimidines, this process occurs twice. The reaction can be catalyzed by tertiary amines (e.g., pyridine, N,N-dimethylaniline) or their hydrochloride salts, which can facilitate the formation of the reactive intermediate.[4][5]
In some cases, particularly when dimethylformamide (DMF) is used as a solvent or catalyst, the reaction may proceed via the formation of the Vilsmeier-Haack reagent, a chloroiminium salt, which acts as the active chlorinating species.[6][7]
Caption: Simplified mechanism of POCl₃-mediated chlorination.
Critical Safety Precautions: Handling Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is an extremely hazardous chemical that demands rigorous safety protocols. It is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[10][11]
-
Ventilation: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with a tested and reliable airflow.[8] Ensure that eyewash stations and safety showers are immediately accessible.[12]
-
Water Reactivity: POCl₃ reacts violently with water.[10] Ensure all glassware is scrupulously dried before use. Never pour water directly into a container of POCl₃. The reaction workup, which involves quenching with water or ice, must be done slowly and cautiously with adequate cooling and ventilation.[8]
-
Handling and Storage: Store POCl₃ in a cool, dry, well-ventilated area away from incompatible materials such as alcohols, amines, strong bases, and metals.[9][10] Keep the container tightly sealed, preferably under an inert atmosphere.
-
Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] For inhalation, move the victim to fresh air and seek immediate medical attention.[9] Be prepared for delayed effects such as pulmonary edema.[10]
Experimental Protocols
Two distinct protocols are presented below. The first is a classical approach using excess POCl₃, often employed for small-scale laboratory syntheses. The second is a modern, solvent-free method that is more environmentally benign and suitable for larger-scale preparations.[1]
Protocol 1: Classical Chlorination of Uracil using Excess POCl₃
This protocol is adapted from established procedures for the synthesis of 2,4-dichloropyrimidine from uracil.[5]
Materials & Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a gas outlet connected to a caustic scrubber (e.g., NaOH solution)
-
Mechanical stirrer or magnetic stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or triethylamine hydrochloride[5]
-
Ice bath
-
Beaker for quenching
-
Buchner funnel and filter flask
Step-by-Step Methodology:
-
Setup: Assemble the dry three-neck flask with the stirrer, reflux condenser, and a stopper in a chemical fume hood. Charge the flask with uracil (1.0 eq) and N,N-dimethylaniline (1.0 eq) or triethylamine hydrochloride (0.2 eq).[5]
-
Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.[5] Monitor the reaction progress by TLC or HPLC (see Section 6). The reaction is typically complete within 2-4 hours, often indicated by the dissolution of the solid starting material.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , with vigorous stirring, pour the cooled reaction mixture onto the ice. This is a highly exothermic and gas-evolving step; perform it cautiously in the back of the fume hood.
-
Isolation: The product often precipitates or separates as an oil. If it is a solid, stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing it thoroughly with cold water to remove acidic byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[13] Alternatively, for liquid products, extraction with a solvent like dichloromethane or ethyl acetate followed by distillation under reduced pressure is common.
Protocol 2: Large-Scale, Solvent-Free Chlorination
This greener protocol utilizes equimolar amounts of POCl₃ in a sealed reactor, minimizing waste and improving safety on a larger scale.[1][14]
Materials & Equipment:
-
Teflon-lined stainless steel autoclave or a high-pressure glass reactor
-
Hydroxypyrimidine substrate (e.g., 4,6-dihydroxypyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Mechanical stirrer
-
Controlled heating system
-
Equipment for quenching and filtration as in Protocol 1
Step-by-Step Methodology:
-
Charging the Reactor: In a suitable Teflon-lined steel reactor, add the dihydroxypyrimidine substrate (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (1.0 eq per hydroxyl group, i.e., 2.0 eq for a dihydroxy substrate).[1]
-
Reaction: Seal the reactor securely. Heat the mixture to 160 °C with stirring for 2 hours.[1] The autogenous pressure will increase inside the reactor.
-
Cooling: After the reaction period, turn off the heat and allow the reactor to cool completely to room temperature behind a blast shield.
-
Workup: Once cooled, carefully vent any residual pressure and open the reactor in a fume hood. Cautiously pour the contents into a beaker containing cold water (~0 °C) with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH of the resulting aqueous solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.[1] This will precipitate the chlorinated product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The purity is often high enough for subsequent steps without further purification.
Experimental Workflow and Data Summary
The general workflow for chlorination is summarized in the diagram below.
Caption: General experimental workflow for dihydroxypyrimidine chlorination.
Table 1: Comparison of Reported Chlorination Conditions
| Substrate | POCl₃ (eq.) | Base (eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-2,6-dihydroxypyrimidine | 3.5 | N,N-dimethylaniline (0.04) | 107 | 8 | 55 | U.S. Patent 5,698,695[4] |
| 4-Amino-2,6-dihydroxypyrimidine | Solvent-Free | Pyridine (1.0) | 160 | 2 | 85 | Molecules, 2012[1] |
| Uracil | 3.0 | Triethylamine HCl (0.2) | 110-120 | 2 | 91.7 | U.S. Patent 5,525,724[5] |
| Thymine | 3.0 | Triethylamine HCl (0.2) | 108-110 | 4 | 91.5 | U.S. Patent 5,525,724[5] |
| 4,6-Dihydroxypyrimidine | 3.0 | N,N-dimethylcyclohexylamine (1.0) | 95-100 | 3 | ~83 | U.S. Patent 5,525,724[5] |
Reaction Monitoring and Product Characterization
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the appearance of the product.[15] Dihydroxypyrimidines are typically polar and have low Rf values, while the chlorinated products are much less polar and will have higher Rf values in common solvent systems like ethyl acetate/hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the formation of any byproducts.[15] A reverse-phase C18 column with a water/acetonitrile mobile phase is commonly used.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The disappearance of signals corresponding to the N-H protons and changes in the chemical shifts of the aromatic protons and carbons are indicative of successful chlorination.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) is a key diagnostic feature for mono- and di-chlorinated species.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive/old POCl₃; Insufficient heating; Starting material is insoluble. | Use freshly distilled or a new bottle of POCl₃. Ensure the internal reaction temperature reaches the target. Consider using a co-solvent or a phase-transfer catalyst if solubility is an issue.[16] |
| Formation of Dark Tar | Reaction temperature is too high, leading to decomposition; Reaction time is too long. | Maintain strict temperature control. Monitor the reaction closely and stop it once the starting material is consumed.[4] |
| Product is an Oil, Not a Solid | Presence of impurities; Residual solvent or POCl₃ byproducts. | Ensure the quenching and washing steps are thorough. Attempt to induce crystallization by scratching the flask or seeding with a crystal. Purify via column chromatography or distillation.[4][13] |
| Violent/Uncontrolled Quench | Quenching was performed too quickly; Reaction mixture was not cooled sufficiently. | Always cool the reaction mixture to room temperature or below before quenching. Add the reaction mixture to ice very slowly with efficient stirring and cooling. |
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. nj.gov [nj.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. lanxess.com [lanxess.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-Dihydroxy-5-methylpyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4,6-dihydroxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this important pyrimidine derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction conditions.
Synthesis Overview: The Core Reaction
The synthesis of this compound, a structural analog of barbituric acid, is typically achieved through a condensation reaction. The most common pathway involves the cyclocondensation of a substituted malonic ester, specifically diethyl 2-methylmalonate, with a nucleophilic reagent like urea or acetamidine.[1][2] This reaction is generally facilitated by a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.[1][3][4]
The fundamental mechanism involves the base deprotonating the urea or amidine, transforming it into a more potent nucleophile.[1] This nucleophile then attacks the electrophilic carbonyl carbons of the diethyl 2-methylmalonate. A series of condensation and elimination steps follow, ultimately leading to the formation of the stable pyrimidine ring.[1]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a direct Q&A format, providing both the underlying reasons for the problem and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Suboptimal Base Concentration & Activity: The choice and handling of the base are critical. Sodium alkoxides are highly hygroscopic and will be neutralized by atmospheric moisture, reducing their effectiveness.
-
Causality: The reaction relies on a strong base to deprotonate the urea/amidine, initiating the nucleophilic attack. Insufficient active base leads to incomplete reaction.
-
Troubleshooting Steps:
-
Use Freshly Prepared Base: Prepare sodium ethoxide or methoxide immediately before use by reacting clean sodium metal with anhydrous ethanol or methanol.[3][4]
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used.[5] A calcium chloride guard tube on the reflux condenser is recommended to prevent moisture ingress.[3][4]
-
Verify Stoichiometry: A molar excess of the base relative to the malonic ester and urea is often required to drive the reaction to completion.[6]
-
-
-
Incorrect Reaction Temperature and Time: Pyrimidine syntheses are sensitive to thermal conditions.[7]
-
Causality: Sufficient thermal energy is required to overcome the activation barrier for cyclization. However, excessively high temperatures or prolonged reaction times can lead to the degradation of reactants or the desired product.[7]
-
Troubleshooting Steps:
-
Optimize Temperature: The reaction is often refluxed for several hours.[3][4] An oil bath set to around 110°C is a common setup when using ethanol.[3][4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[7][8] This will help you determine the optimal reaction time and avoid product degradation from excessive heating.[8]
-
-
-
Purity of Reagents: The purity of your starting materials, particularly the diethyl 2-methylmalonate and urea, is paramount.[8]
-
Causality: Impurities can interfere with the reaction, leading to the formation of side products or inhibiting the primary reaction pathway.[8][9]
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Use high-purity, dry urea.[3] Diethyl 2-methylmalonate should be checked for purity and distilled if necessary.
-
Proper Storage: Store reagents in desiccators to prevent moisture absorption.
-
-
Question 2: I'm observing significant side products in my crude NMR. How can I identify and minimize them?
Answer: Side product formation often points to issues with reaction conditions or the order of reagent addition.
-
Hydrolysis of Malonic Ester: If water is present in the reaction, it can lead to the hydrolysis of the diethyl 2-methylmalonate, forming the corresponding carboxylic acid, which will not participate in the cyclization.
-
Causality: The strong basic conditions can readily saponify the ester functionalities in the presence of water.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: As mentioned for low yield, ensuring completely dry conditions is the primary way to prevent this side reaction.[5]
-
-
-
Incomplete Cyclization: You may isolate an uncyclized amide-ester intermediate.
-
Causality: This can occur if the reaction is not heated for a sufficient duration or if the temperature is too low, preventing the final intramolecular nucleophilic attack and ring closure.[8]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Continue to monitor the reaction by TLC. If starting materials are consumed but the desired product spot is faint and an intermediate is present, consider extending the reflux time.[8]
-
Ensure Sufficient Base: The base also plays a role in the final elimination step. Confirm your stoichiometry is correct.
-
-
Question 3: My product is difficult to purify. What are the best practices for isolation and recrystallization?
Answer: The product, this compound, is a solid that often precipitates from the reaction mixture as its sodium salt.[1][4] Proper workup is key to obtaining a pure final product.
-
Isolation Protocol:
-
After the reaction is complete, the mixture is typically cooled, and the precipitated sodium salt of the product is dissolved in hot water.[3][4]
-
The solution is then carefully acidified with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic to litmus paper.[1][3] This protonates the salt, causing the neutral this compound to precipitate out of the aqueous solution.[1]
-
Cooling the solution in an ice bath overnight maximizes crystallization.[3][4]
-
The solid product is then collected by suction filtration (e.g., using a Büchner funnel), washed with cold water to remove any remaining salts, and dried thoroughly in an oven.[3][4]
-
-
Recrystallization:
-
If the product is still impure after the initial precipitation, recrystallization can be performed. While specific solvents for this particular compound are not extensively detailed in the provided search results, ethanol or aqueous ethanol are common choices for similar pyrimidine structures.[8] Experimentation with different solvent systems may be necessary.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is an adaptation of established methods for barbituric acid synthesis, tailored for this compound.[1][3][4]
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl 2-methylmalonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 0.5 gram-atom of finely cut sodium metal in 250 mL of anhydrous ethanol. The reaction is exothermic and should be handled with care.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 0.5 mol of diethyl 2-methylmalonate. Separately, dissolve 0.5 mol of dry urea in 250 mL of hot (approx. 70°C) anhydrous ethanol. Add this hot urea solution to the reaction flask.[3][4]
-
Reaction: Shake the mixture well and heat to reflux using an oil bath set at 110°C for 7 hours. A white solid, the sodium salt of the product, should precipitate.[3][4]
-
Workup and Isolation: After the reflux period, cool the mixture. Add 500 mL of hot (50°C) water to dissolve the solid precipitate.[3] Carefully add concentrated HCl with stirring until the solution is acidic.[3][4]
-
Crystallization and Purification: Filter the clear, hot solution and then cool the filtrate in an ice bath overnight to allow the product to crystallize. Collect the white product by suction filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C for 3-4 hours.[3]
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Impact on Optimization |
| Base | Sodium Ethoxide (freshly prepared) | A strong, anhydrous base is essential for deprotonating urea, initiating the reaction.[1][3] Using pre-made or old base can lead to low yields due to moisture contamination. |
| Solvent | Anhydrous Ethanol | Acts as both the solvent and the reagent for preparing the sodium ethoxide base. Must be anhydrous to prevent hydrolysis of the ester.[3][5] |
| Temperature | Reflux (~110°C) | Provides the necessary activation energy for the cyclization and dehydration steps.[3][4] Temperature control is vital to prevent side reactions or degradation.[7] |
| Reaction Time | ~7 hours (TLC Monitored) | Insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[7][8] TLC is the best method to determine the optimal endpoint. |
| Workup | Acidification (HCl) | Protonates the sodium salt of the product, causing the neutral, less soluble pyrimidine to precipitate from the aqueous solution for easy isolation.[1][3] |
Visualized Workflow
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different malonic ester, like dimethyl malonate? A: Yes, dimethyl malonate can be used.[6][10] However, you must use the corresponding alkoxide base (sodium methoxide in methanol) to avoid transesterification, which could lead to a mixture of products. The choice between diethyl and dimethyl malonate may also affect reaction kinetics and yield, with some studies suggesting diethyl malonate in methanol gives better results.[10]
Q2: Is it possible to use a different base, like potassium t-butoxide? A: While sodium ethoxide and methoxide are most common, other strong bases like potassium t-butoxide can be used.[10] The choice of base can influence reaction yield, so it may be a variable worth screening if you are trying to optimize the process for a specific scale or substrate.[10]
Q3: My final product shows tautomerism. Which form is correct? A: this compound exists in tautomeric equilibrium with its keto forms (e.g., 5-methyl-pyrimidine-4,6-dione).[11] In the solid state and in solution, it is often a mixture of these forms. The "dihydroxy" nomenclature is common, but it's important to recognize that the keto-enol tautomerism is a fundamental property of this molecule. Spectroscopic data (NMR, IR) will reflect this equilibrium.
Q4: What are the primary safety concerns for this synthesis? A: The main hazards involve the use of sodium metal and strong bases. Sodium reacts violently with water and should be handled with extreme care under anhydrous conditions. The reaction to form sodium ethoxide is also highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrimidine Cyclization Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine cyclization reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work, with a focus on enhancing reaction yields and minimizing impurities.
Section 1: Foundational Principles of Pyrimidine Cyclization
Pyrimidine rings are fundamental scaffolds in a vast array of biologically active molecules, including many pharmaceuticals.[1][][3] Their synthesis, most classically achieved through the condensation of a β-dicarbonyl compound with an N-C-N containing molecule (like urea, thiourea, or amidines), is a cornerstone of heterocyclic chemistry.[4] The Biginelli reaction, a one-pot, three-component condensation, stands out as a widely utilized method for generating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors and therapeutic agents in their own right.[5]
While powerful, these cyclization reactions are often plagued by issues such as low yields, competing side reactions, and difficult purifications.[][6] Understanding the underlying reaction mechanisms and the influence of various parameters is crucial for successful optimization.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in pyrimidine synthesis, with a primary focus on the Biginelli reaction and related methodologies.
FAQ 1: My Biginelli reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several key factors.[7]
Potential Causes & Solutions:
-
Suboptimal Catalyst Performance: The choice and activity of the catalyst are critical. Traditional Brønsted acids (e.g., HCl) may not be efficient for all substrates.[7][8] Lewis acids, such as copper(II) trifluoroacetate or boron trifluoride, have been shown to significantly improve yields.[5]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a traditional acid catalyst, consider screening a panel of Lewis acids (e.g., InBr₃, FeCl₃, ZnCl₂).[8][9]
-
Catalyst Loading: The catalytic amount may need optimization. Start with a standard loading (e.g., 10 mol%) and titrate up or down.
-
Catalyst Activity: Ensure your catalyst is not deactivated. For reusable catalysts, regeneration may be necessary.[6] If using a Brønsted acid, verify its concentration.[6]
-
-
-
Incomplete Cyclization: The reaction may stall at the open-chain ureide intermediate, especially with sterically hindered substrates.[7][10]
-
Troubleshooting Steps:
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the final ring-closing and dehydration steps.[10] Refluxing in a suitable solvent like ethanol is a common strategy.[7]
-
Stronger Acid Catalyst: A more potent acid can better facilitate the dehydration step.[7]
-
-
-
Poor Reaction Conditions: The choice of solvent and temperature can dramatically impact reaction rates and selectivity.[7]
-
Troubleshooting Steps:
-
Solvent Optimization: While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions have proven effective for certain substrates.[6][10]
-
Microwave Irradiation: This technique can often accelerate the reaction and improve yields by providing efficient and uniform heating.[11]
-
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.[6]
-
Troubleshooting Steps:
-
Verify Purity: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Recrystallize or purify starting materials if necessary.
-
Fresh Reagents: Aldehydes can oxidize over time. Use freshly distilled or purchased aldehydes for best results.
-
-
Below is a workflow to guide your optimization efforts for a low-yielding Biginelli reaction.
Caption: Troubleshooting workflow for a low-yielding Biginelli reaction.
FAQ 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common issue that complicates purification and reduces the yield of the desired pyrimidine.
Common Side Products and Mitigation Strategies:
-
Hantzsch Dihydropyridine (DHP) Byproduct: A fluorescent yellow byproduct is often a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[6]
-
Identification: The DHP byproduct will have a significantly different mass and NMR spectrum compared to the desired DHPM, notably lacking the urea-derived portion of the molecule.
-
Mitigation:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[6]
-
Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.[6]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[6]
-
-
-
Knoevenagel Adduct: Condensation of the aldehyde and the β-ketoester can form a Knoevenagel adduct, which consumes starting materials.[7]
-
Identification: This byproduct can be identified by mass spectrometry and NMR, as it will be missing the urea component.
-
Mitigation: This is often a result of an imbalanced reaction rate. Optimizing the catalyst and reaction conditions to favor the initial formation of the imine intermediate from the aldehyde and urea can help minimize this side reaction.
-
-
Linear Ureides or N-Acylureas: Incomplete cyclization can lead to the accumulation of linear intermediates.[10]
-
Identification: These will contain all three components but will not have the characteristic dihydropyrimidine ring structure. Mass spectrometry will show the expected mass for the combined reactants.
-
Mitigation: As discussed in FAQ 1, drive the reaction to completion by increasing the temperature or using a more effective catalyst to facilitate the final cyclization and dehydration steps.[6][7]
-
The diagram below illustrates the competition between the desired Biginelli pathway and the formation of the Hantzsch DHP byproduct.
Caption: Competing Biginelli vs. Hantzsch reaction pathways.
FAQ 3: My Pinner synthesis of a pyrimidine is failing or giving a low yield. What are the common pitfalls?
The Pinner synthesis, which typically involves the reaction of a 1,3-dicarbonyl compound with an amidine, is another important route to pyrimidines. Its success is highly dependent on specific reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of Starting Materials or Intermediates: The Pinner synthesis is often sensitive to water. The amidine starting material can be hygroscopic and may hydrolyze. Water can also interfere with the cyclization intermediates.[6]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Ensure it has been stored in a desiccator.[6]
-
-
-
Incomplete Cyclization: Similar to the Biginelli reaction, the final ring-closing step can be slow or inefficient.[6]
-
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some cyclizations are slow and may require extended reaction times to go to completion.[6]
-
-
-
Self-Condensation of the 1,3-Dicarbonyl Compound: This is a common side reaction that consumes one of your key starting materials.[6]
-
Troubleshooting Steps:
-
Temperature Control: This side reaction may be favored at higher temperatures. Try running the reaction at a lower temperature initially.
-
Order of Addition: Slowly adding the dicarbonyl compound to the reaction mixture containing the amidine might help to minimize its self-condensation.
-
-
Section 3: Advanced Optimization Strategies
For particularly challenging substrates or for process development, a more systematic approach to optimization can be highly beneficial.
Design of Experiments (DoE)
Instead of optimizing one factor at a time (OFAT), Design of Experiments (DoE) allows for the systematic and simultaneous variation of multiple factors (e.g., temperature, catalyst loading, concentration).[12][13] This approach is more efficient and can reveal complex interactions between variables that would be missed by traditional methods. A DoE campaign can help rapidly identify the optimal reaction conditions to maximize yield and minimize impurities.[13][14]
| Factor | Level 1 (-) | Level 2 (+) |
| Temperature (°C) | 60 | 100 |
| Catalyst Loading (mol%) | 5 | 15 |
| Concentration (M) | 0.5 | 1.0 |
| Table 1: Example of a 3-factor, 2-level factorial design for a pyrimidine synthesis. |
Principal Component Analysis (PCA)
When dealing with a large number of variables, such as screening a wide range of solvents or catalysts, Principal Component Analysis (PCA) can be a powerful tool.[12][15] PCA is a statistical technique that can reduce the dimensionality of a dataset, allowing you to identify the most influential variables affecting the reaction outcome.[16] For instance, PCA can be used to select a diverse yet manageable set of solvents for screening, ensuring broad coverage of the chemical space with fewer experiments.[12]
Section 4: Experimental Protocols
Protocol 1: General Procedure for an Optimized Biginelli Reaction
This protocol provides a starting point for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst.
Reagents & Equipment:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., InBr₃) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add ethanol (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure DHPM.
References
- 1. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 9. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mpra.ub.uni-muenchen.de [mpra.ub.uni-muenchen.de]
- 15. ansyshelp.ansys.com [ansyshelp.ansys.com]
- 16. Principal component analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,6-Dihydroxy-5-methylpyrimidine
Welcome to the Technical Support Center for the purification of 4,6-dihydroxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity of this compound in your laboratory experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis involving the condensation of a methylmalonate ester with formamidine or a similar precursor, you can typically expect:
-
Unreacted Starting Materials: Residual diethyl methylmalonate (or other malonic esters) and formamidine acetate or related amidine salts.
-
Inorganic Salts: Salts such as sodium chloride or sodium acetate, which are byproducts of the reaction and subsequent neutralization or pH adjustment steps.
-
Side-Products: Although specific side-reactions are not extensively documented for this exact synthesis, general pyrimidine synthesis can sometimes yield byproducts from self-condensation of the malonic ester or other unintended pathways.
Q2: My crude this compound is a colored solid. How can I remove the color?
A2: Colored impurities are common in many organic syntheses. A highly effective and straightforward method to remove them is by treating a hot solution of your crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant loss of your desired product.
Q3: I am having trouble crystallizing my this compound. What can I do?
A3: Difficulty in crystallization is a frequent challenge, especially with polar molecules. If your compound fails to crystallize, consider the following:
-
Supersaturation: Your solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration of your compound.
-
Solvent Choice: The solvent system may not be optimal. This compound is soluble in DMSO and methanol. You might need to explore anti-solvent crystallization.
-
Anti-Solvent Technique: Dissolve your compound in a minimal amount of a "good" solvent (like DMSO or hot methanol) and then slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. This will decrease the solubility and induce crystallization. A common combination for polar compounds is dissolving in a polar solvent and adding a less polar solvent as the anti-solvent. For compounds only soluble in high-boiling point solvents like DMSO, anti-solvent vapor diffusion is a powerful technique.[1]
Q4: How can I assess the purity of my final this compound product?
A4: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for confirming the chemical structure and identifying any impurities. Mass Spectrometry (MS) can provide information on the molecular weight. For a quick qualitative check, Thin-Layer Chromatography (TLC) can be very useful for visualizing the number of components in your sample.
Troubleshooting Guide: Common Purification Challenges
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Potential Cause: The most common reason for low recovery is the selection of a suboptimal solvent system where the compound has significant solubility even at low temperatures, or using an excessive volume of the recrystallization solvent.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine
Welcome to the technical support center for the synthesis of 4,6-dihydroxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on addressing low product yield. The principles and troubleshooting steps outlined here are largely based on the well-documented synthesis of the analogous compound, 4,6-dihydroxy-2-methylpyrimidine, and are directly applicable to the 5-methyl derivative.
I. Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My final yield of this compound is significantly lower than the expected >80%. What are the most probable causes?
Low yield is a frequent issue stemming from several critical reaction parameters. Let's break down the potential culprits.
A1: Potential Causes and Solutions
-
Suboptimal Base and Solvent System: The choice of base and solvent is crucial for driving the condensation reaction to completion. While sodium ethoxide in ethanol is a traditional choice, studies have shown that using sodium methoxide in methanol can lead to a significant improvement in yield, often up to 85%. The use of absolute ethanol can also make the process more expensive.
-
Troubleshooting Step: If you are using an ethoxide/ethanol system, consider switching to methoxide/methanol. Ensure your alcohol is anhydrous, as water can consume the alkoxide base and inhibit the reaction.
-
-
Incorrect Reaction Time and Temperature: The reaction kinetics are sensitive to both time and temperature. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times or high temperatures do not necessarily improve the yield and can increase the likelihood of side reactions. An optimized reaction time of 3 hours has been reported to achieve maximum yield. A reaction temperature of 18-25 °C for 3-5 hours is also a common protocol.[1]
-
Troubleshooting Step: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time for your specific setup. A systematic study showed that the maximum yield (85%) was obtained after 3 hours of reaction.
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the substituted malonic ester or urea/amidine derivative, can significantly hinder the reaction.
-
Troubleshooting Step: Ensure the purity of your reagents. If necessary, purify your starting materials before use. For instance, commercial ethyl acetoacetate can be used, but its purity should be verified.[2]
-
-
Inefficient Work-up and Product Isolation: The work-up procedure, particularly the acidification step, is critical for precipitating the final product. Improper pH control can lead to product loss.
-
Troubleshooting Step: After the reaction, the mixture is typically dissolved in water and then acidified. Carefully adjust the pH to 1-2 with an acid like concentrated hydrochloric acid, while keeping the temperature low (around 0-10 °C) to ensure complete precipitation of the product.[1]
-
Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize their formation?
Side reactions are a common cause of low yield and product impurity. Understanding these alternative pathways is key to mitigating them.
A2: Common Side Reactions and Mitigation Strategies
The primary reaction is a condensation between a 1,3-dicarbonyl compound (a substituted diethyl malonate for the 5-methyl derivative) and a source of the N-C-N fragment (like urea or an amidine). However, several side reactions can compete with the desired pyrimidine formation.
-
Formation of Barbituric Acid Analogs: The reaction conditions that favor pyrimidine synthesis can also lead to the formation of barbituric acid-like structures, especially if urea is used as the N-C-N source.
-
Mitigation: Precise control over stoichiometry and reaction temperature can help minimize the formation of these byproducts. Using an amidine derivative instead of urea can sometimes offer better selectivity.
-
-
Hantzsch-type Dihydropyridine Formation: In multicomponent reactions like the Biginelli reaction (a method for synthesizing dihydropyrimidinones), the formation of Hantzsch-type 1,4-dihydropyridines can be a competing pathway, especially at higher temperatures.[3] This occurs when two equivalents of the β-ketoester react with an aldehyde (if present) and ammonia (from urea decomposition).
-
Mitigation: Maintaining a lower reaction temperature can significantly reduce the formation of these byproducts.[3]
-
-
N-Acylurea Byproducts: These can form when using urea and can be difficult to separate from the desired product.
-
Mitigation: Careful control of reaction conditions and monitoring by TLC can help to identify and minimize the formation of these impurities.[3]
-
To visualize the desired reaction pathway, refer to the diagram below:
Caption: General reaction pathway for the synthesis of this compound.
Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?
Product purity is essential for subsequent applications. Understanding the nature of potential impurities will guide your purification strategy.
A3: Impurities and Purification Techniques
-
Unreacted Starting Materials: As discussed, incomplete reactions can leave you with unreacted starting materials in your crude product.
-
Side Products: The byproducts mentioned in Q2 can co-precipitate with your desired product.
-
Purification: Recrystallization is often the most effective method for purifying the final product. Glacial acetic acid is a suitable solvent for recrystallizing pyrimidine derivatives.[2]
-
-
Inorganic Salts: Salts formed during the reaction and work-up (e.g., sodium chloride) can contaminate the product.
-
Purification: Thoroughly washing the filtered product with cold deionized water is crucial to remove any water-soluble inorganic salts.
-
Table 1: Recommended Solvents for Washing and Recrystallization
| Step | Solvent | Purpose |
| Washing | Cold Deionized Water | Removal of inorganic salts |
| Washing | Cold Methanol/Ethanol | Removal of unreacted organic starting materials |
| Washing | Ether | Removal of non-polar impurities and drying |
| Recrystallization | Glacial Acetic Acid | High-purity final product |
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
What are the most critical parameters to control for a successful synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: The presence of water can significantly reduce the effectiveness of the alkoxide base, leading to lower yields.
-
Reaction Temperature: As established, temperature control is key to maximizing yield and minimizing side reactions.
-
pH of Work-up: Precise pH control during the acidification step is vital for complete product precipitation.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows for the determination of the reaction endpoint and helps to avoid unnecessarily long reaction times.
Is it possible to scale up this synthesis?
Yes, this synthesis is amenable to scaling up. However, when scaling up, it is important to consider the following:
-
Heat Management: The reaction can be exothermic, especially during the addition of reagents. Ensure your reaction vessel has adequate cooling capacity to maintain the optimal temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger volumes.
-
Reagent Addition: For larger scale reactions, the controlled, dropwise addition of reagents is recommended to manage any exotherms.
The diagram below illustrates a general troubleshooting workflow for low yield:
Caption: A logical workflow for troubleshooting low yield in pyrimidine synthesis.
III. Experimental Protocols
Protocol 1: Optimized Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol is adapted from an optimized process that reports high yields and can be modified for the 5-methyl derivative by using the appropriate substituted malonic ester.
-
In a jacketed glass reactor equipped with a reflux condenser, react 25.5 g of sodium with 400 mL of dry methanol at 20°C to prepare sodium methoxide.
-
To the sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.
-
Stir the mixture under reflux conditions for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with methanol.
-
Dissolve the solid in water.
-
Cool the aqueous solution to approximately 10°C and acidify to a pH of 2 with concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash it with water, and dry to obtain the final product.
IV. References
-
Patil, R.S., Jadhav, P.M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(4), 341-346. --INVALID-LINK--
-
CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents. --INVALID-LINK--
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. --INVALID-LINK--
-
El-Sayed, N. F., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 28(14), 5489. --INVALID-LINK--
-
US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine. (1998). Google Patents. --INVALID-LINK--
-
Krasavin, M., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14386–14395. --INVALID-LINK--
-
CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents. --INVALID-LINK--
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. --INVALID-LINK--
-
JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway [Video]. YouTube. --INVALID-LINK--
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). --INVALID-LINK--
-
Donleavy, J. J., & Kise, M. A. (1943). 6-METHYLURACIL. Organic Syntheses, 23, 67. --INVALID-LINK--
-
OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2023). ResearchGate. --INVALID-LINK--
-
CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents. --INVALID-LINK--
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. --INVALID-LINK--
-
Hocková, D., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(12), 5894–5905. --INVALID-LINK--
-
Al-Soud, Y. A., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. --INVALID-LINK--
-
Fuson, R. C., & Ross, W. E. (1955). 4-METHYL-6-HYDROXYPYRIMIDINE. Organic Syntheses, 35, 75. --INVALID-LINK--
-
Kaur, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(19), 1745–1764. --INVALID-LINK--
-
Rasschaert, J., et al. (2014). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 10(3), e1003989. --INVALID-LINK--
-
Llaguno, F., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(10), e0258833. --INVALID-LINK--
-
EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine. (1998). Google Patents. --INVALID-LINK--
-
de Oliveira, C. S. A., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018(4), M1014. --INVALID-LINK--
-
(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2023). ResearchGate. --INVALID-LINK--
-
Gault, R., & Gault, H. (1955). DIETHYL BIS(HYDROXYMETHYL)MALONATE. Organic Syntheses, 35, 41. --INVALID-LINK--
-
The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. (n.d.). --INVALID-LINK--
References
Technical Support Center: Synthesis of 5-Methylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of 5-methylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your laboratory.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of a 5-methylpyrimidine derivative is significantly lower than expected. What are the common culprits?
A1: Low yields are a frequent challenge and can often be attributed to several factors. Firstly, suboptimal catalyst activity can be a major issue. For instance, in reactions like the Biginelli reaction, which is a common method for synthesizing pyrimidine derivatives, the acid catalyst's efficiency is crucial.[1] If you are using a reusable catalyst, it may require regeneration to restore its activity.[2] Secondly, competing side reactions can consume your starting materials, thereby reducing the yield of your desired product. A notable example is the Knoevenagel condensation that can occur between an aldehyde and a β-ketoester in the Biginelli reaction.[1] Lastly, incomplete cyclization of intermediates can also lead to low yields, particularly when dealing with sterically hindered substrates.[1]
Q2: I have identified a major byproduct in my reaction. How can I determine its structure and prevent its formation?
A2: The first step in identifying a byproduct is to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In many pyrimidine syntheses, common byproducts include uncyclized open-chain intermediates or products from competing condensation reactions.[1] For example, in the direct methylation of 2'-deoxyuridine to form thymidine (a 5-methylpyrimidine derivative), the formation of an unwanted 6-methyl isomer is a known issue that makes purification difficult.[3] To prevent the formation of such byproducts, consider alternative synthetic routes. For instance, a more specific method to synthesize thymidine involves the reduction of an intermediate 5-hydroxymethyl derivative, which proceeds with high yield and fewer side products.[3]
Q3: My crude product is proving difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials. Column chromatography on silica gel is a widely used and effective method for purifying pyrimidine derivatives.[4] The choice of eluent is critical and should be optimized by first running a Thin Layer Chromatography (TLC) analysis.[4] For instance, chloroform or a mixture of chloroform and ethyl ether are often used as eluents.[4] Recrystallization from a suitable solvent, such as ethanol, is another powerful technique to obtain a highly pure product, especially for solid compounds.[5]
II. Troubleshooting Guide for Specific Side Reactions
This section provides detailed troubleshooting for specific side reactions you might encounter.
Problem 1: Formation of N-Acylurea Byproducts in the Biginelli Reaction
Q: During the synthesis of a dihydropyrimidine via the Biginelli reaction, I've isolated a significant amount of a byproduct that I suspect is an N-acylurea. How can I confirm this and what steps can I take to minimize its formation?
A: N-acylureas can form as a competing pathway where the β-ketoester reacts with urea.[2]
Troubleshooting Steps:
-
Confirmation: Characterize the byproduct using NMR and mass spectrometry. The N-acylurea will show signals corresponding to both the β-ketoester and urea moieties but will lack the characteristic dihydropyrimidine ring structure.
-
Mitigation Strategies:
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. Using a more efficient catalyst can favor the desired three-component reaction over the formation of N-acylurea.
-
Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Monitoring the reaction progress by TLC can help in stopping the reaction once the desired product is formed, preventing further side reactions.[2]
-
Stoichiometry: Using a slight excess of urea can sometimes help to drive the main reaction to completion.[5]
-
Problem 2: Unwanted Isomer Formation During Methylation
Q: In my attempt to synthesize a 5-methylpyrimidine derivative by direct methylation, I am observing the formation of other methylated isomers, complicating the purification process. How can I achieve better regioselectivity?
A: Direct methylation of a pyrimidine ring can sometimes lead to a mixture of isomers, as seen in the methylation of 2'-deoxyuridine where both 5- and 6-methyl derivatives are formed.[3]
Troubleshooting Steps:
-
Alternative Synthetic Strategy: A more regioselective approach is often necessary. For the synthesis of thymidine, an alternative to direct methylation is the formation of a 5-hydroxymethyl intermediate followed by reduction.[3] This method specifically targets the 5-position and avoids the formation of the 6-methyl isomer.
-
Protecting Groups: In some cases, using protecting groups to block other reactive sites on the pyrimidine ring can direct the methylation to the desired position.
-
Reaction Conditions: The choice of methylating agent and reaction conditions can also influence the regioselectivity. Experimenting with different methylating agents (e.g., methyl iodide, dimethyl sulfate) and optimizing the temperature and solvent may improve the outcome.
Problem 3: Ring Opening and Transformation Side Reactions
Q: I am observing unexpected products that suggest the pyrimidine ring has undergone cleavage and rearrangement. What could be causing this and how can I prevent it?
A: The pyrimidine ring can be susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic structures.[6] This is particularly true when the pyrimidine ring is quaternized, making it more reactive.[6]
Troubleshooting Steps:
-
Control of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. Strong nucleophiles can initiate ring cleavage.[6]
-
Reaction Conditions: Drastic conditions, such as high temperatures, can promote ring transformations.[6] Employing milder reaction conditions can help to preserve the integrity of the pyrimidine ring.
-
Substrate Design: The substituents on the pyrimidine ring can influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack.
III. Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general guideline for performing the Biginelli reaction to synthesize dihydropyrimidinones.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).[5]
-
Catalyst and Solvent: Add a catalytic amount of an appropriate acid catalyst (e.g., HCl, ZnCl₂) and a suitable solvent such as ethanol.[2][5]
-
Reaction Execution: Heat the reaction mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product and wash it with cold water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.[5]
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying 5-methylpyrimidine derivatives using silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with a solvent system of low polarity. The polarity of the eluent can be gradually increased to separate the components. The choice of eluent should be guided by prior TLC analysis.[4]
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
IV. Visualizing Reaction Pathways
Diagram 1: Biginelli Reaction and a Common Side Reaction
This diagram illustrates the main pathway of the Biginelli reaction and the competing Knoevenagel condensation side reaction.
Caption: Biginelli reaction pathway and Knoevenagel side reaction.
V. Quantitative Data Summary
Table 1: Troubleshooting Common Issues in Pyrimidine Synthesis
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Inefficient catalyst | Use a more active catalyst or regenerate a reusable one.[2] | Increased reaction rate and higher yield of the desired product. |
| Competing side reactions | Optimize reaction conditions (temperature, time) to favor the main reaction.[2] | Minimized formation of byproducts. | |
| Incomplete cyclization | Use a stronger acid catalyst or increase the reaction temperature.[1] | Drives the final ring-closing step to completion. | |
| Purification Difficulty | Presence of isomers | Employ an alternative, more regioselective synthetic route.[3] | Formation of a single, desired isomer, simplifying purification. |
| Complex mixture of byproducts | Utilize column chromatography with an optimized eluent system.[4] | Effective separation of the desired product from impurities. |
VI. References
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. 2
-
Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - NIH. 3
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. 4
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles - WUR eDepot. 6
-
Side reactions in pyrimidine synthesis and how to avoid them - Benchchem. 5
-
overcoming side reactions in pyrimidine synthesis - Benchchem. 1
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine
A Guide to Managing Impurities for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-5-methylpyrimidine is a key building block in the synthesis of various biologically active molecules. Its purity is paramount to the success of subsequent reactions and the quality of the final product. The synthesis, typically a condensation reaction, can be prone to the formation of several process-related impurities. This guide offers a structured approach to identifying, controlling, and mitigating these impurities.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Issue 1: Low Purity of the Isolated Product with Multiple Unidentified Peaks in HPLC Analysis
Question: My final product shows low purity by HPLC, with several unexpected peaks. What are the likely impurities and how can I identify them?
Answer:
Potential Causes:
The presence of multiple impurities in the synthesis of this compound typically arises from unreacted starting materials, reaction intermediates, and byproducts from side reactions. The most common synthetic route involves the condensation of a methyl-substituted malonic acid ester (e.g., diethyl 2-methylmalonate) with formamidine in the presence of a base (e.g., sodium ethoxide).
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of diethyl 2-methylmalonate and formamidine (or its salt) in your crude product.
-
Incomplete Cyclization: The reaction proceeds through an intermediate which may not fully cyclize to the desired pyrimidine ring, leading to open-chain impurities.
-
Hydrolysis of the Ester: The basic reaction conditions can cause hydrolysis of the diethyl 2-methylmalonate starting material to the corresponding mono-ester or dicarboxylic acid. These can then react to form different byproducts.
-
Side Reactions of Formamidine: Formamidine can undergo self-condensation or decomposition under basic conditions, leading to various nitrogen-containing impurities.
Recommended Actions & Protocols:
-
Impurity Identification using HPLC-MS:
-
Protocol: Prepare a sample of your crude product at approximately 1 mg/mL in a suitable solvent (e.g., methanol/water). Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).
-
Rationale: The mass-to-charge ratio (m/z) of the impurity peaks will provide the molecular weight, which is crucial for tentative identification. For example, you can look for the masses corresponding to the starting materials and predicted intermediates.
-
-
NMR Spectroscopy for Structural Elucidation:
-
Protocol: If an impurity is present in a significant amount, attempt to isolate it via preparative HPLC or column chromatography. Analyze the isolated impurity by ¹H and ¹³C NMR.
-
Rationale: NMR will provide detailed structural information, confirming the identity of the impurity. Reference spectra of common solvents and reagents can help differentiate between process impurities and external contaminants.[1]
-
-
Co-injection with Authentic Standards:
-
Protocol: If you suspect the presence of unreacted starting materials, perform an HPLC analysis where you co-inject your crude product with an authentic sample of the starting material (e.g., diethyl 2-methylmalonate).
-
Rationale: An increase in the peak area of a specific impurity upon co-injection confirms its identity as that starting material.
-
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product
Question: After initial purification, I still have a persistent impurity that co-elutes or has a very similar retention time to my product in reverse-phase HPLC. How can I improve the separation?
Answer:
Potential Causes:
An impurity with similar polarity to this compound could be a structurally related pyrimidine derivative. One common possibility is the formation of a dimer, which has been observed in similar 4,6-dihydroxypyrimidine systems, especially in neutral or slightly acidic aqueous solutions.[2][3] Another possibility is an isomer formed through an alternative cyclization pathway.
Recommended Actions & Protocols:
-
Optimize HPLC Method:
-
Protocol:
-
Change the Stationary Phase: Switch to a different type of reverse-phase column (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms like pi-pi interactions.
-
Modify the Mobile Phase: Adjust the pH of the aqueous component of your mobile phase. The ionization state of your product and the impurity can be altered, leading to changes in retention time and potentially better separation.
-
Use Ion-Pairing Chromatography: For highly polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.
-
-
Rationale: Modifying the chromatographic conditions can enhance the selectivity between the product and the closely eluting impurity.
-
-
Alternative Purification Techniques:
-
Recrystallization:
-
Protocol: Carefully select a solvent system for recrystallization. The ideal solvent should dissolve the crude product at high temperatures and allow for the selective crystallization of the pure product upon cooling. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, acetone/water).
-
Rationale: Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired compound.
-
-
Preparative Chromatography:
-
Protocol: If a suitable recrystallization solvent cannot be found, use preparative HPLC with the optimized analytical method to isolate the pure product.
-
Rationale: Preparative chromatography allows for the physical separation of components in a mixture, even those with very similar properties.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to control during the synthesis to minimize impurity formation?
A1: The following parameters are crucial:
-
Stoichiometry of Reactants: Ensure the correct molar ratios of the malonic ester, formamidine, and base are used. An excess of one reactant can lead to the formation of specific byproducts.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can accelerate side reactions and decomposition of starting materials. A study on a similar synthesis showed that a reaction temperature of 70°C was optimal.[4]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
-
Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the outset.
Q2: How can I effectively remove unreacted diethyl 2-methylmalonate from my final product?
A2: Diethyl 2-methylmalonate is significantly less polar than this compound. This difference in polarity can be exploited for purification:
-
Liquid-Liquid Extraction: After the reaction, and before acidification, perform an extraction with a non-polar organic solvent like hexane or diethyl ether. The unreacted ester will preferentially partition into the organic phase, while the salt of your product will remain in the aqueous phase.
-
Trituration: The crude solid product can be washed (triturated) with a solvent in which the diethyl 2-methylmalonate is soluble, but the desired product is not (e.g., cold diethyl ether).
Q3: Can I use a different base for the condensation reaction?
A3: Yes, other alkoxide bases such as sodium methoxide can be used. The choice of base is often linked to the solvent used in the reaction. For example, sodium methoxide is typically used with methanol. It is important to use a strong enough base to deprotonate the malonic ester and drive the reaction to completion.
Visualizations
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and common impurity sources.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low product purity.
Summary of Potential Impurities
| Impurity Name | Potential Source | Identification Method | Mitigation Strategy |
| Diethyl 2-methylmalonate | Unreacted starting material | HPLC-MS, Co-injection | Optimize reaction time and stoichiometry, pre-acidification extraction |
| Formamidine | Unreacted starting material | HPLC-MS | Optimize stoichiometry, aqueous workup |
| Open-chain Amidine Intermediate | Incomplete cyclization | HPLC-MS, NMR | Increase reaction temperature or time |
| Methylmalonic Acid/Monoester | Hydrolysis of starting material | HPLC-MS | Use anhydrous conditions |
| Dimer of Product | Self-condensation post-synthesis | HPLC-MS, NMR | Control pH during workup and storage |
References
4,6-Dihydroxy-5-methylpyrimidine long-term storage and stability issues
Welcome to the technical support guide for 4,6-Dihydroxy-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound. Here, you will find practical, in-depth guidance in a question-and-answer format to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter with this compound during its storage and use.
Issue 1: The compound has developed a yellow or brownish tint over time.
Question: I've had a bottle of this compound stored in my lab for a while, and the once-white powder now has a distinct yellow-orange cast. Is it still usable? What caused this?
Answer:
Discoloration of pyrimidine derivatives is a common indicator of degradation. The appearance of a yellow or orange hue suggests the formation of chromophoric impurities, which may arise from oxidation or other decomposition pathways.
Possible Causes & Solutions:
-
Exposure to Air (Oxidation): Pyrimidine rings can be susceptible to oxidation, especially in the presence of atmospheric oxygen over extended periods. This process can be accelerated by exposure to light and elevated temperatures.
-
Solution: For long-term storage, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] If you suspect oxidation, you can attempt to purify a small amount by recrystallization. However, for critical applications, using a fresh, pure lot is advisable.
-
-
Exposure to Light (Photodegradation): Many organic compounds, including heterocyclic molecules like pyrimidines, can undergo photochemical reactions upon prolonged exposure to UV or visible light.
-
Solution: Always store this compound in an amber-colored vial or a container that is otherwise protected from light. Storing the container inside a dark cabinet or drawer provides an extra layer of protection.
-
-
Improper Storage Temperature: While stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.
Issue 2: Inconsistent results in my assays using an older batch of the compound.
Question: My recent experiments are showing poor reproducibility and a decrease in the expected biological activity. I'm using a batch of this compound that has been in the lab for over a year. Could the compound's stability be the issue?
Answer:
Yes, a decline in purity due to degradation is a likely cause for inconsistent experimental outcomes. The presence of impurities can interfere with assays, alter the effective concentration of the active compound, or even introduce confounding biological effects.
Possible Causes & Solutions:
-
Chemical Degradation: Over time, the compound may have degraded into one or more related substances. The exact degradation pathways for this compound are not extensively documented in readily available literature, but for pyrimidines in general, ring opening and side-chain modifications are possible.[5][6][7]
-
Solution: Purity Assessment: Before using an older batch, it is essential to re-assess its purity. This can be accomplished using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products. A simple isocratic or gradient method with a C18 column and a UV detector is often sufficient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by showing unexpected peaks.
-
Mass Spectrometry (MS): This can help in identifying the mass of the parent compound and any potential degradation products.
-
-
-
Hygroscopic Nature: Some pyrimidine derivatives can absorb moisture from the atmosphere, which can lead to hydrolysis or changes in the physical state of the compound.
-
Solution: Always store the compound in a desiccated environment. If you suspect water absorption, drying the compound under vacuum may be necessary. However, be cautious as this may not remove degradation products.
-
Issue 3: Difficulty dissolving the compound in my desired solvent.
Question: I am having trouble getting this compound to dissolve completely in my solvent system, even though it was soluble before. What could be the reason?
Answer:
Changes in solubility can be indicative of degradation or the presence of insoluble impurities. The tautomeric nature of 4,6-dihydroxypyrimidines, existing in equilibrium between dihydroxy and hydroxy-oxo forms, can also influence their solubility characteristics.[8][9]
Possible Causes & Solutions:
-
Formation of Insoluble Degradants: Degradation can lead to the formation of polymeric or other less soluble byproducts.
-
Solution: Similar to addressing inconsistent results, purity assessment is key. If insoluble matter is observed, filtering the solution may remove it, but this does not address the potential presence of soluble impurities. Recrystallization from an appropriate solvent can be an effective purification method.[10][11][12]
-
-
Incorrect Solvent Choice: The solubility of this compound is generally reported in DMSO and methanol.[2][3]
-
Solution: Ensure you are using a suitable solvent. For aqueous solutions, adjusting the pH can significantly impact the solubility of pyrimidine derivatives with acidic or basic functional groups.[10]
-
-
Tautomeric Forms: The presence of different tautomers might affect solubility.
-
Solution: Gentle heating or sonication can sometimes aid in dissolution. However, be mindful that excessive heat can promote degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[2][3] The container should also be protected from light, for instance, by using an amber vial and storing it in a dark location.
Q2: How should I store solutions of this compound?
A2: It is generally recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C. Under these conditions, solutions are typically usable for up to one month, though stability may vary depending on the solvent.
Q3: Is it safe to handle this compound on an open bench?
A3: It is recommended to handle this compound in a well-ventilated area.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][13] Avoid generating dust, and wash hands thoroughly after handling.[14]
Stability and Degradation
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the literature, pyrimidine rings can undergo degradation through oxidative pathways or ring cleavage under certain conditions.[5][6][7][15] Exposure to strong oxidizing agents should be avoided.[16]
Q5: How can I check the purity of my stored this compound?
A5: The purity of your compound can be verified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting degradation products.[17] Other useful methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, and Mass Spectrometry (MS) to confirm the molecular weight.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products. The purity can be estimated by the relative peak area of the main peak.
-
Protocol 2: Recrystallization for Purification
If your compound shows signs of degradation, recrystallization can be an effective purification method.
-
Solvent Selection:
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the compound dissolves completely.[10]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
Data and Diagrams
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration |
| Solid | -20°C | Tightly sealed, protected from light | Long-term |
| Solid | 2-8°C | Tightly sealed, protected from light | Short- to mid-term |
| Solution | -20°C | Aliquoted, tightly sealed | Up to 1 month |
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: A decision-making workflow for addressing suspected degradation of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 3. This compound | 63447-38-1 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dihydroxy-5-methylpyrimidine
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 4,6-Dihydroxy-5-methylpyrimidine. Moving from the bench to a pilot or manufacturing scale introduces challenges that require a robust understanding of the reaction's process chemistry. This document is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in a detailed troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the core knowledge needed for successful execution and scale-up.
Q1: What is the most common and industrially viable synthetic route for this compound?
A: The most prevalent method is the cyclocondensation reaction between a methylmalonic acid ester (e.g., diethyl methylmalonate or dimethyl methylmalonate) and a formamide source in the presence of a strong base. However, for the specific synthesis of the related compound 4,6-dihydroxy-2-methylpyrimidine, which shares a similar pyrimidine core, the condensation of a malonate ester with acetamidinium chloride is a well-documented and effective route.[1][2][3] This process is favored for its reliability and the availability of starting materials.
Q2: What is the mechanistic role of the strong base (e.g., sodium methoxide) in this synthesis?
A: The strong base is a critical component that acts as a catalyst. Its primary function is to deprotonate the α-carbon of the malonate ester. This creates a highly reactive carbanion (enolate), which then acts as a nucleophile, attacking the electrophilic carbon of the amidine. This is the key bond-forming step that initiates the cyclization to form the pyrimidine ring. The choice of base (e.g., sodium methoxide) should correspond to the alcohol used as a solvent (e.g., methanol) to prevent transesterification of the malonate ester, which could lead to a mixture of products.
Q3: How does the choice of solvent affect the reaction's success and scalability?
A: The solvent, typically an alcohol like methanol or ethanol, serves multiple purposes. It dissolves the reactants, facilitates heat transfer, and is the medium for the base. Using absolute (anhydrous) alcohol is crucial, as water can react with the strong base and inhibit the necessary deprotonation of the malonate.[4] Studies on similar syntheses have shown that using diethyl malonate in methanol can result in better yields, making it a potentially more economical choice despite the potential for some transesterification.[2] On a larger scale, the solvent's boiling point, heat capacity, and recovery (distillation) costs are significant factors.
Q4: Why is temperature control so critical during scale-up?
A: The condensation reaction is exothermic. At a lab scale, the high surface-area-to-volume ratio allows for easy heat dissipation. During scale-up, the volume increases cubically while the surface area only increases squarely, drastically reducing the efficiency of heat removal. Poor temperature control can lead to:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure.
-
Side Product Formation: Higher temperatures can promote undesired side reactions, leading to lower yield and purity.[4]
-
Reagent Decomposition: Formamide, if used, can decompose at elevated temperatures.[5] Implementing a jacketed reactor with a reliable cooling system and controlling the addition rate of reagents are essential for maintaining the optimal temperature range (typically 50-90°C) during a scaled-up process.[4][5]
Q5: What are the primary safety hazards associated with this synthesis?
A: The key hazards involve the reagents used:
-
Strong Bases (Sodium Methoxide/Ethoxide): Highly corrosive and react violently with water. They are also flammable. Always handle in an inert, dry atmosphere.
-
Alcohols (Methanol/Ethanol): Flammable liquids. Methanol is toxic if ingested, inhaled, or absorbed through the skin.
-
Acidic Work-up: The use of strong acids like hydrochloric acid for product precipitation is corrosive. A thorough process hazard analysis (PHA) is mandatory before any scale-up operation. This includes ensuring proper ventilation, using appropriate personal protective equipment (PPE), and having emergency procedures in place for spills or fires.
Section 2: Recommended Synthesis Protocol and Workflow
This section provides a detailed, step-by-step protocol for the synthesis of a related, representative compound, 4,6-dihydroxy-2-methylpyrimidine, which can be adapted for this compound by using the appropriate substituted malonate.
Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol is a synthesized example based on established process chemistry.[2][3][6]
Reagents and Equipment:
-
Jacketed Glass Reactor with overhead stirrer, condenser, and addition funnel
-
Heating/Cooling Circulator
-
Vacuum Pump and Trap
-
Filtration Apparatus (e.g., Nutsche filter)
-
Vacuum Oven
-
Reagents: Methanol (anhydrous), Sodium Methoxide, Dimethyl Malonate, Acetamidine Hydrochloride, Hydrochloric Acid, Deionized Water.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Base and Solvent Charging: Charge the reactor with anhydrous methanol (e.g., 10-12 mL per gram of dimethyl malonate).[6] Begin stirring and cool the vessel to 0-5°C using the circulator.
-
Sodium Methoxide Addition: Slowly add sodium methoxide (e.g., 2.5-4.5 molar equivalents per mole of malonate) to the methanol.[6] Maintain the temperature below 10°C during this addition as it is exothermic.
-
Reactant Addition: Once the sodium methoxide is fully dissolved, add dimethyl malonate (1.0 molar equivalent) followed by the slow addition of acetamidine hydrochloride (1.0-2.0 molar equivalents).[6]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 18-25°C and hold for 3-5 hours.[6] The mixture will typically become a creamy white slurry.
-
In-Process Check: Monitor reaction completion by TLC or HPLC by observing the consumption of the dimethyl malonate.
-
-
Solvent Removal: Once the reaction is complete, begin distillation of the methanol under reduced pressure. Maintain a pot temperature below 35-40°C to prevent product degradation.[6]
-
Product Dissolution: After removing the bulk of the methanol, add deionized water to the reactor to dissolve the resulting sodium salt of the product.
-
Precipitation by Acidification: Cool the aqueous solution to 0-5°C. Slowly add 4M hydrochloric acid to adjust the pH to 1-2.[6] The product will precipitate as a white solid. Controlling the rate of acid addition and temperature is key to obtaining an easily filterable solid.
-
Crystallization/Digestion: Continue stirring the slurry at 0-5°C for 3-5 hours to ensure complete crystallization.[6]
-
Isolation and Washing: Filter the solid product. Wash the filter cake sequentially with cold deionized water and then cold (0-5°C) methanol to remove inorganic salts and unreacted starting materials.[6]
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product should be a white solid.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 4,6-Dihydroxy-2-methylpyrimidine.
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems encountered during synthesis and scale-up.
| Problem / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| 1. Low or No Yield | a) Inactive Base: Sodium methoxide has been deactivated by moisture or air (CO2). | Action: Use a fresh bottle of sodium methoxide or titrate a sample to confirm its activity. Rationale: The reaction is entirely dependent on the strong base to generate the nucleophile. Moisture hydrolyzes the alkoxide to NaOH, which is often not a strong enough base for this specific condensation. |
| b) Incomplete Reaction: Insufficient reaction time or incorrect temperature. | Action: Extend the reaction time and confirm completion with an in-process check (TLC/HPLC). Ensure the internal temperature is at the target, not just the jacket temperature. Rationale: Reaction kinetics are temperature-dependent. On a larger scale, heat transfer is slower, and the internal temperature may lag behind the setpoint. | |
| c) Incorrect pH during Work-up: Product was not fully precipitated from the solution. | Action: Re-check the pH of the filtrate. If it is >2, re-acidify, cool, and stir to precipitate more product. Rationale: this compound is amphoteric. Its solubility in water is highly pH-dependent. Maximum precipitation occurs at its isoelectric point, which is in the acidic range (pH 1-2). | |
| 2. Product is Off-Color (Yellow/Brown) or Gummy | a) Side Reactions from High Temperature: Exceeding the optimal reaction temperature. | Action: Improve heat removal by reducing the addition rate of reagents. Ensure the cooling system is adequate for the batch size. Rationale: Higher temperatures can cause polymerization or decomposition of reactants, leading to colored impurities that are difficult to remove. |
| b) Impure Starting Materials: Contaminants in the malonate ester or other reagents. | Action: Verify the purity of all starting materials via GC, NMR, or titration before use. Rationale: Impurities can carry through the synthesis or interfere with the reaction, leading to a contaminated final product. | |
| c) Inefficient Washing: Residual salts or colored by-products remain in the filter cake. | Action: Ensure the wash steps are performed thoroughly with cold solvents. Consider adding a re-slurry step where the crude product is stirred in a fresh solvent and re-filtered. Rationale: A simple rinse may not be sufficient to penetrate the entire filter cake. A re-slurry provides better contact between the solid and the wash solvent. | |
| 3. Product Filters Very Slowly | a) Poor Crystal Habit / Fine Particles: Precipitation occurred too quickly or with inadequate agitation. | Action: Slow down the rate of acid addition during precipitation. Ensure the slurry is stirred effectively (but not so aggressively as to cause particle attrition) during the crystallization hold time. Rationale: Slow, controlled precipitation allows for the growth of larger, more uniform crystals, which form a more permeable filter cake. Rapid "crashing out" of the solid creates fine particles that can blind the filter medium. |
| b) Oily or Gummy Precipitate: The product may have oiled out before crystallizing. | Action: Ensure the solvent from the reaction step was adequately removed before adding water. The presence of residual organic solvent can lower the melting point of the product/salt mixture. Rationale: If the product's melting point is below the work-up temperature, it will separate as an oil rather than a solid, making filtration impossible. | |
| 4. Uncontrolled Exotherm During Scale-Up | a) Addition Rate Too Fast: The rate of heat generation exceeds the rate of heat removal. | Action: Reduce the addition rate of the most reactive component. Model the heat flow calculations before scaling up. Rationale: The reaction's heat generation is directly proportional to the rate of reagent addition. This must be matched to the reactor's cooling capacity. |
| b) Insufficient Cooling Capacity: The reactor's heat transfer capabilities are not sufficient for the batch size and reaction kinetics. | Action: Reduce the batch size or use a larger reactor with a better surface-area-to-volume ratio. Ensure the temperature differential (ΔT) between the coolant and the reaction mass is maximized. Rationale: This is a fundamental chemical engineering principle. If heat cannot be removed fast enough, the reaction will accelerate uncontrollably. |
Section 4: Key Scale-Up Parameters and Controls
Scaling this synthesis requires careful attention to Critical Process Parameters (CPPs). The following table and diagram provide a framework for managing the transition from lab to pilot scale.
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (Typical) | Pilot Scale Consideration | Rationale for Criticality |
| Stirring Speed (RPM) | 300-500 RPM (Magnetic) | Lower RPM, High Torque (Overhead) | Must ensure homogeneity and heat transfer without causing excessive shear or splashing. Power per unit volume is a key scale-up metric. |
| Reagent Addition Rate | 10-30 min (Dropping Funnel) | 1-3 hours (Dosing Pump) | Directly controls the rate of heat generation. Must be slow enough for the cooling system to manage the exotherm. |
| Molar Ratio (Base:Malonate) | 2.5 - 4.5 : 1 | 2.5 - 3.0 : 1 | Excess base ensures complete reaction but adds cost and increases the salt load in the work-up. The ratio should be optimized for cost-effectiveness at scale. |
| Temperature Control | ± 2°C | ± 1°C | Tighter control is needed at scale to prevent runaway reactions and minimize side-product formation. |
| pH at Precipitation | 1-2 | 1.5 ± 0.2 | Precise pH control is essential for maximizing yield and ensuring consistent product morphology and filterability. |
| Crystallization Hold Time | 1-3 hours | 3-5 hours | Longer hold times at scale ensure the crystallization equilibrium is reached, maximizing yield and crystal size. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
Section 5: References
-
Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1q6Vnc1GHXO9ExAhrb6DoUDSLlwL9P4ykqxdn-HXVGLY3ZH6Fo90sP0wzRPApOrmnJZ7v8lGBLD53k2kVVjM1XpFiSGJNExE6HBypF3b2wjazMjNovkpjn2f_bT7dGC82HSK6LD2lwBxgosc=]
-
Process of preparation of 4,6-Dihydroxypyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpZcAnZ-8MXJjOaKN6Bwwm145WLn9CJyhqYHzxJFZvfoMtt_DCQKNPb686LPob59EtEuaWE8vipMyURpWUWuGu1yCrSR2v0Ikhy8uZvr8e-8labDEqmzWaPNG_ZrhVXCZfKioq0X6V8mtJdA==]
-
Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMO9NnID39rJ7m7AQyrGjGsGVEw7jfB-zGluPUKxPwEWCpF7h9Nhr2Xr-Sabd7rZn05ZvTkeHfgV0CX52PJ3xfkTF0318Xn68O4XgYEQyDrWuq1To0KfUNOsVTE6z7VGpT_7DwJ8ThZwQI]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Trade Science Inc. Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNV79Pd0iAVQdh7I4D3S8zTj4gAqeLWy5vnMh1DmkiHB3F_r-JrDirVB2ARKGd8vcdKUh5K6rCGrmYphj4fL6iGZ9u6SBLV0YlWDrVdMG_MmQ98DCEv7RK8pFJRHuQgMfIfaIcPQRBzXTgNZ3-b4Gy7a_k60VLslhr5l0aZ-DOZllB136RaFeyZJu26PErIyIZa8P_6x5I1CjLYt9WAukveuZTIpeuPx3UDx0Xy-sJ_SjbrFzVYWGlm8TBePdhbXa7-kfFk0GB72lvs9oszqLG1Qwo1z3LkWH51k8bCQ==]
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Process for the preparation of 4,6-dihydroxypyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSPV3mgNEQcyQ18K-X_KoByLOe8X-naZwu7DZBkxOIyrmVLe4WU3kozSDAl6FJK9C1NiAk2jAjJUkOQQyQOE5QFw9GWkBhfYHRkwiop9VIU3W9OiuoTKi6FX2GLtFap2Pw1DRTv6ffZ_92XgQ=]
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Method for purifying 4, 6-dichloro pyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaEI8nkC8WtuKUvKpWFg5toE44llibvUGyT5q1BGd8fYPC3uiSTTRSKyyBnmxdOPEjmMQsPl8uYdVKN4swGroRahaC5zOauODRpPd96sAmYj7121lq6GZ32ABuI6-2kaBa4KzBdKNmbsFMOLQ=]
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Method for synthesizing 4,6-dihydroxy pyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXsN-5y6LGtx51Oq7xH1LkSAQlrz2gloVnZK_ZQjys4_GVwBu8ZsZOaWKYt6iKOIdjEjko_iEJq5-Wq4_0sbX5HAR85QeI5jdlweIuKayrz409DNOnRSwVmfSfFYEFsLbO1nT5yPmwqNZNvM=]
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A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhu7WUj5muddUg21sTPgLXm4OacHYX6HFm08_8m-Eb3jorvMax6Sf6mu1LKkyxgnpptDo_TodCv-EzHLxPLzdWOvlM4H4tUsy41GBxKFwwVKppEptOtpLUM4dRL-r-yjya-pikK7T_kz81jqc=]
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This compound. DC Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGOfNhybWFPzuSdPQxqxB8oaeFGVeuptEeXmVVMh_BlzKuVX4dGlTAQ5fKi_5AXJCwTsZsD3T3nMeptKHVTgDgcfuBHR62qUT2ftAna62Sza0MfrY7vxciAMvp4UwNFyhqQypUMDAW7rlSmorOwtJkOiSidRCx0yogrO67YZVWdePCRwGI73UJipUk6dcQsVvHJCqNGPAmAWvkWgSqL8Or]
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Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-7DY7R5JOJZX3dcVDvYsuN3bYIKS7OWKtNQofqxIRQfhiF4RW1otHcz5n3GJAA7XG0n7tucOucksJAA5VyeMNF3-L-O0CSUnnA3w8-7BslITBwKN16b_rFanRprYVhPAHW9azEakArCVHWo=]
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Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Trade Science Inc. Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnfWtFw1YvW5kfDANE_dwgnenCmC0ksCSiXhvtmaR007f-RqjU1aMaobFud7NKgNRsrpg7ssdV3wfpjPs7ncSBgYCMMCB1cwDfi4XriVXURkRYHeizMTnX6aVc5ycQb9lF7Rr50NyePjotrwbZ1QbYUPVRM5WQ7AzXlebQCcXzlakcbhuljzqtoRFgMXj1IRh9zqsKWaBawMKI1WbaQA4TrrE6HLwxrnvy5N_Jgqwp37cB5UucvZUH-HDI3oTbDmn_8KrVjaANhLdqBt5Es1QNwJEYQqhFqg==]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6988]
-
Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries. ResearchGate. [URL: https://www.researchgate.net/publication/279820529_Process_Chemistry_of_4_6-Dihydroxy-2-methylpyrimidine_-_A_Potential_Precursor_in_Pharmaceutical_and_Explosive_Industries]
-
Simplifying Oligonucleotide Synthesis Scale-Up. Cell Culture Dish. [URL: https://cellculturedish.com/simplifying-oligonucleotide-synthesis-scale-up/]
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103910684A - Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents [patents.google.com]
- 5. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Spectroscopic Analysis of Pyrimidines
Welcome to the Technical Support Center for the Spectroscopic Analysis of Pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing pyrimidine-containing compounds. Here, we address common pitfalls and provide troubleshooting strategies in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.
Section 1: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of pyrimidines, leveraging their characteristic absorption of UV light. However, several factors can influence the accuracy and reproducibility of these measurements.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My UV-Vis spectra show inconsistent λmax values for the same pyrimidine derivative. What could be the cause?
A1: Fluctuations in the maximum absorption wavelength (λmax) are often attributable to environmental factors, primarily pH and solvent polarity.
-
pH Effects: The protonation state of the pyrimidine ring's nitrogen atoms and exocyclic functional groups significantly alters the electronic structure and, consequently, the UV absorption profile. For instance, the deprotonation of the N3 proton in cytosine and uracil at varying pH levels leads to noticeable shifts in their absorption bands.[1] Specifically, the 266 nm absorbance band of cytosine at pH 5.6 shifts to 282 nm at pH 13.2.[1] It is crucial to use buffered solutions to maintain a constant pH throughout your experiments to ensure reproducible λmax values.[2]
-
Solvent Polarity: The polarity of the solvent can influence the electronic transitions (n→π* and π→π*) of the pyrimidine ring through dipole-dipole interactions and hydrogen bonding.[3][4][5] A shift in solvent can lead to solvatochromatic effects, causing a shift in the λmax. For consistent results, it is imperative to use the same solvent for all related measurements, including blanks, standards, and samples.
Q2: I'm observing negative absorbance values in my spectrum. Is this a real phenomenon?
A2: Negative absorbance is typically an artifact and not a true physical phenomenon for a sample in a non-absorbing solvent.[6] Common causes include:
-
Incorrect Blanking: If the reference (blank) solution has a higher absorbance than the sample at a particular wavelength, the resulting spectrum will show a negative value. This can happen if the cuvettes are not properly matched or if the blank solution is contaminated.
-
"Autozero" Errors: Using an "autozero" function at a wavelength where your sample has significant absorbance can lead to negative values at other wavelengths where the absorbance is lower.[6]
-
Sample Degradation: If the analyte degrades between the blank and sample measurements, it can lead to a lower concentration and thus a negative differential absorbance.
Troubleshooting Workflow: Inconsistent λmax
Caption: Troubleshooting inconsistent λmax in UV-Vis spectroscopy.
Q3: My absorbance readings are not linear with concentration, even at low concentrations. What should I check?
A3: Deviations from the Beer-Lambert Law can occur for several reasons:
-
Instrumental Factors: Stray light is a common culprit, especially at high absorbance values.[7][8] Ensure your instrument is well-maintained and calibrated.
-
Chemical Factors: Intermolecular interactions, such as dimerization or aggregation, can occur at higher concentrations, altering the molar absorptivity. While less common at very low concentrations, this can be sequence-dependent in oligonucleotides containing pyrimidines.
-
Sample Preparation Errors: Inaccurate dilutions or pipetting errors can lead to non-linear standard curves.[7]
| Potential Issue | Recommended Action |
| pH Fluctuation | Use a buffered solvent system. |
| Solvent Mismatch | Ensure the same solvent is used for blank and all samples. |
| Stray Light | Check instrument calibration and performance. |
| Concentration Effects | Dilute samples to a lower concentration range. |
| Sample Degradation | Prepare fresh samples and analyze them promptly. |
Table 1. Summary of common issues and solutions in UV-Vis analysis of pyrimidines.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of pyrimidine derivatives. However, the dynamic nature of these molecules can present unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing broad peaks in my ¹H NMR spectrum, particularly for N-H protons. Why is this happening?
A1: Peak broadening in the NMR spectra of pyrimidines is often due to a few key factors:
-
Tautomerism: Pyrimidines with amino or hydroxyl substituents can exist as a mixture of tautomers in solution (e.g., amino-imino or keto-enol forms).[9][10] If the rate of exchange between these tautomers is on the NMR timescale, it can lead to significant peak broadening. For example, cytosine can exhibit tautomerism leading to a zwitterionic form.[9]
-
Proton Exchange: N-H protons can exchange with residual water or other labile protons in the solvent.[11] This exchange can be catalyzed by acidic or basic impurities. To confirm this, you can add a drop of D₂O to your sample; if the broad peak disappears, it is due to a labile proton.[11]
-
Restricted Rotation: For certain substituted pyrimidines, restricted rotation around a single bond can lead to the presence of rotamers, which can also cause peak broadening if their exchange rate is intermediate on the NMR timescale.[12]
Q2: The chemical shifts of my pyrimidine ring protons are different from the literature values. What could be the reason?
A2: Discrepancies in chemical shifts can arise from several sources:
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts due to solvent-solute interactions.[11] For instance, aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d₆.
-
Concentration: At higher concentrations, intermolecular interactions such as π-stacking can occur, leading to changes in the chemical environment and thus altered chemical shifts.[11]
-
pH: As with UV-Vis spectroscopy, the pH of the sample can alter the protonation state of the pyrimidine and its substituents, causing significant changes in the chemical shifts.
Experimental Protocol: D₂O Exchange for Identifying Labile Protons
-
Acquire a standard ¹H NMR spectrum of your pyrimidine sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for several minutes to facilitate proton-deuteron exchange.[11]
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as a labile proton (e.g., N-H or O-H).
Q3: I am trying to assign the regiochemistry of a substituted aminopyrimidine, but the spectra are ambiguous. Is there a simple NMR method to help?
A3: For certain aminopyrimidines, particularly those with primary amine substituents at the C4 position, room-temperature line broadening of the signal for the C5 proton in the ¹³C NMR spectrum can be a diagnostic tool.[12] This effect is often not observed for C2-substituted isomers, providing a straightforward way to distinguish between them without resorting to more complex 2D NMR experiments.[12]
Section 3: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of pyrimidines, aiding in their identification and structural characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The fragmentation pattern of my pyrimidine derivative is complex and difficult to interpret. Are there general fragmentation rules?
A1: While the exact fragmentation is highly dependent on the specific structure and ionization method, some general patterns are observed for pyrimidines:
-
Ring Cleavage: The pyrimidine ring itself can undergo fragmentation. A common initial fragmentation is the loss of a neutral molecule like HCN.[13]
-
Side Chain Elimination: Substituents on the pyrimidine ring often undergo characteristic losses. For example, N-alkyl substituted 2-pyrimidinones can show facile loss of the alkyl group.[14]
-
Influence of Functional Groups: The presence of different functional groups can direct the fragmentation pathways. For instance, in pyrimidinethiones, fragmentation often begins with the loss of side functional groups, followed by the decomposition of the heterocyclic rings.[15][16]
Logical Diagram: Interpreting Pyrimidine Fragmentation
Caption: A logical workflow for interpreting pyrimidine mass spectra.
Q2: I am analyzing a mixture of pyrimidine metabolites from a biological sample and struggling with isobaric interferences. How can I resolve this?
A2: Isobaric compounds (compounds with the same nominal mass) are a common challenge in metabolomics. Tandem mass spectrometry (MS/MS) is a powerful solution.
-
Collision-Induced Dissociation (CID): By selecting the precursor ion and subjecting it to CID, you can generate a unique fragmentation pattern for each isobar. These product ions can then be used for specific and quantitative detection.[17] For example, MS/MS can distinguish between uridine and its isomer pseudouridine.[17]
-
Chromatographic Separation: Coupling liquid chromatography (LC) to your mass spectrometer (LC-MS/MS) is highly effective.[18] The chromatographic step separates the isobars in time before they enter the mass spectrometer, allowing for their individual detection and quantification.[18][19]
Q3: My signal intensity is low when analyzing pyrimidines with electrospray ionization (ESI). What can I do to improve it?
A3: Low signal intensity in ESI-MS can be due to poor ionization efficiency.
-
Optimize Solvent and pH: The composition of your solvent and its pH can dramatically affect the ionization process. Experiment with different mobile phase compositions and additives (e.g., formic acid for positive mode, ammonia for negative mode) to enhance the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
Consider APCI: For some pyrimidine derivatives, atmospheric pressure chemical ionization (APCI) may provide a better response than ESI.[17]
-
Sample Clean-up: Biological matrices can cause ion suppression. Implementing a sample clean-up step, such as solid-phase extraction (SPE), can remove interfering substances and improve signal intensity.[20]
Section 4: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups and molecular structure of pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble assigning the vibrational modes in the FTIR spectrum of my substituted pyrimidine. Where should I start?
A1: The FTIR spectra of pyrimidine derivatives can be complex.[21] A systematic approach is helpful:
-
Identify Key Functional Groups: Look for characteristic bands of substituents, such as C=O, N-H, and C-H stretching vibrations.[22]
-
Pyrimidine Ring Modes: Identify the characteristic vibrational modes of the pyrimidine ring itself. These are often found in the 1600-1400 cm⁻¹ region.
-
Compare with Literature: Use reference spectra of similar pyrimidine compounds to aid in your assignments.[22][23]
-
Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the vibrational frequencies and help in the assignment of experimental spectra.[24]
Q2: My Raman spectrum has a high fluorescence background, obscuring the signals from my pyrimidine sample. How can I reduce this?
A2: Fluorescence is a common problem in Raman spectroscopy.[25] Here are some strategies to mitigate it:
-
Change Excitation Wavelength: Moving to a longer excitation wavelength (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.
-
Sample Purification: The fluorescence may be coming from impurities in your sample. Further purification may be necessary.
-
Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent species.
Q3: When should I choose FTIR over Raman, or vice versa, for analyzing pyrimidines?
A3: The choice between FTIR and Raman depends on the specific information you need and the nature of your sample.
-
FTIR is generally better for:
-
Detecting polar functional groups like C=O and N-H due to their strong dipole moment change.[25]
-
Routine qualitative analysis and identification.
-
-
Raman is often preferred for:
The two techniques are often complementary, and using both can provide a more complete picture of the vibrational properties of your molecule.
Section 5: Sample Stability and Degradation
The chemical stability of pyrimidines can be a significant concern during analysis, as degradation can lead to the formation of artifacts and erroneous results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my pyrimidine sample is degrading during analysis. What are the common degradation pathways?
A1: Pyrimidine degradation can occur through several mechanisms, particularly in biological systems or under harsh experimental conditions.
-
Hydrolytic Deamination: Cytosine can be deaminated to uracil. This process can be accelerated by changes in pH and temperature.[26]
-
Ring Cleavage: The pyrimidine ring can be cleaved through enzymatic pathways (like the Rut pathway in E. coli) or chemical means.[27] The degradation of uracil, for example, proceeds through reduction by dihydropyrimidine dehydrogenase (DPD), followed by ring opening.[28]
-
UV-Induced Damage: Exposure to UV radiation can lead to the formation of pyrimidine hydrates and dimers, which are significant forms of DNA damage.[26][29]
Q2: How can I minimize sample degradation during spectroscopic analysis?
A2: To ensure the integrity of your sample:
-
Control pH and Temperature: Maintain stable pH and temperature conditions, especially for sensitive compounds.[26] Use buffered solutions and, if necessary, temperature-controlled sample holders.[30]
-
Protect from Light: If your compound is light-sensitive, work in low-light conditions and use amber vials for storage and analysis.
-
Use Fresh Samples: Whenever possible, analyze freshly prepared samples to avoid degradation over time.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and analyzing samples under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[31]
By understanding these common pitfalls and implementing the suggested troubleshooting strategies, researchers can enhance the accuracy, reliability, and interpretability of their spectroscopic data in the analysis of pyrimidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. connectsci.au [connectsci.au]
- 13. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders | Scilit [scilit.com]
- 18. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 26. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 29. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. microbiozindia.com [microbiozindia.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 4,6-Dihydroxy-5-methylpyrimidine: A Predictive and Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among these, pyrimidine derivatives form the backbone of numerous bioactive molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,6-dihydroxy-5-methylpyrimidine. In the absence of a publicly available, assigned experimental spectrum for this specific molecule, we will leverage fundamental principles of NMR spectroscopy and comparative data from analogous structures to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also highlights the power of predictive spectroscopy in chemical research.
The Critical Role of Tautomerism in Spectral Interpretation
Before delving into the ¹H NMR spectrum, it is crucial to understand the tautomeric nature of 4,6-dihydroxypyrimidines. These compounds can exist in several tautomeric forms, with the equilibrium being highly dependent on the solvent and solid-state packing forces. The most relevant forms for this compound in solution are the dihydroxy, the keto-enol, and the diketo forms.
Extensive studies on related 4,6-dihydroxypyrimidines have shown that in polar aprotic solvents like DMSO-d₆, the diketo tautomer, 5-methylpyrimidine-4,6(1H,5H)-dione , is the predominant species.[1] This is the form we will consider for our ¹H NMR prediction.
Caption: Tautomeric equilibrium of this compound.
Predicted ¹H NMR Spectrum of this compound
Based on the predominant diketo tautomer, we can predict the following signals in the ¹H NMR spectrum, likely recorded in DMSO-d₆.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet | 1H | H-2 | The proton at the 2-position is on an sp² hybridized carbon flanked by two nitrogen atoms, leading to significant deshielding. Its chemical shift is expected to be in the aromatic region, similar to the H-2 proton in related pyrimidine systems. |
| ~1.5 - 2.0 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp³ hybridized carbon. Its signal is expected in the aliphatic region. The absence of adjacent protons results in a singlet. |
| ~10.0 - 12.0 | Broad Singlet | 2H | N-H | The two N-H protons of the pyrimidine ring are acidic and will appear as a broad signal at a downfield chemical shift due to hydrogen bonding with the DMSO solvent. The signal is exchangeable with D₂O. |
Comparative Spectral Analysis
To substantiate our predictions, a comparison with structurally related molecules is invaluable.
| Compound | H-2 (ppm) | H-5 (ppm) | -CH₃ (ppm) | N-H / O-H (ppm) |
| This compound (Predicted) | ~8.0 - 8.5 | - | ~1.5 - 2.0 | ~10.0 - 12.0 |
| 4,6-Dihydroxypyrimidine[2] | ~8.0 | ~5.2 | - | ~11.5 |
| 6-Methyluracil | - | ~5.5 | ~2.1 | ~10.5, ~11.0 |
Analysis of Comparative Data:
-
Effect of the 5-Methyl Group: The introduction of a methyl group at the 5-position in 4,6-dihydroxypyrimidine removes the proton at this position, which is observed at approximately 5.2 ppm in the parent compound. The methyl group itself is expected to appear in the upfield region.
-
Comparison with 6-Methyluracil: 6-Methyluracil is an isomer of the keto-enol tautomer of our target molecule. While it provides a reference for the chemical shift of a methyl group on a pyrimidine ring, the different substitution pattern and aromaticity result in a different overall spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: DMSO-d₆ is the recommended solvent due to its excellent solubilizing power for polar compounds like pyrimidine derivatives and its ability to reveal exchangeable N-H protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the protons, leading to accurate integration.
-
Number of Scans (NS): Typically 16 or 32 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shift range.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by the signals of the diketo tautomer in DMSO-d₆ solution. The key diagnostic signals are the singlet for the H-2 proton in the downfield region, a singlet for the C-5 methyl group in the upfield region, and a broad, exchangeable signal for the two N-H protons. This predictive and comparative guide provides a solid foundation for researchers to confidently identify and characterize this important pyrimidine derivative.
References
A Comparative Analysis of the Reactivity of 4,6-Dihydroxy-5-methylpyrimidine and 4,6-dihydroxypyrimidine: A Guide for Researchers
Abstract
This technical guide provides a comprehensive comparison of the chemical reactivity of 4,6-Dihydroxy-5-methylpyrimidine and its parent compound, 4,6-dihydroxypyrimidine. While both molecules are valuable building blocks in medicinal chemistry and drug development, the introduction of a methyl group at the C5 position significantly influences the electron density and, consequently, the reactivity of the pyrimidine ring. This guide will delve into the theoretical underpinnings of this reactivity difference, supported by established principles of organic chemistry and spectroscopic data. Furthermore, we present detailed experimental protocols for key electrophilic substitution reactions—nitration and Vilsmeier-Haack formylation—designed to empirically validate the anticipated reactivity enhancement in the 5-methylated analogue. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrimidine-based scaffolds.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. 4,6-dihydroxypyrimidine serves as a versatile precursor in the synthesis of such compounds. The introduction of a methyl group at the 5-position, yielding this compound, is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions.
This guide will focus on the comparative reactivity of these two molecules, with a particular emphasis on electrophilic substitution reactions at the C5 position, a key site for functionalization.
Tautomerism: A Critical Consideration
Both 4,6-dihydroxypyrimidine and its 5-methyl derivative exist in tautomeric forms, predominantly as the keto-enol tautomers. The equilibrium between the dihydroxy (aromatic) and the dioxo (non-aromatic) forms is a crucial factor influencing their reactivity. For the purpose of discussing electrophilic aromatic substitution, we will primarily consider the dihydroxy tautomer, which possesses an electron-rich aromatic ring activated by two powerful electron-donating hydroxyl groups.
The Inductive Effect of the 5-Methyl Group: An Enhancement in Nucleophilicity
The primary differentiator in the reactivity of the two subject compounds is the presence of the methyl group at the C5 position in this compound. The methyl group, through its positive inductive effect (+I), donates electron density to the pyrimidine ring. This increased electron density enhances the nucleophilicity of the ring, particularly at the ortho and para positions relative to the activating hydroxyl groups. In this case, the C2 and C5 positions are activated. With the C5 position being the only available carbon for substitution (besides the less reactive C2), the electron-donating nature of the methyl group is expected to significantly accelerate the rate of electrophilic attack at this position compared to the unsubstituted 4,6-dihydroxypyrimidine.
This enhanced reactivity can be indirectly observed through the basicity of the pyrimidine ring. A study on the basicity of 4,6-dihydroxypyrimidine derivatives showed that alkyl substituents generally increase the basicity of the pyrimidine ring.[1] An increase in basicity correlates with a higher electron density, which in turn suggests a greater susceptibility to electrophilic attack.
Comparative Reactivity in Electrophilic Substitution Reactions
Based on the electronic effects discussed, we can predict a significant difference in the reactivity of this compound and 4,6-dihydroxypyrimidine towards electrophiles.
Nitration
Nitration is a classic electrophilic aromatic substitution reaction. The nitration of 4,6-dihydroxypyrimidine derivatives typically occurs at the C5 position. Given the electron-donating nature of the methyl group, it is anticipated that this compound will undergo nitration at a faster rate and under milder conditions than 4,6-dihydroxypyrimidine. The nitration of 2-substituted 4,6-dihydroxypyrimidines has been shown to yield 5-nitro derivatives.[2]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent has been reported to yield the corresponding 5-carbaldehyde.[6] Consistent with the activating effect of the methyl group, we hypothesize that this compound will undergo Vilsmeier-Haack formylation more readily than its unsubstituted counterpart.
The following table summarizes the expected outcomes of these comparative reactions:
| Reaction | Substrate | Expected Reactivity | Product |
| Nitration | 4,6-dihydroxypyrimidine | Lower | 4,6-Dihydroxy-5-nitropyrimidine |
| This compound | Higher | 2-Methyl-4,6-dihydroxy-5-nitropyrimidine | |
| Vilsmeier-Haack | 4,6-dihydroxypyrimidine | Lower | 4,6-Dihydroxy-5-formylpyrimidine |
| This compound | Higher | 2-Methyl-4,6-dihydroxy-5-formylpyrimidine |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted differences in reactivity, the following side-by-side experimental protocols are proposed. These protocols are designed to be conducted under identical conditions to ensure a valid comparison.
Comparative Nitration
This experiment aims to compare the rate and yield of nitration of the two pyrimidine derivatives.
Workflow for Comparative Nitration
Caption: Workflow for the comparative nitration experiment.
Detailed Protocol:
-
Reaction Setup:
-
In two separate round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve 4,6-dihydroxypyrimidine (1.0 eq) and this compound (1.0 eq) in concentrated sulfuric acid (95-98%) at 0-5 °C.
-
-
Addition of Nitrating Agent:
-
To each flask, add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
-
Work-up:
-
Once the reactions are complete (as indicated by TLC), carefully pour each reaction mixture into a separate beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Analysis:
-
Dry the solid products under vacuum and record the mass to calculate the yield.
-
Characterize the products (4,6-dihydroxy-5-nitropyrimidine and 2-methyl-4,6-dihydroxy-5-nitropyrimidine) using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.
-
Compare the reaction times and yields obtained for both substrates.
-
Comparative Vilsmeier-Haack Formylation
This experiment is designed to compare the efficiency of formylation at the C5 position.
Workflow for Comparative Vilsmeier-Haack Formylation
Caption: Workflow for the comparative Vilsmeier-Haack formylation.
Detailed Protocol:
-
Preparation of Vilsmeier Reagent:
-
In a flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes at this temperature.
-
-
Reaction Setup:
-
In two separate flasks, suspend 4,6-dihydroxypyrimidine (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
To each suspension, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat both reaction mixtures to a specific temperature (e.g., 80°C) and monitor their progress by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixtures to room temperature and pour them into separate beakers of crushed ice.
-
Neutralize the mixtures with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitates by vacuum filtration and wash with cold water.
-
-
Analysis:
-
Dry the products and determine the yields.
-
Confirm the structures of the formylated products (4,6-dihydroxy-5-formylpyrimidine[7] and 2-methyl-4,6-dihydroxy-5-formylpyrimidine) by spectroscopic methods.
-
Compare the reaction times and yields to assess the relative reactivity.
-
Conclusion
The presence of a 5-methyl group on the 4,6-dihydroxypyrimidine scaffold is predicted to significantly enhance its reactivity towards electrophilic substitution. This is attributed to the electron-donating inductive effect of the methyl group, which increases the nucleophilicity of the pyrimidine ring. The proposed comparative nitration and Vilsmeier-Haack formylation experiments provide a robust framework for empirically quantifying this reactivity difference. A thorough understanding of these structure-activity relationships is crucial for the rational design and efficient synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 4,6-Dihydroxy-5-formylpyrimidine | C5H4N2O3 | CID 334176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4,6-Dihydroxy-5-methylpyrimidine
For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures by analyzing their fragmentation patterns upon ionization. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-Dihydroxy-5-methylpyrimidine, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we will deduce its fragmentation behavior by drawing comparisons with structurally similar pyrimidines, namely 4,6-dihydroxypyrimidine, uracil, and its methylated analog, thymine. This comparative approach not only allows for a robust prediction but also highlights the influence of substituent groups on the fragmentation pathways of the pyrimidine core.
The Pyrimidine Core and the Influence of Substituents
The fragmentation of pyrimidine derivatives under electron ionization is largely governed by the stability of the aromatic ring and the nature of its substituents. The initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield characteristic daughter ions. Common fragmentation pathways for pyrimidine bases involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), carbon monoxide (CO), and isocyanic acid (HNCO).[1][2] The presence of hydroxyl and methyl groups on the pyrimidine ring, as in the case of this compound, is expected to introduce unique fragmentation channels.
Predicted Fragmentation Pattern of this compound
The structure of this compound (MW: 126.11 g/mol ) suggests several potential fragmentation routes. It's important to note that this compound exists in tautomeric forms, primarily as 6-hydroxy-5-methyl-4(1H)-pyrimidinone.[3] The fragmentation will likely proceed from the most stable tautomeric form in the gas phase.
The predicted fragmentation pathway for this compound is initiated by the formation of the molecular ion at m/z 126. Subsequent fragmentation is expected to follow these key pathways:
-
Loss of CO (Carbon Monoxide): A common fragmentation for pyrimidinediones, the loss of a CO molecule from the molecular ion would result in a fragment ion at m/z 98.
-
Loss of HNCO (Isocyanic Acid): This is a characteristic fragmentation for uracil and its derivatives.[2] The loss of HNCO from the molecular ion would lead to a fragment at m/z 83.
-
Loss of a Methyl Radical (•CH3): The presence of the C5-methyl group introduces the possibility of radical loss, leading to a fragment at m/z 111. This is a common fragmentation for methylated aromatic compounds.
-
Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring. This can result in various smaller fragments.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Comparative Analysis with Related Pyrimidines
To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known fragmentation patterns of 4,6-dihydroxypyrimidine, uracil, and thymine.
4,6-Dihydroxypyrimidine: The Unsubstituted Core
The mass spectrum of 4,6-dihydroxypyrimidine (MW: 112.09 g/mol ) provides a baseline for the fragmentation of the core ring structure.[4][5] Its fragmentation is characterized by the loss of CO and HNCO.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 112 | 84 | CO |
| 112 | 69 | HNCO |
The fragmentation of 4,6-dihydroxypyrimidine establishes the inherent tendency of the dihydroxypyrimidine ring to lose CO and HNCO.
Caption: Primary fragmentation pathways of 4,6-Dihydroxypyrimidine.
Uracil and Thymine: The Influence of the C5-Methyl Group
Uracil (MW: 112.09 g/mol ) and its C5-methylated derivative, thymine (MW: 126.12 g/mol ), are excellent comparators as they represent the pyrimidinedione structure. The primary fragmentation of uracil involves the loss of HNCO to yield a prominent ion at m/z 69.[1][2]
Thymine, being a closer structural analog to our target molecule due to the methyl group, exhibits a similar loss of HNCO to produce a fragment at m/z 83.[6] The presence of the methyl group in thymine also influences the stability of the resulting ions.
| Compound | Molecular Ion (m/z) | Key Fragment (m/z) | Neutral Loss |
| Uracil | 112 | 69 | HNCO |
| Thymine | 126 | 83 | HNCO |
| Predicted this compound | 126 | 83 | HNCO |
| Predicted this compound | 126 | 98 | CO |
| Predicted this compound | 126 | 111 | •CH3 |
The comparison clearly indicates that the loss of HNCO is a conserved fragmentation pathway across these related pyrimidines. The presence of the C5-methyl group in both thymine and this compound leads to a fragment at m/z 83. However, the dihydroxy substitution in our target molecule is expected to make the loss of CO a more favorable pathway compared to thymine, where it is less significant. Furthermore, the loss of the methyl radical from this compound is a distinguishing feature not observed in the fragmentation of uracil or thymine's primary pathways.
Experimental Protocols
For researchers wishing to perform similar analyses, a standard electron ionization mass spectrometry protocol would be employed.
Sample Preparation:
-
Dissolve a small amount of the pyrimidine derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a final concentration of approximately 1 µg/mL.
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-200
Conclusion
This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging the known fragmentation behaviors of 4,6-dihydroxypyrimidine, uracil, and thymine, we have proposed the primary fragmentation pathways for this molecule. The key predicted fragments at m/z 98 (loss of CO), m/z 83 (loss of HNCO), and m/z 111 (loss of •CH3) provide a valuable fingerprint for its identification and structural confirmation. This comparative approach underscores the importance of understanding fundamental fragmentation mechanisms and the influence of substituents in the confident structural elucidation of novel compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 63447-38-1 [amp.chemicalbook.com]
- 4. 4,6-Dihydroxypyrimidine(1193-24-4) MS spectrum [chemicalbook.com]
- 5. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electron transfer-induced fragmentation of thymine and uracil in atom-molecule collisions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of 4,6-Dihydroxy-5-methylpyrimidine Purity by HPLC
For researchers and drug development professionals, the purity of starting materials and synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 4,6-Dihydroxy-5-methylpyrimidine, a key building block in the synthesis of various biologically active compounds, is no exception.[1] This guide provides an in-depth, experience-driven comparison and validation protocol for determining its purity using High-Performance Liquid Chromatography (HPLC), designed to meet the stringent requirements of the pharmaceutical industry.
Our focus extends beyond a simple recitation of steps. We will explore the causality behind each experimental choice, establishing a self-validating analytical system that ensures trustworthiness and scientific integrity, grounded in authoritative regulatory standards.
The Analytical Imperative: Why a Validated HPLC Method is Non-Negotiable
While techniques like titrimetry or simple UV-spectrophotometry can provide a bulk purity value, they are blind to the presence of structurally similar impurities or degradation products. In drug development, what you don't see can be detrimental. A robust, stability-indicating HPLC method is essential as it provides the specificity to separate, identify, and quantify the main component from process-related impurities and potential degradants that may form during synthesis or storage.[2][3] High-performance liquid chromatography is a commonly used method for the analysis of pyrimidine bases and their derivatives.[4][5]
This guide is structured to walk you through the development and subsequent validation of such a method, ensuring it is fit for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Foundational HPLC Method Development: The Starting Point
The goal is to develop an isocratic reversed-phase HPLC (RP-HPLC) method that provides a sharp, symmetrical peak for this compound with a reasonable retention time, well-resolved from any potential impurities.
Experimental Protocol: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | A Photodiode Array (PDA) detector is crucial for peak purity analysis during specificity validation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The 250 mm length ensures high resolution. |
| Mobile Phase | 20mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (95:5 v/v) | The acidic aqueous buffer suppresses the ionization of silanol groups on the column and ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. Acetonitrile serves as the organic modifier to control retention.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time stability.[10] |
| Detection λ | 254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance. This wavelength should be optimized by scanning the UV spectrum of the analyte. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak shape issues. |
| Standard Conc. | 100 µg/mL | A typical concentration for purity analysis, well within the linear range of most detectors. |
| Sample Conc. | 1000 µg/mL (1 mg/mL) | A higher concentration for the sample allows for the accurate detection and quantification of low-level impurities. |
The Core of Confidence: A Comprehensive Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following experiments are designed to rigorously test the developed HPLC method against the core validation parameters defined by ICH Q2(R1).[7][11]
Specificity: Proving Discriminatory Power
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] The most effective way to demonstrate this is through forced degradation studies.[14]
Forced Degradation Protocol: The objective is to achieve 10-15% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient level for detection.[15]
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1N HCl for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the compound in 10 mL of 0.1N NaOH for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the compound in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid powder to UV light (254 nm) and visible light for 7 days.
Analysis & Acceptance Criteria:
-
Analyze a blank (diluent), an unstressed sample, and all stressed samples.
-
The method is specific if the main peak is well-resolved from all impurity and degradant peaks (Resolution > 2.0).[16]
-
The peak purity analysis (using PDA detector) for the this compound peak in the stressed samples must pass, confirming no co-elution.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[17][18] The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.[18]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five standard solutions by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[17]
Accuracy: Closeness to the True Value
Accuracy is determined by applying the method to samples with known concentrations and measuring the percent recovery.[18] This is typically done by spiking a placebo or sample matrix with a known amount of the analyte.
Protocol:
-
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the standard concentration.
-
If a pure placebo is unavailable, a spike-recovery on the test sample itself can be performed.
-
Analyze the samples and calculate the percentage recovery for each level.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[10]
Precision: Measuring Agreement
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][18]
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples from the same homogenous batch at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the results of the six replicate samples should be not more than 2.0%.[19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[18]
Protocol (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness: Resilience to Minor Changes
Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in its parameters.[20]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Acceptance Criteria:
-
System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.
-
The results should not be significantly impacted by the changes.
Data-Driven Decision Making: Interpreting the Results
Summarizing the validation data in a clear format is essential for evaluation and reporting.
Table 1: Linearity Data Summary
| Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| 1 | 1.0 (LOQ) | 12,540 |
| 2 | 25.0 | 315,800 |
| 3 | 50.0 | 628,550 |
| 4 | 100.0 | 1,255,100 |
| 5 | 150.0 | 1,885,300 |
| Result | Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Recovery / Assay (%) | %RSD |
|---|---|---|---|
| Accuracy | 80% | 99.5% | - |
| 100% | 100.8% | - | |
| 120% | 101.2% | - | |
| Precision | Repeatability (n=6) | 100.3% | 0.85% |
| | Intermediate (n=6) | 100.9% | 1.10% |
Table 3: LOD & LOQ Summary
| Parameter | Concentration (µg/mL) | S/N Ratio |
|---|---|---|
| LOD | 0.3 | 3.2 : 1 |
| LOQ | 1.0 | 10.5 : 1 |
Caption: HPLC Method Validation Workflow.
A Comparative Perspective on Purity Analysis
While HPLC is the gold standard for this application, it's instructive to compare it with other potential methods to understand its advantages.
-
Gas Chromatography (GC): Unsuitable. This compound is a non-volatile, polar solid. It would require derivatization to be analyzed by GC, adding complexity and potential for error.
-
Titrimetry: Lacks specificity. An acid-base titration would quantify all acidic/basic species, not just the target analyte. It cannot distinguish between the parent compound and acidic or basic impurities.
-
UV-Vis Spectrophotometry: Also lacks specificity. This method measures the total absorbance of all chromophores at a specific wavelength. Any impurity with a similar UV spectrum would interfere, leading to inaccurate purity results.
The clear superiority of HPLC lies in its separative power, allowing for the unequivocal assessment of the analyte of interest.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. assayprism.com [assayprism.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. onyxipca.com [onyxipca.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. industrialpharmacist.com [industrialpharmacist.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mastelf.com [mastelf.com]
- 20. scribd.com [scribd.com]
A Comparative Guide to Alkylated vs. Non-Alkylated Dihydroxypyrimidines in Drug Discovery
Introduction: The Pyrimidine Core and the Impact of a Simple Alkyl Group
The dihydroxypyrimidine scaffold is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleic acids—namely in the forms of uracil and thymine—this heterocyclic ring system is intrinsically recognized by a vast array of biological machinery.[1] Non-alkylated dihydroxypyrimidines, such as uracil, serve as crucial intermediates in biosynthesis and as templates for widely-used therapeutics like 5-fluorouracil (5-FU).[2][3]
Alkylation, the addition of an alkyl group (such as a methyl or ethyl group), is a subtle but powerful modification to this core structure. The classic biological example is the distinction between uracil (a non-alkylated dihydroxypyrimidine) and thymine (a 5-methylated uracil).[4] This single methyl group is critical for the stability and fidelity of genetic information in DNA.[5] In drug development, alkylation is a key strategy used to modulate a compound's physicochemical properties and pharmacological profile. By strategically adding alkyl groups, researchers can fine-tune solubility, metabolic stability, membrane permeability, and target binding affinity, transforming a simple scaffold into a potent and selective therapeutic agent.[6]
This guide provides a comparative analysis of alkylated versus non-alkylated dihydroxypyrimidines, exploring how this fundamental structural change influences their properties. We will delve into the causality behind these differences and provide validated experimental protocols for their assessment, offering a practical framework for researchers in drug discovery.
Comparative Analysis: Physicochemical and Biological Properties
The decision to introduce or remove an alkyl group is a critical step in lead optimization. This modification directly impacts how a molecule behaves in both a formulation and a biological system.
Physicochemical Properties: Solubility, Lipophilicity, and Stability
Alkylation fundamentally alters a molecule's interaction with its environment. The addition of a hydrocarbon chain increases its lipophilicity ("fat-loving" nature), which has direct consequences for its solubility and permeability.
-
Aqueous Solubility: Non-alkylated dihydroxypyrimidines, with their exposed polar nitrogen and oxygen atoms, tend to have higher aqueous solubility. Alkylation introduces nonpolar, hydrophobic surface area, generally leading to a decrease in aqueous solubility.[6] This is a critical consideration for intravenous drug formulation but can be advantageous for crossing lipid membranes.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's distribution between an organic (octanol) and aqueous phase. Adding an alkyl group predictably increases the LogP value, indicating greater lipophilicity. This property is strongly correlated with a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Metabolic Stability: This is perhaps one of the most significant areas of differentiation. Non-alkylated pyrimidines like uracil are natural substrates for catabolic enzymes such as dihydropyrimidine dehydrogenase (DPD) , which is the rate-limiting enzyme in their degradation pathway.[7][8][9] Alkylation at certain positions can block or hinder recognition by these enzymes, thereby increasing the compound's metabolic half-life and systemic exposure. This is a crucial strategy for enhancing the bioavailability and duration of action of a drug candidate.
The structural difference between the non-alkylated uracil and the alkylated thymine is foundational to their distinct biological roles.
Biological Activity and Target Interaction
The influence of alkylation extends directly to a molecule's pharmacological effect.
-
Target Recognition and Binding Affinity: The addition of an alkyl group can enhance binding affinity if the target protein possesses a corresponding hydrophobic pocket. This interaction can increase potency and selectivity. Conversely, a bulky alkyl group may introduce steric hindrance, preventing the molecule from fitting into the binding site and reducing its activity. The precise effect is therefore highly target-dependent.
-
Mechanism of Action - A Tale of Two Pyrimidines: In DNA, the methyl group of thymine acts as a unique recognition signature in the major groove, facilitating high-fidelity interactions with proteins involved in replication and repair.[5] Its absence in RNA (which uses uracil) is also significant; cytosine can deaminate to form uracil, which would be misread as thymine during replication. DNA repair systems specifically recognize and remove uracil from DNA, a process that would be confounded if uracil were a normal component.[4][5]
-
Case Study: 5-Fluorouracil (5-FU): The widely used chemotherapy agent 5-FU is a non-alkylated dihydroxypyrimidine analog.[2] Its mechanism relies on its intracellular conversion to metabolites that inhibit thymidylate synthase, the enzyme responsible for methylating uracil's precursor to form thymine's precursor.[10][11] This starves cancer cells of the thymidine necessary for DNA replication, leading to "thymineless death".[11] The efficacy and toxicity of 5-FU are heavily dependent on its catabolism by DPD, underscoring the critical role of metabolic stability for this class of compounds.[7][12]
Data Summary
The following table provides a hypothetical but representative comparison of a non-alkylated dihydroxypyrimidine (Parent) and its alkylated analog.
| Property | Non-Alkylated (Parent) | Alkylated (Parent + CH₃) | Rationale & Causality |
| Aqueous Solubility | >150 µM | 50 µM | Increased lipophilicity from the methyl group reduces interaction with polar water molecules.[6] |
| LogP | 0.5 | 1.1 | The added alkyl group increases partitioning into the organic phase. |
| Metabolic Half-Life (HLM) | 15 min | >60 min | The alkyl group may block the site of metabolism by enzymes like DPD, increasing stability.[13] |
| Target Binding Affinity (KD) | 200 nM | 45 nM | The alkyl group likely engages a hydrophobic pocket in the target, enhancing binding.[14] |
Experimental Protocols for Comparative Assessment
To empirically validate the predicted differences between alkylated and non-alkylated analogs, a standardized set of experiments is essential. The following protocols are designed to be self-validating and reflect industry standards.
Workflow for Compound Characterization
The logical flow of experiments begins with fundamental physicochemical properties and progresses to more complex biological assays.
Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)
Trustworthiness: This method measures the true equilibrium solubility, providing a definitive value for formulation and bioavailability assessment, unlike kinetic methods which can be influenced by the rate of precipitation.[15][16]
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present that it remains undissolved.[17]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, against a standard curve prepared with the same compound.[15][18]
-
Reporting: Report the result as the thermodynamic solubility in µg/mL or µM.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Expertise: This in vitro assay is a gold standard for predicting in vivo metabolic clearance mediated by cytochrome P450 (CYP) enzymes, which are abundant in HLM.[13] Comparing the rate of depletion between an alkylated and non-alkylated analog directly reveals the impact of the structural change on metabolic susceptibility.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.
-
Immediately add the NADPH regenerating system (cofactor required for CYP enzyme activity).
-
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][19]
Protocol 3: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Authoritative Grounding: SPR is a label-free technology that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[20] This allows for a precise comparison of how alkylation affects the interaction with a purified target protein.
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the alkylated and non-alkylated dihydroxypyrimidines (the analytes) in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized protein.
-
A binding event causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the protein surface, preparing it for the next cycle.
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).[14][21]
-
A lower KD value indicates a stronger binding affinity.
-
Conclusion and Future Outlook
The strategic use of alkylation is a fundamental tool in medicinal chemistry for optimizing the drug-like properties of heterocyclic scaffolds like dihydroxypyrimidines. As demonstrated, the introduction of even a single methyl group can profoundly alter a compound's solubility, metabolic fate, and target affinity. Non-alkylated dihydroxypyrimidines often provide a starting point with inherent biological recognition, while their alkylated counterparts offer a pathway to enhanced stability and potency.
A thorough understanding and systematic experimental evaluation of these effects are paramount for the rational design of new therapeutics. By employing the robust protocols outlined in this guide, researchers can effectively dissect the structure-activity relationships of their compounds, accelerating the journey from a promising scaffold to a viable drug candidate.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]
- 6. Physico-chemical properties and toxicity of alkylated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Fluorouracil - Wikipedia [en.wikipedia.org]
- 12. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. lifechemicals.com [lifechemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4,6-Dihydroxy-5-methylpyrimidine and Other Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the center of cellular life, making it an evolutionarily validated starting point for therapeutic design.[2][3] Pyrimidine derivatives have been successfully developed into a vast array of therapeutic agents, exhibiting activities that span anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[4][5][6]
The biological activity of a pyrimidine derivative is profoundly dictated by the nature and position of its substituents.[2] These modifications can dramatically alter a molecule's physicochemical properties, target affinity, and metabolic stability. This guide provides an in-depth comparative analysis of the biological potential of 4,6-Dihydroxy-5-methylpyrimidine. Due to the limited direct experimental data on this specific analog, we will leverage established structure-activity relationship (SAR) principles, drawing comparisons with closely related and well-characterized pyrimidine classes to build a comprehensive and scientifically grounded profile. We will explore its potential across key therapeutic areas, supported by experimental data from analogous compounds, detailed protocols for biological evaluation, and mechanistic diagrams.
The 4,6-Dihydroxypyrimidine Core: A Locus of Bioactivity
While this compound itself is not extensively documented in biological activity screens, its core structure, 4,6-dihydroxypyrimidine, is a well-established and critical intermediate in the synthesis of numerous bioactive compounds.[7] This highlights the inherent potential of this scaffold. It is a key building block in the production of sulfonamide drugs and serves as a precursor for various antitumor agents.[7] Furthermore, its importance extends to agrochemistry, where it is an intermediate in the synthesis of the broad-spectrum fungicide, azoxystrobin.[7]
Recent research has begun to directly uncover the therapeutic potential of this core. A 2024 study detailed the synthesis and evaluation of novel 4,6-dihydroxypyrimidine hydrazones, which demonstrated potent and broad-spectrum antimicrobial activity against a panel of pathogenic fungi, bacteria, and cyanobacteria.[8] This discovery confirms that the 4,6-dihydroxy scaffold is not merely a passive synthetic linker but an active pharmacophoric element, with the two hydroxyl groups likely playing a crucial role in target binding, potentially through hydrogen bond formation.[8]
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Broad-Spectrum Potential
The pyrimidine nucleus is a fertile ground for the development of antimicrobial agents.[9][10] The mechanism often involves mimicking natural metabolites to disrupt essential pathways, such as folic acid synthesis.[11]
The most compelling evidence for the antimicrobial potential of the this compound scaffold comes from the aforementioned study on 4,6-dihydroxypyrimidine hydrazones.[8] One lead compound from this series, IV-C9 , exhibited remarkable broad-spectrum activity. At a concentration of 50 µg/mL, it achieved over 80% control of eleven fungal species and over 85% control of five bacterial species and two cyanobacteria species.[8] Mechanistic studies suggested that the compound induces oxidative damage in pathogenic bacteria, leading to the leakage of intracellular components.[8] This potent activity underscores the importance of the 4,6-dihydroxypyrimidine core.
To contextualize this performance, we can compare it to other classes of pyrimidine-based antimicrobials.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrimidine Derivatives
| Compound Class | Representative Compound(s) | S. aureus | E. coli | C. albicans | Reference |
| 4,6-Dihydroxypyrimidine Hydrazones | IV-C9 | Potent (>85% control @ 50 µg/mL) | Potent (>85% control @ 50 µg/mL) | Potent (>80% control @ 50 µg/mL) | [8] |
| Pyridothienopyrimidines | Compound 3a | 8 | 4 | 8 | [12] |
| Pyridothienopyrimidines | Compound 5a | 4 | 8 | 4 | [12] |
| 3-Methylpyrimidine Salts | Amide derivative | Active | Active | Active | [13] |
| Indolyl-pyrimidines | Compound 62-64 | Active | Active | Not Reported | [11] |
Note: Direct MIC values for IV-C9 were not specified in the same format, but its high percentage of control at a fixed concentration indicates potent activity.
The SAR suggests that the two hydroxyl groups on the pyrimidine ring are critical for the broad-spectrum activity of the hydrazone series.[8] The 5-methyl group in our target compound, this compound, is a small, lipophilic substituent that could modulate pharmacokinetic properties or provide beneficial steric interactions within a target binding site, potentially enhancing selectivity or potency compared to the unsubstituted core.
Anticancer Activity: Targeting Cellular Proliferation
Pyrimidine derivatives are among the most successful classes of anticancer agents, primarily functioning as antimetabolites that disrupt DNA synthesis.[14][15] The canonical example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for the production of thymidine, a necessary component of DNA.[16]
Given that the 4,6-dihydroxypyrimidine scaffold is a known precursor for antitumor drugs, it is logical to infer its potential in this arena.[7][17] The activity of pyrimidine derivatives is highly dependent on the substituents, which mediate binding to target enzymes like kinases or polymerases.[1][18] For instance, the hydroxylation of a pyrimidine derivative at the 5-position (as a 5-hydroxymethyl group) was shown to significantly enhance cytotoxicity against cancer cell lines.[19]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Pyrimidine Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 2d | A549 (Lung) | < 50 | [20] |
| Pyrido[2,3-d]pyrimidines | Compound 1n | HCT-116 (Colon) | 1.98 | [1] |
| Thieno[2,3-d]pyrimidine Hybrids | Compound 20 | HCT-116 (Colon) | Potent (Superior to Doxorubicin) | [21] |
| Pyridothienopyrimidines | Compound 3a | HepG-2 (Liver) | 1.17 | [12] |
| Pyridothienopyrimidines | Compound 9b | MCF-7 (Breast) | 1.96 | [12] |
| 5-Hydroxymethylpyrimidines | Benzylsulfanyl derivative | HeLa (Cervical) | 17-38 | [19] |
The 4,6-dihydroxy groups of our target compound offer key hydrogen bond donor and acceptor sites, which are critical for binding to the hinge region of many protein kinases—a common target for pyrimidine-based inhibitors.[18] The 5-methyl group could potentially occupy a hydrophobic pocket within an enzyme's active site, enhancing binding affinity.
Mechanism of Action: Enzyme Inhibition
A primary mechanism through which pyrimidines exert their biological effects is enzyme inhibition.[22] By mimicking the natural substrate or binding to allosteric sites, these compounds can shut down critical metabolic or signaling pathways.
Pyrimidine Antimetabolites and DNA Synthesis
As antimetabolites, pyrimidine analogs are processed by cellular enzymes into fraudulent nucleotides.[14] These nucleotide analogs can then inhibit key enzymes involved in DNA replication, leading to cell death, a mechanism particularly effective against rapidly dividing cancer cells.[15]
Caption: Inhibition of Thymidylate Synthase by a Pyrimidine Analog.
Kinase Inhibition
The pyrimidine core is a common feature in kinase inhibitors due to its ability to form hydrogen bonds with the ATP-binding site's hinge region.[18] Numerous FDA-approved kinase inhibitors are built on this scaffold. The hydroxyl groups of this compound are perfectly positioned to act as both hydrogen bond donors and acceptors, making it a plausible candidate for kinase inhibition.
Experimental Protocols & Methodologies
To ensure scientific integrity, described protocols must be self-validating. Below are standard, detailed methodologies for assessing the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Objective: To quantify the cytotoxic effects of pyrimidine derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
While direct biological data for this compound is sparse, a comprehensive analysis based on structure-activity relationships of analogous compounds paints a promising picture. The 4,6-dihydroxy core is a validated pharmacophore, particularly in the antimicrobial domain, where recent discoveries show its potential for broad-spectrum activity.[8] The hydroxyl groups provide crucial hydrogen bonding capabilities essential for enzyme inhibition, making it a strong candidate for anticancer research, especially in the context of kinase inhibition.[18]
The 5-methyl substitution offers a handle for synthetic chemists to fine-tune the compound's properties, potentially improving its selectivity, potency, and pharmacokinetic profile. Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives. Screening this compound against diverse panels of microbes and cancer cell lines, followed by mechanistic studies to identify its molecular targets, will be critical in unlocking its full therapeutic potential. The evidence presented in this guide strongly suggests that this is a scaffold worthy of further investigation in modern drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 10. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chemimpex.com [chemimpex.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 21. ijrpr.com [ijrpr.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Comparison of Pyrimidine Tautomers
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Pyrimidine, a fundamental building block of nucleic acids and numerous pharmaceuticals, exhibits a fascinating phenomenon known as tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton.[1] This subtle isomeric interplay can profoundly influence a molecule's biological activity, chemical reactivity, and physical properties. Consequently, the accurate characterization of pyrimidine tautomers is a critical step in drug discovery and molecular biology.
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to distinguish between pyrimidine tautomers. We will delve into the principles behind each method, supported by experimental data and protocols, to equip you with the knowledge to confidently identify and characterize these elusive forms.
The Landscape of Pyrimidine Tautomerism
Pyrimidine derivatives can exist in various tautomeric forms, primarily keto-enol and amino-imino tautomerism. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring.[2][3]
For instance, the anti-cancer drug gemcitabine, a pyrimidine analogue, can exist in both amino-keto and imino-keto forms. The position of a proton—either on the exocyclic amino group or a ring nitrogen—differentiates these two forms, and this seemingly minor change has significant spectroscopic consequences.[1]
Vibrational Spectroscopy: A Tale of Two Tautomers in IR and Raman
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are highly sensitive to bond strengths and molecular geometry, making them excellent tools for distinguishing between tautomers.
The Causality Behind the Spectra
The key to differentiating pyrimidine tautomers using vibrational spectroscopy lies in identifying the characteristic stretching frequencies of specific functional groups. For example, the amino-keto tautomer will exhibit distinct N-H stretching bands from the amino group, while the imino-keto tautomer will show a characteristic =N-H stretching vibration.[1] Similarly, the C=O (keto) group's stretching frequency can shift depending on its electronic environment, which is altered by the tautomeric form.[1]
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a particularly useful technique for analyzing solid or liquid samples with minimal preparation.
Methodology:
-
Sample Preparation: Place a small amount of the pyrimidine sample (solid or a concentrated solution) directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and assign the characteristic vibrational bands corresponding to each tautomer.
-
Workflow for Spectroscopic Identification of Pyrimidine Tautomers.
Comparative Vibrational Frequencies of Pyrimidine Tautomers
| Vibrational Mode | Amino-Keto Tautomer (cm⁻¹) | Imino-Keto Tautomer (cm⁻¹) | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |
| N-H Stretch (Amino) | ~3390 | - | - | - |
| =N-H Stretch (Imino) | - | Present | - | - |
| C=O Stretch | Shifted | Present | ~1620-1699 | - |
| O-H Stretch (Enol) | - | - | - | >3500 |
| C=C Stretch | ~1570-1596 | ~1570-1596 | ~1570-1596 | ~1570-1596 |
| C=N Stretch | ~1525-1575 | ~1525-1575 | ~1525-1575 | ~1525-1575 |
Note: These are approximate ranges and can vary depending on the specific pyrimidine derivative and its environment.[1][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
The Causality Behind the Spectra
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Tautomerization involves the movement of a proton and a redistribution of electron density, leading to distinct chemical shifts for the nuclei in each tautomer. For example, the chemical shifts of protons attached to nitrogen atoms (N-H) will be different from those of protons on carbon atoms (C-H), and the chemical shifts of ring protons will be affected by the change in aromaticity between tautomers.
Experimental Protocol: ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Dissolve a few milligrams of the pyrimidine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
Data Analysis:
-
Process the raw data by Fourier transformation, phasing, and baseline correction.
-
Integrate the signals to determine the relative populations of the different tautomers.
-
Assign the peaks to specific protons in each tautomer based on their chemical shifts, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).[6][7][8][9]
-
Dynamic Equilibrium Between Pyrimidine Tautomers.
Comparative ¹H NMR Chemical Shifts of Pyrimidine Tautomers
| Proton Environment | Amino-Keto Tautomer (ppm) | Imino-Keto Tautomer (ppm) | Keto Tautomer (ppm) | Enol Tautomer (ppm) |
| NH (Amide/Lactam) | Present | Present | Present | - |
| NH₂ (Amino) | Present | - | - | - |
| =NH (Imino) | - | Present | - | - |
| OH (Enol) | - | - | - | Present |
| Ring Protons | Distinct shifts | Shifted relative to Amino-Keto | Distinct shifts | Shifted relative to Keto |
Note: Chemical shifts are highly dependent on the solvent and substituents.[10][11][12]
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.
The Causality Behind the Spectra
The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation in a molecule. Tautomers often have different arrangements of double bonds and, therefore, different conjugated systems. This results in distinct λ_max values for each tautomer. For example, extending the conjugation generally leads to a bathochromic (red) shift to longer wavelengths.[13]
Experimental Protocol: UV-Visible Spectroscopy
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrimidine sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the λ_max for each absorption band.
-
Compare the experimental λ_max values with those reported for known pyrimidine tautomers.
-
Comparative UV-Visible Absorption Maxima of Pyrimidine Tautomers
| Tautomer | Typical λ_max (nm) | Comments |
| Keto forms | Generally shorter wavelength | Less extended conjugation |
| Enol forms | Generally longer wavelength | More extended conjugation |
| Amino-Keto | Specific λ_max | Dependent on substitution |
| Imino-Keto | Shifted λ_max relative to Amino-Keto | Altered chromophore |
Note: The pH of the solution can significantly affect the UV-Vis spectrum by influencing the protonation state of the pyrimidine ring.[14]
The Power of Synergy: A Multi-faceted Approach
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous characterization of pyrimidine tautomers is best achieved through a combination of these methods. For instance, IR spectroscopy can confirm the presence of specific functional groups, NMR can provide detailed structural information and quantitative analysis of the tautomeric ratio, and UV-Vis spectroscopy can offer insights into the electronic structure.
Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties of different tautomers, aiding in the interpretation of experimental data.[2]
By integrating these powerful analytical tools, researchers can gain a complete picture of the tautomeric landscape of pyrimidine derivatives, a crucial step in advancing our understanding of their role in chemistry, biology, and medicine.
References
- 1. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 14. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Confirmation of 4,6-Dihydroxy-5-methylpyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is the bedrock of discovery. Among the vast landscape of heterocyclic compounds, 4,6-dihydroxy-5-methylpyrimidine derivatives hold significant interest due to their prevalence in biologically active molecules. Their structural elucidation, however, is not without its nuances, primarily due to the potential for tautomerism. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of these derivatives, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.
The Challenge: Tautomerism in Dihydroxypyrimidines
The core challenge in characterizing this compound derivatives lies in the existence of keto-enol tautomers. The "dihydroxy" nomenclature can be misleading, as the molecule can exist in equilibrium between the dihydroxy form and various pyridone (keto) forms.[1][2][3][4][5] The predominant tautomer can be influenced by factors such as the solvent, temperature, and the presence of other functional groups.[5] Therefore, a multi-faceted analytical approach is essential for unambiguous structural assignment.
A Comparative Analysis of Key Analytical Techniques
The structural confirmation of this compound derivatives relies on a synergistic application of several spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | Excellent for differentiating tautomers and isomers.[6][7][8] Provides quantitative data. | Can be complex to interpret for molecules with multiple tautomeric forms. Requires relatively pure samples. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure. | High sensitivity, requiring minimal sample.[9][10] Can be coupled with chromatography for mixture analysis. | Fragmentation can be complex and may not definitively distinguish between isomers.[11][12][13] |
| X-ray Crystallography | Unambiguous, three-dimensional structure of the molecule in the solid state. | Provides definitive proof of structure and stereochemistry.[14][15][16][17] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the predominant form in solution. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and non-destructive. Useful for identifying key functional groups like C=O and O-H.[8] | Provides limited information on the overall molecular structure. |
Experimental Workflows for Structural Confirmation
A robust workflow for the structural confirmation of a novel this compound derivative should integrate these techniques in a logical sequence.
Caption: A logical workflow for the structural confirmation of this compound derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and identify the predominant tautomeric form in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of all protons. This will provide initial information on the number and types of protons present.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule.
-
-
Data Analysis: Integrate and analyze all spectra to assemble the molecular structure. Pay close attention to the chemical shifts of the pyrimidine ring protons and carbons, as well as the presence of exchangeable protons (OH, NH), to deduce the major tautomeric form in the chosen solvent.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is often suitable for polar molecules like pyrimidine derivatives.[11]
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can provide valuable structural information.[12][13]
-
-
Data Analysis: Compare the determined elemental formula with the expected formula. Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can support the proposed structure.[11]
Caption: A typical workflow for tandem mass spectrometry (MS/MS) analysis.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[15]
-
Data Analysis: Visualize the resulting structure using appropriate software. The crystallographic data will provide definitive proof of the molecular structure in the solid state, including the tautomeric form present in the crystal lattice.
Conclusion
The structural confirmation of this compound derivatives requires a meticulous and multi-pronged analytical strategy. While NMR spectroscopy provides invaluable information about the structure in solution and is essential for addressing tautomerism, mass spectrometry offers crucial data on molecular weight and fragmentation. For ultimate and unequivocal proof of structure, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently and accurately characterize these important molecules, paving the way for further advancements in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. m.youtube.com [m.youtube.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Navigating the Maze of Mimicry: A Comparative Guide to Antibody Cross-Reactivity Against Pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular and molecular biology, pyrimidine analogues are indispensable tools. From tracking DNA synthesis with BrdU and EdU to combating cancer with 5-Fluorouracil (5-FU) and Gemcitabine, our ability to precisely detect and quantify these molecules underpins a vast array of research and clinical applications. This precision, however, hinges entirely on the specificity of the antibodies we employ. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, field-proven understanding of the cross-reactivity profiles of antibodies against common pyrimidine analogues, empowering you to make informed decisions in your experimental design and data interpretation.
The Structural Dance of Recognition and Deception
At its core, antibody-antigen recognition is a story of molecular complementarity. For small molecules like pyrimidine analogues, which act as haptens, their inherent lack of immunogenicity necessitates conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The resulting antibody's specificity is exquisitely tuned to the three-dimensional shape and chemical properties of the hapten.
However, the structural similarities among pyrimidine analogues present a significant challenge. Subtle modifications to the pyrimidine ring, while conferring distinct biological activities, can be insufficient for an antibody to differentiate between them, leading to cross-reactivity. Understanding these structural nuances is the first step in predicting and mitigating potential cross-reactivity issues.
Figure 1: Chemical structures of common pyrimidine analogues.
A Head-to-Head Comparison of Antibody Specificity
The true measure of an antibody's utility lies in its performance. Here, we dissect the cross-reactivity profiles of commercially available antibodies against the most commonly used pyrimidine analogues.
The BrdU and EdU Conundrum: A Case Study in Cross-Reactivity
The widespread use of 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) for studying DNA replication has made the specificity of their respective detection methods a critical concern. While EdU is typically detected via a click chemistry reaction, antibody-based detection of BrdU is a long-established technique. The challenge arises when these methods are used in tandem for dual-pulse labeling experiments.
A seminal study analyzed the cross-reactivity of ten different commercial anti-BrdU antibodies with EdU. The findings were striking: a majority of the tested antibodies exhibited significant reactivity with EdU.[1][2] This cross-reactivity can lead to false-positive signals and misinterpretation of cell proliferation dynamics.
| Antibody Clone | Reported Cross-Reactivity with EdU | Reference |
| MoBU-1 | No significant cross-reactivity | [3] |
| BU1/75 (ICR1) | High cross-reactivity | [1] |
| B44 | High cross-reactivity | [1] |
| PRB-1 | High cross-reactivity | [1] |
| BRD.3 | Data not readily available | [4] |
| BRD494 | Data not readily available | [5] |
Table 1: Reported Cross-Reactivity of Selected Anti-BrdU Monoclonal Antibodies with EdU. It is crucial to consult the manufacturer's data sheet for the most up-to-date information and to perform in-house validation.
The MoBU-1 clone stands out as a notable exception, demonstrating minimal to no cross-reactivity with EdU, making it a preferred choice for dual-labeling studies.[3] The structural basis for this specificity likely lies in the precise recognition of the bromine atom at the 5-position of the pyrimidine ring and the surrounding molecular conformation, which differs from the ethynyl group of EdU.
The Rise of Specific Anti-EdU Antibodies
To circumvent the cross-reactivity issues inherent in using anti-BrdU antibodies for dual-labeling experiments, researchers have developed monoclonal antibodies that specifically recognize EdU. These antibodies offer a clear advantage by providing a distinct and specific signal for EdU-labeled DNA, simplifying experimental design and enhancing data reliability.
Navigating the Specificity of Anti-Cancer Drug Antibodies: 5-FU and Gemcitabine
The therapeutic efficacy of 5-Fluorouracil (5-FU) and Gemcitabine relies on their incorporation into nucleic acids or inhibition of key enzymes in nucleotide metabolism. Monitoring their distribution and concentration in tissues and cells is crucial for pharmacokinetic and pharmacodynamic studies.
Anti-5-Fluorouracil (5-FU) Antibodies: Monoclonal antibodies specific for 5-FU have been developed and utilized in immunoassays.[6] A key concern is their potential cross-reactivity with endogenous pyrimidines like uracil and thymine, as well as with 5-FU metabolites. One study reported the development of a monoclonal antibody-based ELISA for 5-FU with no cross-reactivity to cytosine, thymine, and uracil. However, it showed some cross-reactivity with 5-FU substitutes like tegafur (17.6%), 5-fluoro-2'-deoxyuridine (9.7%), and carmofur (11.8%).[6]
Anti-Gemcitabine Antibodies: Similarly, monoclonal antibodies have been generated for the quantification of gemcitabine in plasma.[5] A validated immunoassay using a specific monoclonal antibody showed no cross-reactivity with its major metabolite, 2',2'-difluorodeoxyuridine (dFdU), or other commonly co-administered chemotherapeutics.[5][7] This high degree of specificity is critical for accurate therapeutic drug monitoring.
Your Lab, Your Validation: A Practical Guide to Ensuring Specificity
While manufacturers provide valuable data, the ultimate responsibility for validating an antibody's performance in a specific application rests with the researcher. The following protocols provide a robust framework for assessing the cross-reactivity of your anti-pyrimidine analogue antibodies.
Protocol 1: Quantitative Cross-Reactivity Assessment by Competitive ELISA
This protocol allows for the quantitative determination of an antibody's cross-reactivity with various analogues. The principle lies in the competition between a labeled analogue and unlabeled analogues for binding to a limited amount of the antibody.
Figure 2: Workflow for a Competitive ELISA to assess antibody cross-reactivity.
Materials:
-
Microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen-carrier conjugate (e.g., BrdU-BSA)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Primary antibody against the pyrimidine analogue of interest
-
A panel of pyrimidine analogues for competition (BrdU, EdU, 5-FU, Gemcitabine, thymidine, uridine)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the antigen-carrier conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[8]
-
Washing: Wash the plate three times with PBS-T.
-
Competition: In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with serial dilutions of each pyrimidine analogue (competitor) for 1-2 hours at room temperature. Include a control with no competitor.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of each analogue that causes 50% inhibition of the signal (IC50) can be determined. The cross-reactivity is calculated as: (IC50 of the primary analogue / IC50 of the competing analogue) x 100%.
Protocol 2: In-Situ Specificity Validation by Immunofluorescence
This protocol allows for the visual assessment of an antibody's specificity within the cellular context.
Figure 3: General workflow for immunofluorescence staining.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the pyrimidine analogue
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Labeling: Culture cells on coverslips and treat them with the specific pyrimidine analogue you want to detect (e.g., 10 µM BrdU for 1 hour). For negative controls, have unlabeled cells and cells labeled with other pyrimidine analogues.
-
Fixation: Rinse the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[6][9]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[6][9]
-
DNA Denaturation (for BrdU): If detecting incorporated BrdU, treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA, followed by neutralization with 0.1 M sodium borate buffer (pH 8.5).[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.[9]
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining and Mounting: Incubate the cells with DAPI for 5 minutes, rinse with PBS, and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. Specific staining should only be observed in the nuclei of cells treated with the target analogue.
Mitigating Cross-Reactivity: A Strategic Approach
Armed with an understanding of potential cross-reactivity and the tools to validate antibody specificity, researchers can employ several strategies to ensure the integrity of their data.
Figure 4: Decision-making flowchart for antibody selection and experimental design.
-
Informed Antibody Selection: Prioritize monoclonal antibodies with a proven track record of high specificity. For dual-labeling experiments involving BrdU and EdU, the use of the MoBU-1 anti-BrdU clone or a specific anti-EdU antibody in conjunction with click chemistry is highly recommended.[3]
-
Leverage Orthogonal Methods: When possible, use an alternative, non-antibody-based detection method to confirm your findings. The click chemistry-based detection of EdU is a prime example of an orthogonal method that is not susceptible to antibody cross-reactivity.
-
Rigorous Controls: Always include appropriate positive and negative controls in your experiments. This includes cells labeled with each of the pyrimidine analogues being tested to definitively assess cross-reactivity in your specific experimental setup.
Conclusion
The exquisite specificity of antibodies is the bedrock of countless scientific discoveries. However, when dealing with structurally similar haptens like pyrimidine analogues, this specificity cannot be taken for granted. A thorough understanding of the potential for cross-reactivity, coupled with rigorous in-house validation, is not merely good scientific practice—it is essential for generating reliable and reproducible data. By following the guidance and protocols outlined in this guide, researchers can navigate the complexities of antibody-based detection of pyrimidine analogues with confidence, ensuring the integrity and impact of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Rapid Homogeneous Immunoassay to Quantify Gemcitabine in Plasma for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a highly sensitive and specific monoclonal antibody-based ELISA coupled with immuno-affinity extraction for the detection of anticancer drug 5-fluorouracil in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anilinopyrimidine Fungicides Hapten Design and Synthesis Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Central Role of Pyrimidines in Drug Discovery
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [ouci.dntb.gov.ua]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Dihydroxypyrimidine Basicity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's physicochemical properties is paramount. Among the heterocyclic compounds that form the backbone of many pharmaceuticals, dihydroxypyrimidines are of significant interest due to their versatile roles as intermediates and bioactive cores.[1][2][3][4][5] The basicity of these molecules, quantified by their basicity constant (pKb) or the acidity constant of their conjugate acid (pKa), is a critical parameter that governs their solubility, membrane permeability, and interaction with biological targets.[6][7]
This guide provides an in-depth comparative analysis of the basicity constants of dihydroxypyrimidine isomers. Moving beyond a simple data repository, we will explore the underlying principles of pyrimidine basicity, the profound influence of tautomerism, and the experimental methodologies used to determine these crucial constants.
The Fundamentals of Pyrimidine Basicity
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The basicity arises from the lone pair of electrons on these sp² hybridized nitrogen atoms, which are available for protonation.[8][9] However, pyrimidine is a significantly weaker base (pKa of conjugate acid ≈ 1.23) than its single-nitrogen counterpart, pyridine (pKa ≈ 5.30).[10] This reduced basicity is a direct consequence of the inductive, electron-withdrawing effect of the second nitrogen atom, which decreases the electron density on the ring and makes the lone pairs less available for accepting a proton.[8]
The introduction of substituents further modulates this inherent basicity. Electron-withdrawing groups decrease basicity, while electron-donating groups, such as the hydroxyl (-OH) groups in dihydroxypyrimidines, are expected to increase it.[6][10][11] However, the effect of hydroxyl groups is complex and inextricably linked to the phenomenon of tautomerism.
The Critical Role of Tautomerism
Dihydroxypyrimidines rarely exist as a single, static structure. They are subject to keto-enol tautomerism, where a proton migrates between an oxygen and a nitrogen atom. This results in an equilibrium between different tautomeric forms, such as the dihydroxy (enol-enol), hydroxy-pyrimidinone (keto-enol), and pyrimidinedione (keto-keto) forms.[6][11][12]
The predominant tautomer in solution dictates the site of protonation and, consequently, the measured basicity.[13][14] The observed, or macroscopic, pKa is a composite value reflecting the acid-base equilibria of all contributing tautomers.[13] Understanding which tautomer is favored is crucial for interpreting basicity data. For instance, 4,6-dihydroxypyrimidine can exist in multiple forms, significantly influencing its reactivity and basicity.
Caption: Tautomeric equilibria for 4,6-dihydroxypyrimidine.
Comparative Basicity of Dihydroxypyrimidine Derivatives
The basicity of dihydroxypyrimidines is highly dependent on the position of the hydroxyl groups and the presence of other substituents. The following table summarizes experimentally determined basicity constants (pKb) for several 4,6-dihydroxypyrimidine derivatives, illustrating these influences. Note that pKb values are presented; a smaller pKb indicates a stronger base.
| Compound | Substituent (R) at C2 | Substituent at C5 | pKb1 | pKb2 | Reference |
| 4,6-Dihydroxypyrimidine | H | H | -0.41 | -7.06 | [7] |
| Barbituric Acid | OH | H | -0.90 | -3.62 | [7] |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | CH₃ | H | 0.17 | -6.24 | [7] |
| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | C₂H₅ | H | -0.03 | -5.81 | [7] |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | CH₃ | NO₂ | -6.04 | N/A | [7] |
Analysis of Basicity Data:
-
Effect of Alkyl Groups: The introduction of an electron-donating methyl group at the C2 position (pKb1 = 0.17) increases the basicity compared to the unsubstituted 4,6-dihydroxypyrimidine (pKb1 = -0.41).[6][7] This is the expected outcome, as the alkyl group pushes electron density into the ring, making the nitrogens more receptive to protonation.
-
Effect of Nitro Group: Conversely, adding a strongly electron-withdrawing nitro group at the C5 position drastically decreases basicity (pKb1 = -6.04).[11] The nitro group pulls electron density out of the pyrimidine ring, severely reducing the availability of the nitrogen lone pairs.
-
Comparison with Barbituric Acid: Barbituric acid, which can be considered 2,4,6-trihydroxypyrimidine, is a weaker base (pKb1 = -0.90) than 4,6-dihydroxypyrimidine.[7] The additional carbonyl group in its predominant tri-keto tautomeric form further delocalizes electron density, reducing basicity.
Experimental Protocols for Basicity Constant Determination
Accurate determination of pKa/pKb values requires robust experimental methods. Spectrophotometric and potentiometric titrations are the most common and reliable techniques.[15]
Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum as the pH changes.[15]
Principle: The Beer-Lambert law is applied to a series of solutions with known pH. As the compound ionizes, the ratio of the acidic and basic forms changes, which is reflected in the absorbance. By plotting absorbance against pH, a titration curve is generated from which the pKa can be calculated.[16]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dihydroxypyrimidine compound in a suitable solvent (e.g., DMSO).[17]
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant aliquot of the compound stock solution to each buffer-containing well.[15][17]
-
Spectral Measurement: Measure the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.
-
Data Analysis: At a wavelength where the absorbance change is maximal, plot the absorbance values against the corresponding pH of the buffers. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to determine the pKa.
Caption: Workflow for pKa determination by spectrophotometric titration.
Potentiometric Titration
Potentiometric titration is a universally applicable method that does not rely on the compound's spectral properties. It directly measures the change in pH of a solution upon the addition of a titrant.[18][19]
Principle: A solution of the dihydroxypyrimidine is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified by a sharp inflection in the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point.[20][21][22]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh the dihydroxypyrimidine sample and dissolve it in a known volume of deionized water or a suitable solvent.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant. The pKa can be determined from the midpoint of the buffer region. For higher accuracy, a first or second derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Implications for Drug Discovery and Development
The basicity of a dihydroxypyrimidine derivative is a decisive factor in its journey from a chemical intermediate to a therapeutic agent.
-
Solubility and Absorption: The ionization state of a drug, dictated by its pKa and the physiological pH, profoundly affects its aqueous solubility and ability to cross biological membranes.
-
Target Binding: Many drug-target interactions involve acid-base chemistry. The protonation state of a dihydroxypyrimidine moiety can be critical for forming hydrogen bonds or electrostatic interactions within a protein's active site.
-
Synthetic Utility: As versatile chemical intermediates, the reactivity of dihydroxypyrimidines is influenced by their basicity. This knowledge is essential for designing efficient synthetic routes for active pharmaceutical ingredients (APIs), such as sulfonamides and antitumor drugs, as well as agrochemicals like the fungicide azoxystrobin.[2][4]
Conclusion
The basicity of dihydroxypyrimidines is a complex property governed by the interplay of the inherent electronic nature of the pyrimidine ring, the position and electronic effects of substituents, and the pervasive influence of tautomerism. As this guide has demonstrated, a comparative analysis reveals clear structure-basicity relationships. An electron-donating alkyl group at C2 increases basicity, while an electron-withdrawing nitro group at C5 causes a dramatic decrease. Understanding these relationships, supported by robust experimental determination using methods like spectrophotometric and potentiometric titration, is indispensable for scientists working to harness the full potential of this important class of heterocyclic compounds in medicinal chemistry and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 19. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. gacbe.ac.in [gacbe.ac.in]
- 22. chem.fsu.edu [chem.fsu.edu]
A Symbiotic Approach: Integrating In Vitro and In Silico Analyses for Accelerated Pyrimidine Derivative Drug Discovery
A Senior Application Scientist's Guide to Harnessing Predictive and Experimental Methodologies
In the relentless pursuit of novel therapeutics, pyrimidine derivatives have emerged as a cornerstone scaffold, demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The successful translation of these promising molecules from concept to clinic hinges on a robust and efficient evaluation process. This guide provides a comprehensive comparison of two pivotal analytical paradigms: traditional in vitro testing and modern in silico analysis. By understanding the distinct advantages and inherent limitations of each, researchers can forge a synergistic workflow that expedites the drug discovery pipeline, minimizes costs, and ultimately, enhances the probability of success.
The Foundational Role of In Vitro Analysis: The "Wet Lab" Verdict
In vitro (Latin for "in the glass") studies represent the bedrock of experimental pharmacology. These assays, conducted in a controlled laboratory setting outside of a living organism, provide the tangible biological data necessary to validate the therapeutic potential of pyrimidine derivatives. The primary strength of this approach lies in its ability to directly measure the biological effects of a compound on specific cellular or molecular targets.
Core In Vitro Methodologies for Pyrimidine Derivatives
The evaluation of pyrimidine derivatives typically involves a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.
1. Cell Viability and Cytotoxicity Assays:
These initial screens are crucial for determining the concentration-dependent effect of a compound on cell proliferation and health. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, quantifies the potency of the derivative.[3]
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[4][5] Viable cells with active metabolism convert tetrazolium salts (MTT or XTT) into a colored formazan product, the intensity of which is directly proportional to the number of living cells.[4][6] The XTT assay offers an advantage as it produces a water-soluble formazan, eliminating a solubilization step required in the MTT assay.[5]
Experimental Protocol: MTT Cell Viability Assay [6][7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a sodium dodecyl sulfate (SDS) solution, to dissolve the purple formazan crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]
2. Enzyme Inhibition Assays:
For pyrimidine derivatives designed to target specific enzymes, such as kinases, these assays are paramount. They directly measure the ability of the compound to inhibit the activity of its intended molecular target.
Experimental Protocol: Kinase Inhibition Assay (General) [7]
-
Reaction Setup: In a 96-well plate, combine the target kinase, a substrate peptide, and ATP.
-
Compound Addition: Add the pyrimidine derivative at various concentrations.
-
Incubation: Allow the enzymatic reaction to proceed for a set time at an optimal temperature (e.g., 30°C).[7]
-
Detection: Stop the reaction and quantify the amount of product formed or the remaining substrate. This can be achieved through various methods, including luminescence-based assays that measure ADP production.[7]
-
IC50 Determination: Plot the enzyme activity against the compound concentration to determine the IC50 value.
The Predictive Power of In Silico Analysis: The "Dry Lab" Advantage
In silico (Latin for "in silicon") analysis utilizes computational methods to predict the biological activity and pharmacokinetic properties of molecules before they are even synthesized.[12] This approach has become an indispensable tool in modern drug discovery, offering a cost-effective and high-throughput means to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and subsequent in vitro testing.[13][14]
Key In Silico Techniques for Pyrimidine Derivatives
1. Molecular Docking:
This technique predicts the preferred orientation and binding affinity of a ligand (the pyrimidine derivative) when bound to a specific protein target.[1][15] By simulating the interaction at a molecular level, researchers can gain insights into the structure-activity relationship (SAR) and rationalize the design of more potent inhibitors.[16][17]
Experimental Protocol: Molecular Docking Workflow [1][16]
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[1][16]
-
Ligand Preparation: Generate the 3D structure of the pyrimidine derivative and optimize its geometry. Define rotatable bonds to allow for conformational flexibility during docking.[1]
-
Grid Generation: Define the binding site on the target protein, typically centered on the active site or a known ligand-binding pocket.[16]
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, GLIDE) to systematically sample different conformations of the ligand within the defined grid box and score their binding affinity.[1][16]
-
Analysis of Results: Analyze the predicted binding poses and scoring functions. The most negative binding energy values typically indicate a more favorable interaction.[1] Visualize the interactions to identify key hydrogen bonds and hydrophobic contacts.[1]
2. ADMET Prediction:
A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic properties.[18] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use computational algorithms to forecast these properties early in the discovery process, helping to identify and filter out compounds with potential liabilities.[13][18][19] This allows for the early optimization of drug-like properties, significantly reducing the risk of late-stage attrition.[13]
The Synergy of In Vitro and In Silico: A Validating Feedback Loop
The true power in analyzing pyrimidine derivatives lies not in choosing one method over the other, but in their intelligent integration. In silico predictions provide a rational basis for prioritizing compounds for synthesis and in vitro testing.[20] In turn, the experimental data from in vitro assays serve to validate and refine the computational models, creating a powerful feedback loop that accelerates the entire drug discovery process.[20]
For instance, a set of novel pyrimidine derivatives can be initially screened using molecular docking against a specific cancer target, such as Epidermal Growth Factor Receptor (EGFR).[21] The compounds with the best-predicted binding affinities can then be synthesized and evaluated in in vitro cytotoxicity assays against EGFR-overexpressing cancer cell lines and in direct EGFR kinase inhibition assays.[21][22] A strong correlation between the in silico docking scores and the in vitro IC50 values would validate the predictive power of the docking model and provide confidence in using it to design the next generation of more potent derivatives.[1]
Data Presentation: A Comparative Overview
To illustrate the relationship between in silico predictions and in vitro results, the following table presents hypothetical data for a series of pyrimidine derivatives targeting a specific kinase.
| Compound ID | Docking Score (kcal/mol) | Predicted ADMET Profile | Kinase Inhibition IC50 (µM) | Cell Viability IC50 (µM) [MCF-7] |
| PYR-001 | -9.8 | Favorable | 0.15 | 1.2 |
| PYR-002 | -8.5 | Favorable | 0.89 | 7.5 |
| PYR-003 | -10.2 | Poor (low solubility) | 0.09 | 25.3 (low cell permeability) |
| PYR-004 | -7.1 | Favorable | 5.2 | >50 |
This data demonstrates how a strong docking score (e.g., PYR-001 and PYR-003) often correlates with potent enzyme inhibition. However, the cell-based activity of PYR-003 is poor, a result that could have been anticipated by its predicted low solubility from in silico ADMET analysis.
Visualizing the Workflow
The integration of in silico and in vitro methodologies can be visualized as a cyclical and iterative process.
Caption: Integrated workflow for pyrimidine derivative drug discovery.
Conclusion: A Dual-Pronged Strategy for Success
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. drugpatentwatch.com [drugpatentwatch.com]
- 14. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 20. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 21. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,6-Dihydroxy-5-methylpyrimidine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,6-Dihydroxy-5-methylpyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the GHS05 pictogram, indicating that it poses a significant hazard.[1]
Primary Hazard:
-
H318: Causes serious eye damage. [1][2] This is the most critical piece of safety information. The chemical structure and properties of this compound contribute to its potential to cause severe and potentially irreversible damage upon contact with the eyes.
This primary hazard dictates the stringent requirement for appropriate Personal Protective Equipment (PPE), which is non-negotiable when handling this compound.
The Shield of Safety: Personal Protective Equipment (PPE) Protocol
The causality behind the mandatory use of specific PPE is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | To prevent any possibility of the solid powder or solutions of this compound from coming into contact with the eyes, which could lead to serious damage.[1][2] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). | To prevent skin contact. While not classified as a skin irritant, good laboratory practice dictates minimizing all chemical contact with the skin. |
| Body Protection | A lab coat or other protective clothing.[3] | To protect the skin and personal clothing from accidental spills or contamination. |
| Respiratory Protection | A NIOSH-approved respirator if there is a risk of dust or aerosol formation.[3] | To prevent inhalation of the compound, especially when handling the solid form. |
Self-Validation Check: Before proceeding, visually inspect all PPE for any signs of damage. Ensure safety goggles provide a complete seal around the eyes.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process that ensures the waste is handled, segregated, and disposed of in a compliant and safe manner.
Step 1: Waste Segregation at the Source
The fundamental principle of chemical waste management is segregation. Never mix different waste streams unless their compatibility is confirmed. For this compound, the following segregation is crucial:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, gloves, and absorbent pads.
-
Procedure: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the chemical name: "this compound Waste."
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsates from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, compatible, and leak-proof hazardous waste container.[4] The container must be labeled with "this compound Waste Solution" and a list of all solvents present.
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3]
-
Step 2: Container Management and Labeling
Proper container management is a critical control point to prevent leaks and ensure clear communication of hazards.
-
Container Type: Use containers made of a material compatible with the chemical waste. Whenever possible, use the original manufacturer's container for solid waste.[3]
-
Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The tag must include:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
Associated hazards (e.g., "Causes Serious Eye Damage").
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers.[3]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep containers securely closed when not in use.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a licensed environmental waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for guidance on the specific disposal procedures and licensed waste contractors for your institution.[4]
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste containers for pickup.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and organized response is crucial to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[4]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]
-
Report: Report the spill to your EHS department.[4]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
References
A Senior Application Scientist's Guide to Handling 4,6-Dihydroxy-5-methylpyrimidine: A Risk-Based Approach to Personal Protective Equipment
For the experienced researcher, scientist, or drug development professional, the safe handling of any chemical compound is foundational. It is not merely a checklist of procedures but a mindset grounded in a thorough understanding of the substance's potential hazards. This guide provides a detailed, experience-driven protocol for the safe handling of 4,6-Dihydroxy-5-methylpyrimidine, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Analysis: Understanding the Primary Risks
This compound (CAS No: 63447-38-1) is a pyrimidine derivative. While comprehensive toxicological data may be limited, the available safety information consistently points to a significant primary hazard: the risk of serious eye damage.[1][2] The harmonized GHS classification includes the hazard statement H318, "Causes serious eye damage".[1][2] This is the most critical piece of information and the primary driver of our PPE selection.
As a solid, crystalline powder, the compound also presents a risk of aerosolization during handling, such as weighing or transferring.[3] Inhalation of dust can cause respiratory tract irritation.[4] While some safety data sheets for similar pyrimidine compounds note skin irritation, the primary focus remains on robust eye protection and inhalation prevention.[5][6]
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[1][2] However, a senior scientist's approach involves selecting the specific type of PPE best suited to the identified risks.
Eye and Face Protection: The Non-Negotiable First Line
Given the H318 classification, standard safety glasses are insufficient. The potential for irreversible eye damage necessitates a higher level of protection.
-
Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required at all times when handling the solid compound or its solutions.[7] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
The Rationale (Causality): The primary risk is not from large projectiles but from fine dust particles or small splashes.[3] Goggles prevent these from entering the eye area from the top, bottom, and sides. In contrast, safety glasses leave gaps that can easily admit airborne powder.
-
Enhanced Precautions: When handling larger quantities or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to chemical splash goggles.[7][9] The face shield provides a secondary barrier, protecting the entire face.
Hand Protection: Preventing Dermal Contact
-
Recommended Equipment: Chemically resistant gloves, such as nitrile rubber, are the standard choice.[8]
-
The Rationale (Causality): While not classified as a severe skin irritant, repeated dermal contact with any chemical should be avoided.[5] Gloves prevent direct contact and absorption. It is critical to inspect gloves for any signs of degradation or punctures before each use.[8][10] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[11]
Body Protection: Shielding Against Contamination
-
Standard Equipment: A long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[8]
-
The Rationale (Causality): A lab coat provides a removable barrier. In the event of a spill, a contaminated lab coat can be removed quickly to minimize exposure.[4] It should be kept fastened to provide continuous coverage.
Respiratory Protection: Mitigating Inhalation Risks
-
Engineering Controls First: The primary method for controlling inhalation exposure is the use of engineering controls. All handling of powdered this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[8][12]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control airborne concentrations, respiratory protection is required. A NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) may be necessary.[7][8] The selection and use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA's standards (29 CFR 1910.134).[7]
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard | Key Justification |
| Eye Protection | Chemical Splash Goggles | OSHA 29 CFR 1910.133 or EN166 | Primary Hazard: H318 - Causes serious eye damage.[1][2] |
| Face Protection | Face Shield (in addition to goggles) | N/A | For tasks with a higher splash or dust potential.[7] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or similar | Prevents dermal contact and absorption.[8] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and clothing from contamination.[8] |
| Respiratory | Chemical Fume Hood (Primary) | Certified and tested | Prevents inhalation of aerosolized dust.[8][12] |
Operational Plan: From Receipt to Disposal
A self-validating safety protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation and Planning: Before handling, review the Safety Data Sheet (SDS).[13] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][8] Prepare your workspace within the chemical fume hood, clearing it of unnecessary items.[14]
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.[8] This sequence ensures that potentially contaminated gloves do not touch your face or eye protection.
-
Handling the Compound:
-
Weighing: Perform all weighing operations on an analytical balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.[15] Use anti-static weigh paper or a tared container to minimize dispersal.
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.[3]
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.[15]
-
-
Doffing PPE: After handling is complete, remove PPE in the reverse order, taking care to avoid cross-contamination. Remove gloves first, turning them inside out.[8] Remove your lab coat, and finally, your eye protection. Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][16]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan and Emergency Procedures
Waste Disposal
All materials contaminated with this compound, including excess solid, contaminated gloves, and weigh paper, must be treated as hazardous waste.[8]
-
Containerization: Collect all waste in a clearly labeled, sealed container that is chemically compatible.[17] The label must include the full chemical name and relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[5][17]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17] Do not pour chemical waste down the drain.[10][17]
Emergency Response
-
Eye Contact: This is the most critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
By integrating this risk-based approach into your daily laboratory practices, you establish a robust safety culture that prioritizes both personal well-being and scientific excellence.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.dk [fishersci.dk]
- 6. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. chemimpex.com [chemimpex.com]
- 14. ethz.ch [ethz.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
